4-(trans-4-Butylcyclohexyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-butylcyclohexyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h7-8,11-12,14,16H,2-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAVXASAKUOZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886421 | |
| Record name | Benzonitrile, 4-(trans-4-butylcyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61204-00-0 | |
| Record name | Benzonitrile, 4-(trans-4-butylcyclohexyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061204000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-(trans-4-butylcyclohexyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4-(trans-4-butylcyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(4-butylcyclohexyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Fundamental Properties of 4-(trans-4-Butylcyclohexyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trans-4-Butylcyclohexyl)benzonitrile is a calamitic (rod-shaped) liquid crystal that has garnered significant interest in materials science and optoelectronics. Its unique molecular structure, consisting of a polar benzonitrile head group and a nonpolar butylcyclohexyl tail, gives rise to its mesogenic properties, particularly a nematic liquid crystal phase over a specific temperature range. This technical guide provides a comprehensive overview of its fundamental chemical, physical, and liquid crystalline properties, along with detailed experimental protocols for its characterization. While its primary applications are in liquid crystal displays (LCDs), this document also explores its potential, albeit less documented, relevance in other scientific domains.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] It is insoluble in water but soluble in common organic solvents such as toluene and dichloromethane.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₃N | [2] |
| Molecular Weight | 241.38 g/mol | [2] |
| CAS Number | 61204-00-0 | [2] |
| Appearance | White to off-white solid/powder/crystals | [1] |
| Melting Point | 41-45 °C | [3] |
| Boiling Point | 382.3 °C at 760 mmHg (estimated) | [1] |
| Density | 0.98 g/cm³ (estimated) | [1] |
| Solubility | Insoluble in water; Soluble in toluene, dichloromethane | [1] |
Liquid Crystalline Properties
The most notable characteristic of this compound is its behavior as a nematic liquid crystal.[4] In the nematic phase, the constituent molecules lack positional order but tend to align along a common direction, known as the director. This long-range orientational order is responsible for the material's anisotropic properties.[5]
| Property | Value | Reference |
| Mesophase Behavior | Nematic (N) | [3] |
| Crystal to Nematic Transition (T_CN) | 41 °C | [3] |
| Nematic to Isotropic Transition (T_NI) | 41 °C | [3] |
Experimental Protocols
Synthesis of 4-(trans-4-Alkylcyclohexyl)benzonitriles
Illustrative Synthesis Workflow:
Caption: General synthetic workflow for 4-(trans-4-alkylcyclohexyl)benzonitriles.
Characterization of Liquid Crystalline Phases
1. Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter is used. The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Experimental Conditions:
-
Temperature Program: The sample is typically heated and cooled at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.
-
Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.
-
-
Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic peaks in the DSC thermogram. The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak.
2. Polarized Optical Microscopy (POM)
POM is used to visually identify and characterize the textures of liquid crystalline phases.
-
Sample Preparation: A small amount of the compound is placed on a clean glass slide and covered with a coverslip. The slide is then placed on a hot stage to control the temperature.
-
Instrumentation: A polarizing optical microscope equipped with a hot stage and a camera is used. The sample is placed between two crossed polarizers.
-
Procedure: The sample is heated and cooled while observing the changes in texture through the microscope. The characteristic textures of the nematic phase (e.g., Schlieren or marbled textures) are observed and recorded at different temperatures.
Experimental Workflow for Liquid Crystal Characterization:
Caption: Workflow for characterizing the liquid crystalline properties.
Spectroscopic Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: For a solid sample, a KBr pellet is typically prepared. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent pellet.
-
Instrumentation: An FTIR spectrometer is used.
-
Data Acquisition: The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
C≡N stretch: A sharp, intense peak around 2227 cm⁻¹.
-
C-H stretches (aliphatic): Peaks in the range of 2850-2950 cm⁻¹.
-
C-H stretches (aromatic): Peaks in the range of 3000-3100 cm⁻¹.
-
C=C stretches (aromatic): Peaks in the range of 1450-1600 cm⁻¹.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer.
-
¹H NMR: Provides information about the number and types of protons and their connectivity.
-
¹³C NMR: Provides information about the number and types of carbon atoms. 13C NMR spectra for this compound are available in public databases.[2]
Applications and Future Directions
The primary application of this compound and related compounds is in the formulation of liquid crystal mixtures for display technologies.[1][7] The nematic phase and its response to an electric field are the key properties exploited in twisted nematic (TN) and other types of LCDs.
The benzonitrile moiety is present in various drug molecules.[8] However, there is limited publicly available information on the specific biological activities or drug development applications of this compound. Further research could explore potential applications in areas such as:
-
Drug Delivery: The liquid crystalline properties could be investigated for the formulation of novel drug delivery systems.
-
Biosensing: The anisotropic environment of the liquid crystal phase could be utilized for the development of sensitive biosensors.
Logical Relationship of Properties to Applications:
Caption: Relationship between properties and applications.
Conclusion
This compound is a well-characterized nematic liquid crystal with established applications in display technology. Its fundamental properties have been extensively studied, and standard experimental protocols for its characterization are well-defined. While its direct role in drug development is not currently established, its unique combination of liquid crystalline behavior and a biologically relevant functional group suggests potential for future exploration in biomedical applications. This guide provides a solid foundation for researchers and scientists working with or interested in this versatile molecule.
References
- 1. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
- 2. This compound | C17H23N | CID 109062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SYNTHON Chemicals Shop | trans-4-(4´-n-Butylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 4. SYNTHON Chemicals Shop | 4-(trans-4´-n-Propylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. jocpr.com [jocpr.com]
In-Depth Technical Guide: Physicochemical Characteristics of 4-(trans-4-Butylcyclohexyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trans-4-Butylcyclohexyl)benzonitrile is a liquid crystal compound that has garnered significant interest in materials science. Its unique molecular structure, featuring a rigid cyclohexylbenzonitrile core and a flexible butyl chain, gives rise to its mesomorphic properties. While primarily utilized in the development of liquid crystal displays (LCDs) and other optoelectronic devices, a comprehensive understanding of its physicochemical characteristics is paramount for any potential application, including exploratory research in drug development where rigid scaffolds are of interest. This guide provides a detailed overview of the core physicochemical properties of this compound, along with standardized experimental protocols for their determination and a plausible synthetic route.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₃N | [1][2][3] |
| Molecular Weight | 241.38 g/mol | [1][2][3] |
| CAS Number | 61204-00-0 | [2][4] |
| Appearance | White to off-white crystalline powder or solid | [4][5] |
| Melting Point | 41-45 °C | [4][5] |
| Boiling Point | Approximately 335-340 °C at 760 mmHg | [4] |
| Solubility in Water | Insoluble | [4] |
| Solubility in Organic Solvents | Soluble in common organic solvents such as toluene and dichloromethane. | [4] |
| Density | Approximately 0.97 g/cm³ | [4] |
| Flash Point | Approximately 147 °C | [4] |
| Refractive Index | Approximately 1.52-1.53 | [4] |
| LogP (calculated) | No experimentally determined value was found. A calculated value would be approximately 6.1. | [6] |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[7]
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus alongside a thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[7]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the substance.[7][8]
Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
-
Sample Preparation: A small quantity (a few milliliters) of molten this compound is placed in a small test tube or fusion tube.[9][10]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.[9]
-
Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block. The heating should be gradual and uniform.[9]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities will be used, including water, ethanol, acetone, toluene, and dichloromethane.
-
Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.[4]
-
Observation: The mixture is agitated (e.g., by vortexing) and observed for dissolution at room temperature. If the solid dissolves completely, it is recorded as "soluble." If it does not dissolve, it is recorded as "insoluble." For quantitative analysis, the amount of solute that can be dissolved in a given amount of solvent at a specific temperature can be determined by adding the solute portion-wise until saturation is reached.
LogP (Octanol-Water Partition Coefficient) Determination
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the layers to separate.
-
Sample Preparation: A known amount of this compound is dissolved in a known volume of the pre-saturated n-octanol.
-
Partitioning: A known volume of the pre-saturated water is added to the octanol solution. The mixture is then shaken vigorously for a set period to allow for the partitioning of the solute between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Synthesis of this compound
A plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.
Reaction Scheme:
4-(trans-4-Butylcyclohexyl)bromide reacts with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound.
Suzuki-Miyaura coupling for the synthesis of this compound.
Experimental Workflow:
Experimental workflow for the synthesis and purification.
General Procedure:
-
Reaction Setup: A reaction flask is charged with 4-(trans-4-Butylcyclohexyl)bromide, 4-cyanophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water).
-
Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The mixture is heated to reflux with stirring for a specified period, and the reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and chemical databases did not yield any significant information regarding the biological activity or involvement in specific signaling pathways for this compound. Its research and applications to date have been predominantly in the field of materials science, particularly as a component of liquid crystal mixtures. While its rigid structure could be of interest as a scaffold in medicinal chemistry, there is currently no published data to support any specific biological target or therapeutic application.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical characteristics of this compound, including tabulated data and detailed experimental protocols for their determination. A plausible synthetic route via the Suzuki-Miyaura cross-coupling has also been outlined. For researchers and scientists, this information serves as a foundational resource for the handling, analysis, and potential application of this compound. For drug development professionals, while there is no current evidence of biological activity, the well-defined structure and properties of this molecule may offer a starting point for the design of novel molecular scaffolds. Further research would be required to explore any potential biological relevance.
References
- 1. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-(trans-4-Butylcyclohexyl)benzonitrile (CAS: 61204-00-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 4-(trans-4-Butylcyclohexyl)benzonitrile, a key component in the field of materials science, particularly in the formulation of liquid crystal mixtures. This document collates available physicochemical data, outlines a plausible synthetic approach, discusses its primary application in display technology, and details critical safety and handling information. All quantitative data is presented in tabular format for clarity and ease of comparison. While this compound is primarily used in materials science, this guide is structured to be accessible to professionals in drug development who may encounter similar molecular scaffolds.
Physicochemical Properties
This compound is a moderately polar organic compound, appearing as a white to off-white solid at room temperature.[1] Its defining characteristic is its ability to form a nematic liquid crystal phase over a specific temperature range.[2] Key physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 61204-00-0 | [2][3][4] |
| Molecular Formula | C₁₇H₂₃N | [3][4][5] |
| Molecular Weight | 241.38 g/mol | [3][4][5] |
| Appearance | White to off-white solid/powder/crystal | [1][3] |
| Melting Point | 35 - 45 °C | [1][3] |
| Boiling Point | ~382.3 °C at 760 mmHg | [1] |
| Density | ~0.98 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., toluene, dichloromethane) | [1] |
| Mesophase Behavior | Nematic (N) phase transition from crystal (Cr) at ~41 °C | [2] |
| InChI Key | YYAVXASAKUOZJJ-UHFFFAOYSA-N | [5] |
**3.0 Synthesis and Purification
A representative workflow is depicted below. This process would typically begin with the alkylation of a cyclohexane derivative, followed by a coupling reaction (such as a Suzuki or Grignard coupling) to form the core biphenyl-like structure, and finally purification to isolate the desired trans-isomer.
Caption: Figure 1: Plausible General Synthesis Workflow
Representative Experimental Protocol (Illustrative Example)
The following protocol is a generalized representation and has not been directly sourced from a publication for this specific compound. It is intended for illustrative purposes only.
Step 1: Synthesis of 4-Butylcyclohexyl bromide
-
To a solution of 4-butylcyclohexanol in a suitable anhydrous solvent (e.g., diethyl ether) under an inert atmosphere (N₂ or Ar), slowly add phosphorus tribromide (PBr₃) at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude 4-butylcyclohexyl bromide, which may be used directly or purified by vacuum distillation.
Step 2: Suzuki Coupling
-
To a reaction vessel, add 4-butylcyclohexyl bromide, 4-cyanophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃).
-
Add a solvent system, such as a mixture of toluene and water.
-
Heat the mixture to reflux under an inert atmosphere for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
The crude product, a mixture of cis and trans isomers, is purified.
-
Recrystallization from a suitable solvent (e.g., ethanol or hexane) is a common method to isolate the desired trans-isomer, which is typically less soluble and has a higher melting point.
-
Alternatively, column chromatography on silica gel can be employed for separation.
-
The purity of the final product should be confirmed by analytical methods such as NMR, GC-MS, and melting point analysis.
Spectroscopic Characterization
Detailed, assigned spectroscopic data from peer-reviewed sources were not identified. However, the expected spectral characteristics can be inferred from the molecular structure. An analytical workflow for characterization is presented below.
Caption: Figure 2: Analytical Characterization Workflow
-
¹H NMR: The spectrum is expected to show multiplets in the aliphatic region (~0.9-2.6 ppm) corresponding to the butyl chain and cyclohexyl ring protons. The aromatic protons on the benzonitrile ring would appear as a characteristic AA'BB' system in the aromatic region (~7.3-7.7 ppm).
-
¹³C NMR: The spectrum should display distinct signals for the aliphatic carbons of the butyl and cyclohexyl groups, as well as signals for the aromatic carbons. The nitrile carbon (C≡N) would appear downfield (~118-120 ppm), and the quaternary aromatic carbon attached to the nitrile group would be found around ~110-115 ppm.
-
FTIR Spectroscopy: A prominent, sharp absorption band is expected in the range of 2220-2230 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 241. The fragmentation pattern would likely involve cleavage of the butyl group and fragmentation of the cyclohexyl ring.
Applications in Liquid Crystal Displays (LCDs)
The primary application of this compound is as a component in nematic liquid crystal mixtures for use in LCDs.[3] Its molecular shape (a rigid core with a flexible alkyl chain) and dipole moment (from the nitrile group) are crucial for its liquid crystalline properties.
In a typical Twisted Nematic (TN) LCD, a thin layer of a liquid crystal mixture is placed between two glass polarizers that are oriented 90 degrees to each other.[6] The inner surfaces of the glass are treated with an alignment layer, which orients the liquid crystal molecules adjacent to the surface.[7] The alignment layers are set up to cause the liquid crystal molecules to undergo a 90-degree twist from one plate to the other.[7][8]
-
OFF State (No Voltage): Light passes through the first polarizer. As it travels through the twisted liquid crystal layer, its polarization plane is rotated by 90 degrees, allowing it to pass through the second polarizer. The pixel appears bright.[6]
-
ON State (Voltage Applied): An electric field is applied across the liquid crystal layer. The molecules (like this compound) align themselves with the electric field, losing their twisted arrangement.[6][8] Light passes through the first polarizer but is not rotated by the untwisted liquid crystals. It is then blocked by the second polarizer, and the pixel appears dark.[6]
Caption: Figure 3: Twisted Nematic LCD Principle
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions. It is toxic if ingested, inhaled, or in contact with skin, and causes skin and serious eye irritation.[6]
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Statement |
| Hazard Pictograms | Danger | |
| Hazard Statements | H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| Precautionary - Prevention | P261 | Avoid breathing dust. |
| P264 | Wash skin thoroughly after handling. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Precautionary - Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Precautionary - Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Precautionary - Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: TCI Safety Data Sheet[6]
Handling and Storage Recommendations
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[6][7]
-
Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[1] Keep the container tightly sealed to prevent exposure to moisture and air.[1]
-
First Aid: In case of inhalation, move to fresh air.[7] For skin contact, wash off immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If swallowed, rinse mouth and call a poison center or doctor immediately.[6] Always seek medical attention after exposure.
References
- 1. hicenda.com [hicenda.com]
- 2. SYNTHON Chemicals Shop | trans-4-(4´-n-Butylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Bigshot: Learn - Lcd Display - Liquid Crystal [bigshotcamera.com]
- 7. Alignment layer - Wikipedia [en.wikipedia.org]
- 8. newvisiondisplay.com [newvisiondisplay.com]
Mesomorphic Behavior of 4-(trans-4-Butylcyclohexyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mesomorphic behavior of 4-(trans-4-Butylcyclohexyl)benzonitrile, a calamitic (rod-shaped) liquid crystal. This document summarizes its known phase transitions, presents relevant quantitative data, and outlines the standard experimental protocols used for characterization.
Introduction
This compound, also known by its abbreviation PCH4, belongs to the family of alkylcyclohexylbenzonitrile liquid crystals. These materials are of significant interest due to their application in display technologies and other electro-optic devices. Their mesomorphic properties, characterized by intermediate phases between the crystalline solid and the isotropic liquid state, are crucial for these applications. This guide focuses on the thermotropic liquid crystalline behavior of the butyl homologue of this series.
Mesomorphic Phase Transitions
This compound is known to exhibit a nematic liquid crystal phase. The nematic phase is characterized by molecules that have long-range orientational order but no long-range positional order.
Quantitative Data
The phase transition temperatures for this compound are summarized in the table below. It is noteworthy that available data suggests a very narrow nematic range for this particular compound.
| Transition | Temperature (°C) | Temperature (K) | Enthalpy Change (ΔH) |
| Crystal to Nematic (Cr-N) | 41 | 314.15 | Data not available |
| Nematic to Isotropic (N-I) | 41 | 314.15 | Data not available |
Note: The notation "Cr 41 N 41 I" from commercial suppliers suggests that both the melting and clearing points are at 41°C.[1] This indicates a monotropic or a very narrow enantiotropic nematic range. Further experimental verification is recommended to determine the precise width of the nematic phase.
Experimental Protocols
The characterization of the mesomorphic behavior of liquid crystals like this compound typically involves a combination of thermal analysis and optical microscopy.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes.
Methodology:
-
A small sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 5-10 °C/min) to a temperature well above the expected isotropic transition.
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
The sample is then cooled at the same constant rate back to the starting temperature.
-
Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is typically taken as the transition temperature, and the integrated peak area corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
Objective: To visually identify the liquid crystal phases and their characteristic textures.
Methodology:
-
A small amount of the sample is placed on a clean glass microscope slide.
-
A coverslip is placed over the sample, and it is heated on a hot stage to the isotropic liquid phase to ensure a thin, uniform film.
-
The sample is then cooled slowly while being observed through a polarizing microscope with crossed polarizers.
-
The isotropic liquid phase will appear dark (extinguished).
-
Upon cooling, the appearance of birefringence indicates the transition to a liquid crystalline phase. The specific textures observed (e.g., Schlieren, threaded) are characteristic of the nematic phase.
-
Further cooling will show the crystallization of the material.
-
The transition temperatures are recorded as the points where these textural changes begin.
Visualization of Phase Transitions
The following diagrams illustrate the phase transition sequence of this compound and a typical experimental workflow for its characterization.
References
Unveiling the Mesophase Behavior of 4-(trans-4-Butylcyclohexyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core thermodynamic properties of the liquid crystal compound 4-(trans-4-Butylcyclohexyl)benzonitrile, often referred to as BCH-4. A comprehensive understanding of its phase transition temperatures and associated energetic changes is critical for its application in various fields, including display technologies and advanced material science. This document provides a detailed overview of its phase behavior, the experimental protocols for its characterization, and the underlying thermodynamic principles.
Core Physical Properties and Phase Transitions
This compound is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase, a state of matter intermediate between a crystalline solid and an isotropic liquid. In the nematic phase, the molecules have long-range orientational order but no long-range positional order. The transitions between these phases are characterized by distinct temperatures and enthalpy changes.
Quantitative Phase Transition Data
The key thermal transitions for this compound are the melting from a crystalline solid (Cr) to a nematic liquid crystal (N) and the clearing point, where the nematic phase transitions to an isotropic liquid (I). While there is some variation in reported values, a consistent set of data from commercial suppliers indicates the following phase behavior.
| Transition | Temperature (°C) | Enthalpy Change (ΔH) |
| Crystal (Cr) to Nematic (N) | 41 | Data not available |
| Nematic (N) to Isotropic (I) | 41 | Data not available |
Experimental Determination of Phase Transitions
The characterization of the phase transitions of liquid crystals like this compound is primarily conducted using two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is ideal for determining the temperatures and enthalpies of phase transitions.
Experimental Protocol:
-
Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas, such as nitrogen, to prevent oxidation.
-
Thermal Program: A heat-cool-heat cycle is typically employed to erase the sample's prior thermal history and ensure reproducible results. A common protocol involves:
-
Heating from room temperature to a temperature well above the isotropic phase (e.g., 60°C) at a controlled rate (e.g., 5-10 °C/min).
-
Holding at the high temperature for a few minutes to ensure thermal equilibrium.
-
Cooling back to the starting temperature at the same controlled rate.
-
A second heating run is then performed, and the data from this run is used for analysis.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks on heating correspond to the crystal-to-nematic and nematic-to-isotropic transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition (ΔH).
Polarized Optical Microscopy (POM)
POM is an essential technique for visually identifying liquid crystalline phases and their transitions. It relies on the birefringent (anisotropic) nature of liquid crystals, which interact with polarized light to produce characteristic textures.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip.
-
Hot Stage Setup: The slide is placed on a hot stage, which allows for precise temperature control and ramping.
-
Microscope Configuration: The sample is observed under a polarizing microscope with crossed polarizers.
-
Observation during Thermal Cycling: The sample is slowly heated from its solid state.
-
Upon melting into the nematic phase, a characteristic texture (e.g., Schlieren or marbled) will appear due to the birefringence of the liquid crystal. The temperature of this appearance is the melting point.
-
As the temperature continues to rise, the sample will abruptly become dark (isotropic) at the clearing point, as the isotropic liquid is not birefringent.
-
-
Cooling Cycle: The sample is then cooled from the isotropic phase to observe the formation of the nematic phase from the isotropic liquid, which appears as bright droplets that coalesce.
Logical Workflow for Phase Transition Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of the phase transition temperatures of this compound.
References
An In-Depth Technical Guide to the Dielectric Anisotropy of 4-(trans-4-Butylcyclohexyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dielectric anisotropy of the nematic liquid crystal 4-(trans-4-Butylcyclohexyl)benzonitrile, also known as BCH-4CN. This document details its dielectric properties, the experimental protocols for their measurement, and a visualization of the experimental workflow.
Core Concepts: Dielectric Anisotropy in Nematic Liquid Crystals
Nematic liquid crystals are characterized by molecules that have long-range orientational order but no long-range positional order. This anisotropy in their molecular structure leads to anisotropic physical properties, including the dielectric permittivity. When an external electric field is applied to a nematic liquid crystal, the response of the material depends on the orientation of the liquid crystal director relative to the field.
The dielectric anisotropy (Δε) is a crucial parameter that quantifies this anisotropic behavior. It is defined as the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director:
Δε = ε∥ - ε⊥
A positive dielectric anisotropy (Δε > 0) indicates that the component of the dielectric permittivity parallel to the director is greater than the perpendicular component. This property is fundamental to the operation of many liquid crystal display (LCD) technologies and other electro-optical devices.
Quantitative Data for this compound
The dielectric properties of this compound have been experimentally determined. The following table summarizes the available quantitative data for this compound.
| Parameter | Symbol | Value | Conditions |
| Dielectric Anisotropy | Δε | +13.0 | 1 kHz, 20 °C (extrapolated) |
| Parallel Dielectric Permittivity | ε∥ | 16.0 | 1 kHz, 20 °C (extrapolated) |
| Perpendicular Dielectric Permittivity | ε⊥ | 3.0 | 1 kHz, 20 °C (calculated) |
Note on Temperature and Frequency Dependence:
The dielectric anisotropy of nematic liquid crystals is generally dependent on both temperature and the frequency of the applied electric field.
-
Temperature: As the temperature increases and approaches the nematic-isotropic phase transition temperature (clearing point), the orientational order of the liquid crystal molecules decreases. This leads to a decrease in the dielectric anisotropy, which becomes zero in the isotropic phase.
-
Frequency: The dielectric permittivity, and consequently the dielectric anisotropy, can also exhibit frequency dependence, particularly at higher frequencies, due to dielectric relaxation phenomena.
Experimental Protocols for Measuring Dielectric Anisotropy
The determination of the dielectric anisotropy of a nematic liquid crystal involves measuring the capacitance of a liquid crystal cell in two different molecular orientations. The following is a detailed methodology based on standard experimental practices.
Materials and Equipment
-
Liquid Crystal Sample: this compound
-
Liquid Crystal Cells: Two sandwich-type cells consisting of two parallel glass plates with transparent conductive coatings (e.g., Indium Tin Oxide - ITO).
-
One cell with a planar alignment layer to orient the liquid crystal director parallel to the glass plates.
-
One cell with a homeotropic alignment layer to orient the liquid crystal director perpendicular to the glass plates.
-
-
Spacers: To ensure a uniform cell gap (typically in the range of 5-20 µm).
-
Impedance Analyzer or LCR Meter: For measuring capacitance and dielectric loss as a function of frequency.
-
Temperature Controller: To precisely control the temperature of the liquid crystal cell.
-
Polarizing Optical Microscope: To verify the alignment of the liquid crystal within the cells.
-
Solvents: For cleaning the liquid crystal cells (e.g., acetone, isopropanol).
Experimental Procedure
-
Cell Preparation:
-
Thoroughly clean the ITO-coated glass substrates.
-
Apply the appropriate alignment layer (e.g., rubbed polyimide for planar alignment, or a surfactant like lecithin for homeotropic alignment).
-
Assemble the cells using spacers and a suitable adhesive, leaving a small opening for filling.
-
-
Liquid Crystal Filling:
-
Heat the liquid crystal sample to its isotropic phase.
-
Fill the prepared cells with the liquid crystal via capillary action in the isotropic phase to ensure defect-free alignment.
-
Slowly cool the filled cells to the desired measurement temperature in the nematic phase.
-
-
Alignment Verification:
-
Examine the filled cells under a polarizing optical microscope to confirm the uniformity of the planar and homeotropic alignments.
-
-
Dielectric Measurements:
-
Place the liquid crystal cell in the temperature-controlled holder.
-
Connect the cell electrodes to the impedance analyzer.
-
Measure the capacitance of the empty cell (C_empty) before filling.
-
For the planar aligned cell , the applied electric field is perpendicular to the liquid crystal director. The measured capacitance (C⊥) is used to determine the perpendicular component of the dielectric permittivity (ε⊥).
-
For the homeotropic aligned cell , the applied electric field is parallel to the liquid crystal director. The measured capacitance (C∥) is used to determine the parallel component of the dielectric permittivity (ε∥).
-
Perform the capacitance measurements at the desired frequency (e.g., 1 kHz) and temperature. For temperature-dependent studies, measurements are taken at various temperature points as the cell is heated or cooled at a controlled rate.
-
-
Calculation of Dielectric Permittivity:
-
The parallel and perpendicular components of the dielectric permittivity are calculated using the following formulas:
-
ε∥ = C∥ / C_empty
-
ε⊥ = C⊥ / C_empty
-
-
The dielectric anisotropy (Δε) is then calculated as:
-
Δε = ε∥ - ε⊥
-
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the dielectric anisotropy of a liquid crystal.
An In-depth Technical Guide to the Optical Properties of 4-(trans-4-Butylcyclohexyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trans-4-Butylcyclohexyl)benzonitrile, a nematic liquid crystal, is a material of significant interest in the development of advanced optical and electro-optical devices. Its unique molecular structure, consisting of a butylcyclohexyl group attached to a benzonitrile moiety, gives rise to anisotropic optical properties that are highly sensitive to external stimuli such as temperature and electric fields. This technical guide provides a comprehensive overview of the core optical properties of this compound, including its refractive indices, birefringence, and absorption characteristics. Detailed experimental protocols for the characterization of these properties are also presented to facilitate further research and application development.
Core Optical Properties
The defining optical characteristic of this compound is its birefringence, which is the difference between the extraordinary refractive index (n_e) and the ordinary refractive index (n_o). This property arises from the rod-like shape of the molecules and their tendency to align along a common director axis in the nematic phase.
The optical properties of homologous series of 4-(trans-4-alkylcyclohexyl)benzonitriles (nCH) and related cyanobiphenyls have been studied, but detailed data for the n=4 (butyl) derivative remains elusive in readily available sources. The birefringence of these materials is known to be dependent on the length of the alkyl chain, the molecular structure, and the temperature.
Experimental Protocols for Optical Characterization
Accurate determination of the optical properties of this compound is crucial for its application in various devices. The following are detailed methodologies for key experiments.
Measurement of Refractive Indices (n_e and n_o) and Birefringence (Δn)
A common and effective method for determining the principal refractive indices and birefringence of nematic liquid crystals is the thin prism method .
Experimental Workflow:
Measurement of Absorption Spectrum
The absorption spectrum of this compound can be determined using a standard UV-Vis spectrophotometer .
Experimental Workflow:
Data Presentation
Table 1: Refractive Indices and Birefringence at Various Wavelengths (Constant Temperature)
| Wavelength (nm) | n_o | n_e | Birefringence (Δn = n_e - n_o) |
Table 2: Temperature Dependence of Refractive Indices and Birefringence (Constant Wavelength)
| Temperature (°C) | n_o | n_e | Birefringence (Δn = n_e - n_o) |
Table 3: Absorption Maxima
| Solvent | λ_max (nm) | Molar Absorptivity (ε) |
Signaling Pathways and Logical Relationships
As this compound is a liquid crystal material primarily used for its optical properties in devices, it is not typically involved in biological signaling pathways in the context of drug development. Therefore, no signaling pathway diagrams are relevant to this technical guide.
The logical relationship in the context of its application is the cause-and-effect relationship between external stimuli and its optical response.
Conclusion
This technical guide has outlined the key optical properties of this compound and provided detailed experimental protocols for their measurement. While specific quantitative data remains to be extensively published, the methodologies and data presentation templates provided herein offer a robust framework for researchers and scientists to characterize this important liquid crystal material. The understanding and precise measurement of its optical properties are fundamental to its successful integration into next-generation display technologies, spatial light modulators, and other photonic devices. Further research to populate the provided data tables will be invaluable to the materials science and drug development communities.
In-Depth Technical Guide to the Material Safety of 4-(trans-4-Butylcyclohexyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 4-(trans-4-Butylcyclohexyl)benzonitrile, a compound of interest in various research and development applications. The following sections detail its identification, hazardous properties, safe handling procedures, and the experimental basis for its safety assessment.
Chemical Identification and Physicochemical Properties
Proper identification and understanding of the physical and chemical properties of a substance are fundamental to its safe handling.
| Identifier | Value | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 61204-00-0 | [2] |
| Molecular Formula | C17H23N | [1][2] |
| Molecular Weight | 241.38 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 41 °C | [5] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water. | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement | Citation |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [1][4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [1][4] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [1][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][4] |
Hazard Pictograms:
-
(Acute Toxicity)
-
(Irritant)
Safe Handling and Emergency Procedures
Strict adherence to safety protocols is mandatory when handling this compound.
| Aspect | Recommendation | Citation |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [4] |
| Handling | Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. | [4][6] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [4] |
| In case of Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. | [4][6] |
| In case of Skin Contact | Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. | [4][6] |
| In case of Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. | [4][6] |
| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [4][6] |
Experimental Protocols for Hazard Assessment
The hazard classifications listed above are determined through standardized experimental protocols. While specific study data for this compound is not publicly available, the following sections describe the likely methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are the international standard for chemical safety testing.
Acute Toxicity Testing
The "toxic" classification for oral, dermal, and inhalation routes is likely based on studies following these OECD guidelines.
-
Acute Oral Toxicity (e.g., OECD Guideline 423 - Acute Toxic Class Method): This method involves the administration of the substance by oral gavage to a small group of animals at one of a series of fixed dose levels. The presence or absence of mortality in this group determines the next dose level to be used. The final classification is based on the dose at which mortality is observed.
-
Acute Dermal Toxicity (e.g., OECD Guideline 402 - Acute Dermal Toxicity): The substance is applied to a shaved area of the skin of the test animals for a 24-hour period. The animals are then observed for up to 14 days for signs of toxicity and mortality.
-
Acute Inhalation Toxicity (e.g., OECD Guideline 403 - Acute Inhalation Toxicity): Animals are exposed to the substance, typically as a dust or aerosol, in an inhalation chamber for a defined period (e.g., 4 hours). Observations for toxicity and mortality are then made over a 14-day period.
Skin and Eye Irritation Testing
The "causes skin irritation" and "causes serious eye irritation" classifications are likely derived from studies following these protocols.
-
Skin Irritation (e.g., OECD Guideline 404 - Acute Dermal Irritation/Corrosion): A small amount of the substance is applied to a patch of skin on a test animal. The area is observed for signs of erythema (redness) and edema (swelling) at specific time points after application. The severity of these reactions is scored to determine the irritation potential.
-
Eye Irritation (e.g., OECD Guideline 405 - Acute Eye Irritation/Corrosion): A measured amount of the substance is instilled into the conjunctival sac of one eye of a test animal, with the other eye serving as a control. The eyes are examined at regular intervals for effects on the cornea, iris, and conjunctiva, which are scored to classify the level of irritation.
Logical Relationship for Handling and Exposure
The following diagram illustrates the logical flow of actions and considerations in the event of an exposure to this compound.
This guide is intended to provide detailed safety information for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and ensure that all appropriate institutional safety protocols are followed.
References
- 1. This compound | C17H23N | CID 109062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. tcichemicals.com [tcichemicals.com]
- 5. rbnainfo.com [rbnainfo.com]
- 6. chemscene.com [chemscene.com]
Solubility Profile of 4-(trans-4-Butylcyclohexyl)benzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(trans-4-Butylcyclohexyl)benzonitrile, a key intermediate in various industrial applications, including the synthesis of liquid crystals and active pharmaceutical ingredients. Understanding its solubility in different organic solvents is crucial for process development, formulation, and quality control. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.
Quantitative Solubility Data
| Organic Solvent | Chemical Formula | Polarity | Solubility |
| Toluene | C₇H₈ | Non-polar | Soluble |
| Dichloromethane | CH₂Cl₂ | Polar aprotic | Soluble |
| Methanol | CH₃OH | Polar protic | Likely soluble* |
| Water | H₂O | Polar protic | Insoluble |
*Based on the reported solubility of the similar compound, 4-(trans-4-Pentylcyclohexyl)benzonitrile, in methanol.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in an organic solvent of interest. The gravimetric method is a classic and reliable technique, while the UV-Vis spectrophotometric method can be employed if the compound exhibits a suitable chromophore.
Gravimetric Method (Shake-Flask)
This method directly measures the mass of the dissolved solute in a saturated solution.
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered saturated solution to the pre-weighed evaporating dish.
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. The boiling point of the solvent should be considered.
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final mass of the dish and solute minus the initial mass of the empty dish.
-
Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
UV-Vis Spectrophotometric Method
This method is suitable if this compound exhibits significant absorbance at a specific wavelength in the UV-Vis spectrum and the chosen solvent is transparent in that region.
Materials:
-
This compound (solid)
-
Selected organic solvent (UV-grade)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution at the desired temperature.
-
-
Sample Collection, Filtration, and Dilution:
-
Withdraw a known volume of the supernatant and filter it as described previously.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solubility Determination.
This diagram outlines the key stages in determining the solubility of a compound using either the gravimetric or spectrophotometric method.
In the absence of specific signaling pathway information for this compound, a logical relationship diagram illustrating the factors influencing its solubility is provided below.
Spectroscopic Characterization of 4-(trans-4-Butylcyclohexyl)benzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(trans-4-Butylcyclohexyl)benzonitrile, a molecule of interest in materials science and medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Core Spectroscopic Data
The following tables summarize the anticipated and reported spectroscopic data for this compound. This information is critical for the identification, characterization, and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): While a publicly available, fully assigned spectrum is not readily accessible, the expected chemical shifts and multiplicities can be predicted based on the molecular structure. These predictions are invaluable for spectral assignment upon data acquisition.
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| Aromatic (ortho to CN) | 7.55 - 7.65 | Doublet | 2H |
| Aromatic (meta to CN) | 7.35 - 7.45 | Doublet | 2H |
| Cyclohexyl (CH-Ar) | 2.50 - 2.65 | Triplet of triplets | 1H |
| Cyclohexyl (CH-Butyl) | 1.80 - 1.95 | Multiplet | 1H |
| Cyclohexyl (CH₂) | 1.20 - 1.60 | Multiplet | 8H |
| Butyl (CH₂) | 1.20 - 1.40 | Multiplet | 6H |
| Butyl (CH₃) | 0.85 - 0.95 | Triplet | 3H |
¹³C NMR (Carbon-13 NMR): Publicly available data indicates the presence of the following signals.
| Carbon | Chemical Shift (δ) ppm (Reported) |
| C≡N | ~119 |
| Quaternary Aromatic (C-CN) | ~110 |
| Aromatic CH | ~127, ~132 |
| Quaternary Aromatic (C-Cyclohexyl) | ~148 |
| Cyclohexyl CH | ~45, ~35 |
| Cyclohexyl CH₂ | ~34, ~30 |
| Butyl CH₂ | ~36, ~29, ~23 |
| Butyl CH₃ | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Strong |
| C=C (Aromatic) | 1600 - 1610, 1485 - 1500 | Medium to Strong |
| C-H Bending (Cyclohexyl & Butyl) | 1445 - 1470 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance |
| [M]⁺ (Molecular Ion) | 241 | Moderate |
| [M - C₄H₉]⁺ | 184 | |
| [C₉H₁₀N]⁺ | 130 | |
| [C₈H₈N]⁺ | 116 | |
| [C₄H₉]⁺ | 57 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-160 ppm
-
Referencing: CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR: This is a convenient method for solid samples.
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Drop the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
The Dawn of a New Display Era: The Discovery and Enduring Legacy of PCH Liquid Crystals
A pivotal moment in display technology, the 1977 discovery of phenylcyclohexane (PCH) liquid crystals by Rudolf Eidenschink at Merck, ushered in an era of high-performance liquid crystal displays (LCDs) that continues to this day. This technical guide delves into the history, synthesis, and fundamental properties of PCH liquid crystals, offering researchers, scientists, and drug development professionals a comprehensive understanding of these foundational materials.
The advent of PCH liquid crystals was a direct response to the limitations of the then-standard cyanobiphenyl materials. While groundbreaking in their own right, cyanobiphenyls suffered from relatively high viscosity and insufficient stability for the burgeoning demands of the display industry. The quest for more robust and faster-switching liquid crystals led Eidenschink and his team to explore novel molecular architectures, culminating in the synthesis of the PCH series. These new compounds, characterized by a cyclohexane ring replacing a benzene ring in the core structure, exhibited significantly lower viscosity and superior chemical and photochemical stability, paving the way for the mass production of reliable and long-lasting LCDs.
Physicochemical Properties of PCH Liquid Crystals
The defining characteristic of PCH liquid crystals is their favorable combination of physical properties, which are crucial for their application in electro-optical devices. The following tables summarize key quantitative data for a homologous series of 4-(trans-4-n-alkylcyclohexyl)benzonitriles (n-PCH).
| Homologue (n) | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Nematic-Isotropic Transition Temperature (°C) |
| 3 | C₁₆H₂₁N | 227.35 | ~30 | ~43 |
| 5 | C₁₈H₂₅N | 255.40 | 30-55 | ~55 |
| 7 | C₂₀H₂₉N | 283.46 | ~40 | ~65 |
| Homologue (n) | Viscosity (mPa·s at 20°C) | Birefringence (Δn at 589 nm, 20°C) | Dielectric Anisotropy (Δε at 1 kHz, 20°C) |
| 3 | ~15 | ~0.10 | ~+8 |
| 5 | ~20 | ~0.12 | ~+10 |
| 7 | ~25 | ~0.13 | ~+11 |
Experimental Protocols: Synthesis of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH-5)
The synthesis of PCH liquid crystals is a multi-step process that requires careful control of reaction conditions. The following is a representative protocol for the synthesis of PCH-5.
Step 1: Friedel-Crafts Acylation of Cyclohexylbenzene
-
To a stirred solution of cyclohexylbenzene (1 mole) and acetyl chloride (1.1 moles) in a suitable solvent such as carbon disulfide at 0°C, slowly add anhydrous aluminum chloride (1.2 moles) in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain 4-cyclohexylacetophenone.
Step 2: Huang-Minlon Reduction
-
Mix 4-cyclohexylacetophenone (1 mole), hydrazine hydrate (2 moles), and diethylene glycol.
-
Add potassium hydroxide (2.5 moles) and heat the mixture to 180-200°C for 3-4 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture, add water, and extract with ether.
-
Wash the ether extract with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the ether to yield 4-ethylcyclohexylbenzene.
Step 3: Benzylic Bromination
-
Dissolve 4-ethylcyclohexylbenzene (1 mole) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 moles) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under illumination with a tungsten lamp until all the N-bromosuccinimide is consumed.
-
Cool the mixture, filter off the succinimide, and wash the filtrate with water and brine.
-
Dry the organic layer and remove the solvent to obtain 4-(1-bromoethyl)cyclohexylbenzene.
Step 4: Cyanation
-
To a solution of 4-(1-bromoethyl)cyclohexylbenzene (1 mole) in a polar aprotic solvent such as dimethylformamide, add sodium cyanide (1.2 moles).
-
Heat the mixture to 80-100°C and stir for 6-8 hours.
-
Cool the reaction mixture, pour into water, and extract with ether.
-
Wash the ether extract with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent and purify the crude product by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol) to obtain 4-(trans-4-pentylcyclohexyl)benzonitrile.
Visualizing the Path to PCH Liquid Crystals and their Synthesis
To better understand the historical context and the chemical processes involved, the following diagrams are provided.
A simplified timeline highlighting key milestones in the development of liquid crystal technology.
A general schematic of the synthesis pathway for PCH-5 liquid crystal.
The discovery of PCH liquid crystals was a landmark achievement that fundamentally enabled the portable electronics revolution. Their enduring legacy is a testament to the power of materials science in shaping modern technology. The data and protocols presented here provide a foundation for further research and development in the ever-evolving field of liquid crystals and their diverse applications.
An In-depth Technical Guide to Alkyl-Cyclohexyl-Benzonitrile Liquid Crystals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyl-cyclohexyl-benzonitrile (nCH or PCH) compounds are a significant class of calamitic (rod-like) thermotropic liquid crystals. Their molecular structure, consisting of a flexible alkyl chain, a saturated cyclohexyl ring, and a rigid biphenyl core with a terminal polar cyano (-C≡N) group, imparts a unique combination of physical properties. These materials are characterized by their chemical stability, broad nematic temperature ranges, and specific electro-optical characteristics. The presence of the cyclohexyl ring, in place of a benzene ring found in the more common cyanobiphenyls (nCBs), reduces the melting point and viscosity, making them highly valuable components in liquid crystal mixtures for display applications and as anisotropic solvents in various research fields, including drug delivery systems. This guide provides a comprehensive technical overview of their synthesis, physical properties, and characterization methodologies.
Synthesis of 4-(trans-4-n-Alkylcyclohexyl)benzonitriles
The synthesis of PCH compounds is a multi-step process that requires precise control over reaction conditions to ensure the desired trans-isomer, which is crucial for achieving the linear molecular shape necessary for liquid crystalline behavior. A common synthetic route involves the initial construction of the alkylcyclohexyl benzaldehyde precursor, followed by its conversion to the final benzonitrile.
Experimental Protocol: Synthesis of 4-(trans-4-n-Pentylcyclohexyl)benzonitrile (PCH5)
This protocol is a representative example for the synthesis of the PCH homologous series.
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of cyclohexylbenzene in a suitable solvent (e.g., dichloromethane) at 0°C, add anhydrous aluminum chloride (AlCl₃).
-
Slowly add pentanoyl chloride dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-pentanoyl-cyclohexylbenzene.
Step 2: Clemmensen Reduction
-
Add the 4-pentanoyl-cyclohexylbenzene to a flask containing amalgamated zinc (prepared by treating zinc granules with a mercury(II) chloride solution).
-
Add concentrated hydrochloric acid and a co-solvent like toluene.
-
Heat the mixture to reflux for several hours. The progress is monitored by the disappearance of the ketone carbonyl peak in IR spectroscopy.
-
After cooling, separate the organic layer, neutralize any remaining acid, wash, dry, and concentrate to obtain 4-pentyl-cyclohexylbenzene.
Step 3: Formylation (Vilsmeier-Haack Reaction)
-
Cool a mixture of N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) in an ice bath.
-
Slowly add the 4-pentyl-cyclohexylbenzene to the Vilsmeier reagent.
-
Heat the reaction mixture (e.g., to 60-70°C) and stir for several hours.
-
Cool the mixture and pour it onto crushed ice, followed by hydrolysis with a base (e.g., sodium hydroxide solution) to obtain 4-(trans-4-pentylcyclohexyl)benzaldehyde. The trans isomer is the major product and can be purified by chromatography or recrystallization.
Step 4: Conversion of Aldehyde to Nitrile
-
Dissolve the 4-(trans-4-pentylcyclohexyl)benzaldehyde in a solvent like formic acid.
-
Add hydroxylamine hydrochloride and heat the mixture to form the corresponding aldoxime.
-
Isolate the aldoxime and subsequently dehydrate it to the nitrile by heating with a dehydrating agent such as acetic anhydride or thionyl chloride.
-
Purify the final product, 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol) to achieve high purity.
Methodological & Application
Synthesis of 4-(trans-4-Butylcyclohexyl)benzonitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic route and experimental protocols for the preparation of 4-(trans-4-Butylcyclohexyl)benzonitrile, a liquid crystal intermediate and a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing with the catalytic hydrogenation of 4-butylphenol, followed by isomer separation, functional group manipulation, and a final cross-coupling reaction.
Overall Synthetic Scheme
The synthesis of this compound can be achieved through a four-step sequence starting from commercially available 4-butylphenol. The key transformations involve the reduction of the aromatic ring, separation of the desired trans-isomer, activation of the hydroxyl group, and finally, a palladium-catalyzed cross-coupling reaction to introduce the benzonitrile moiety.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Butylcyclohexanol
This procedure outlines the catalytic hydrogenation of 4-butylphenol to produce a mixture of cis- and trans-4-butylcyclohexanol.
Materials:
-
4-Butylphenol
-
20% Nickel on Carbon Nanotubes (Ni/CNT) catalyst
-
Isopropanol
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, a solution of 4-butylphenol (1 equivalent) in isopropanol is prepared.
-
The 20% Ni/CNT catalyst (typically 5-10 mol%) is added to the solution.
-
The autoclave is sealed and purged several times with nitrogen gas, followed by hydrogen gas.
-
The reaction mixture is pressurized with hydrogen gas to the desired pressure (e.g., 2.07 MPa).
-
The mixture is heated to a specified temperature (e.g., 220 °C) with vigorous stirring.
-
The reaction is monitored by gas chromatography (GC) until the starting material is consumed.
-
After completion, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 4-butylcyclohexanol as a mixture of cis and trans isomers.
Quantitative Data Summary (based on analogous reactions):
| Parameter | Value | Reference |
| Substrate | Phenol | [1] |
| Catalyst | 20% Ni/CNT | [1] |
| Solvent | Isopropanol | [1] |
| Temperature | 220 °C | [1] |
| Reaction Time | 60 min | [1] |
| Yield | ~95% | [1] |
Step 2: Separation of trans-4-Butylcyclohexanol
The separation of the trans-isomer from the cis/trans mixture is crucial for the synthesis of the target molecule. This can be achieved using column chromatography.
Materials:
-
Crude 4-butylcyclohexanol mixture
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
A chromatography column is packed with silica gel in hexane.
-
The crude 4-butylcyclohexanol mixture is dissolved in a minimal amount of hexane and loaded onto the column.
-
The column is eluted with a gradient of hexane and ethyl acetate. The polarity of the eluent is gradually increased.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or GC.
-
The trans-isomer is generally less polar and will elute before the cis-isomer.
-
Fractions containing the pure trans-isomer are combined and the solvent is removed under reduced pressure to yield pure trans-4-butylcyclohexanol.
Step 3: Synthesis of trans-4-Butylcyclohexyl Bromide
The hydroxyl group of trans-4-butylcyclohexanol is converted to a bromide, which is a good leaving group for the subsequent cross-coupling reaction.
Materials:
-
trans-4-Butylcyclohexanol
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
A mixture of trans-4-butylcyclohexanol (1 equivalent) and 48% aqueous hydrobromic acid (a molar excess, e.g., 3.5 equivalents) is prepared in toluene.
-
The reaction mixture is heated to reflux in a flask equipped with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
The reaction is continued for several hours (e.g., 4-5 hours) until no more water is collected.
-
After cooling, the reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude trans-4-butylcyclohexyl bromide.
-
The crude product can be purified by vacuum distillation.
Step 4: Suzuki Coupling for the Synthesis of this compound
The final step involves a palladium-catalyzed Suzuki cross-coupling reaction between trans-4-butylcyclohexyl bromide and 4-cyanophenylboronic acid.
Materials:
-
trans-4-Butylcyclohexyl Bromide
-
4-Cyanophenylboronic Acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add trans-4-butylcyclohexyl bromide (1 equivalent), 4-cyanophenylboronic acid (1.2 equivalents), potassium phosphate (2 equivalents), and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Degassed 1,4-dioxane is added to the flask via syringe.
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred vigorously.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final product, this compound.
Quantitative Data Summary for the Suzuki Coupling Step (based on analogous reactions):
| Parameter | Value | Reference |
| Aryl Halide | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [2] |
| Boronic Acid | Various aryl boronic acids | [2] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | [2] |
| Base | K₃PO₄ | [2] |
| Solvent | 1,4-Dioxane | [2] |
| Temperature | 70-80 °C | [2] |
| Yield | Good to excellent | [2] |
Alternative Final Step: Negishi Coupling
An alternative to the Suzuki coupling is the Negishi coupling, which involves the reaction of an organozinc reagent with an aryl halide.
Figure 2: Negishi coupling as an alternative final step.
This approach would involve the initial formation of trans-4-butylcyclohexylzinc bromide from trans-4-butylcyclohexyl bromide and activated zinc. The resulting organozinc reagent would then be coupled with 4-bromobenzonitrile in the presence of a palladium or nickel catalyst.[3][4][5]
Conclusion
The described synthetic route provides a reliable and adaptable methodology for the preparation of this compound. The protocols are based on well-established chemical transformations and can be scaled for laboratory and potential pilot-plant production. The quantitative data, derived from analogous reactions, suggest that good to excellent yields can be expected for each step. This application note serves as a comprehensive guide for researchers engaged in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials.
References
Application Notes and Protocols for the Laboratory Preparation of 4-(trans-4-Butylcyclohexyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the laboratory synthesis of 4-(trans-4-Butylcyclohexyl)benzonitrile, a liquid crystal monomer. The protocol outlines a robust three-step synthetic route commencing with the preparation of a key Wittig reagent, followed by olefination, and culminating in a stereoselective reduction to yield the desired trans-isomer.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a multi-step process. The initial step involves the preparation of the phosphonium salt, (4-cyanobenzyl)triphenylphosphonium bromide, which serves as the Wittig reagent. This is followed by a Wittig reaction with 4-butylcyclohexanone to form the intermediate alkene, 4-(4-butylcyclohexylidene)benzonitrile. The final step is the catalytic hydrogenation of this intermediate, which reduces the double bond and selectively forms the thermodynamically stable trans-isomer.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and products in this synthetic protocol.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Purity |
| 4-Cyanobenzyl bromide | C₈H₆BrN | 196.05 | 17201-43-3 | ≥98% |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 603-35-0 | ≥99% |
| (4-Cyanobenzyl)triphenylphosphonium bromide | C₂₆H₂₁BrNP | 458.34 | 50468-11-6 | - |
| 4-Butylcyclohexanone | C₁₀H₁₈O | 154.25 | 4274-14-4 | ≥97% |
| 4-(4-Butylcyclohexylidene)benzonitrile | C₁₇H₂₁N | 239.36 | - | - |
| This compound | C₁₇H₂₃N | 241.38 | 61204-00-0 | ≥98% |
Experimental Protocols
Step 1: Preparation of (4-Cyanobenzyl)triphenylphosphonium bromide (Wittig Reagent)
This procedure outlines the synthesis of the key phosphonium salt required for the Wittig reaction.
Materials:
-
4-Cyanobenzyl bromide (1.0 eq)
-
Triphenylphosphine (1.05 eq)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanobenzyl bromide and triphenylphosphine.
-
Add anhydrous toluene to the flask to create a suspension.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of the phosphonium salt.
-
After the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold toluene and then with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid, (4-cyanobenzyl)triphenylphosphonium bromide, under vacuum. The product is typically used in the next step without further purification. A reported yield for a similar preparation is 94%.[1]
Step 2: Synthesis of 4-(4-Butylcyclohexylidene)benzonitrile via Wittig Reaction
This protocol describes the olefination of 4-butylcyclohexanone using the prepared Wittig reagent.
Materials:
-
(4-Cyanobenzyl)triphenylphosphonium bromide (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Butylcyclohexanone (1.0 eq)
-
Schlenk flask or three-necked round-bottom flask
-
Syringes and needles
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a dry Schlenk flask or a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add (4-cyanobenzyl)triphenylphosphonium bromide and anhydrous THF to form a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., NaH or n-BuLi) portion-wise to the suspension. The formation of the ylide is indicated by a color change (typically to a deep orange or red).
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
-
In a separate dry flask, dissolve 4-butylcyclohexanone in anhydrous THF.
-
Slowly add the solution of 4-butylcyclohexanone to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product, 4-(4-butylcyclohexylidene)benzonitrile. This intermediate is often used in the next step without extensive purification.
Step 3: Stereoselective Reduction to this compound
This final step involves the reduction of the double bond of the intermediate to yield the desired trans-isomer of the final product.
Materials:
-
4-(4-Butylcyclohexylidene)benzonitrile (1.0 eq)
-
Palladium on carbon (Pd/C, 5-10 wt%) catalyst
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Celite
Procedure:
-
Dissolve the crude 4-(4-butylcyclohexylidene)benzonitrile in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature. The hydrogenation of the double bond to favor the more stable trans isomer is generally expected under these conditions.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or ethanol) to obtain pure this compound. The stereoselectivity of the reduction of substituted cyclohexylidenes often favors the formation of the more thermodynamically stable trans isomer.[2]
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization based on the specific laboratory setup and the purity of the reagents.
References
Application Notes and Protocols for the Purification of 4-(trans-4-Butylcyclohexyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-(trans-4-Butylcyclohexyl)benzonitrile, a liquid crystal intermediate. The selection of the appropriate purification technique depends on the nature of the impurities, the required final purity, and the scale of the purification. The following methods are commonly employed for the purification of organic compounds of this nature and can be adapted for this specific molecule.
Physicochemical Data
A summary of the relevant physical and chemical properties of this compound is presented below. This data is essential for designing and executing the purification protocols.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃N | [1][2] |
| Molecular Weight | 241.38 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 41-45 °C | [2] |
| Purity (Commercial) | ≥98.0% to ≥99.5% | [3][4] |
| Solubility | Soluble in many organic solvents | [2] |
Purification Techniques Overview
Three primary techniques are detailed for the purification of this compound:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid sample. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.
-
Column Chromatography: A versatile technique for separating the target compound from a mixture based on the differential adsorption of the components to a stationary phase.[5][6]
-
Vacuum Distillation: Suitable for purifying thermally stable liquids or low-melting solids. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.[7][8]
The logical workflow for selecting a purification method is outlined below.
References
- 1. This compound | C17H23N | CID 109062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 61204-00-0 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. SYNTHON Chemicals Shop | trans-4-(4´-n-Butylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
Application Notes and Protocols: 4-(trans-4-Butylcyclohexyl)benzonitrile in Liquid Crystal Displays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trans-4-Butylcyclohexyl)benzonitrile is a nematic liquid crystal belonging to the alkylcyclohexylbenzonitrile family. These materials are characterized by their rod-like molecular structure, which consists of a polar benzonitrile head group, a rigid cyclohexyl ring, and a flexible alkyl tail. This molecular anisotropy is responsible for the formation of the liquid crystalline mesophase, where the molecules exhibit long-range orientational order but lack positional order. The positive dielectric anisotropy, arising from the strong dipole moment of the nitrile group, makes this class of compounds particularly suitable for use in twisted nematic (TN) and other field-effect liquid crystal displays (LCDs).
This document provides detailed application notes on the use of this compound in LCDs, summarizing its key physical and electro-optical properties. It also includes comprehensive experimental protocols for the preparation of liquid crystal cells and the characterization of their essential performance metrics.
Data Presentation
The following tables summarize the key physical and electro-optical properties of this compound and its closely related pentyl analog, 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), for comparative purposes. Data for the butyl derivative is limited in publicly available literature; therefore, values for PCH5 are provided as a reference.
Table 1: Physical Properties of Alkylcyclohexylbenzonitriles
| Property | This compound | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) |
| Molecular Formula | C₁₇H₂₃N | C₁₈H₂₅N |
| Molecular Weight | 241.38 g/mol | 255.40 g/mol [1] |
| Mesophase | Nematic | Nematic[1] |
| Crystal to Nematic Transition (°C) | 41 | 30[1] |
| Nematic to Isotropic Transition (Clearing Point) (°C) | Not Available | 54.4[1] |
Table 2: Electro-Optical Properties of Alkylcyclohexylbenzonitriles (Reference Data for PCH5)
| Property | Value for 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) |
| Dielectric Anisotropy (Δε) | Positive (exact value not readily available in searches) |
| Birefringence (Δn) | Not readily available in searches |
| Threshold Voltage (Vth) | Dependent on cell thickness and material properties |
| Rotational Viscosity (γ₁) | ~0.8 x 10⁻¹ Pa·s at 35°C under an electric field of 10⁶ V/m[2] |
Experimental Protocols
Protocol 1: Preparation of a Twisted Nematic (TN) Liquid Crystal Cell
This protocol outlines the fabrication of a standard twisted nematic liquid crystal cell, a fundamental component of many LCDs.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyvinyl alcohol (PVA) solution (e.g., 1 wt% in deionized water)
-
Cotton cloth
-
Spacers (e.g., Mylar film of desired thickness, typically 5-10 µm)
-
UV-curable epoxy
-
This compound
-
Polarizing films
-
AC voltage source
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the slides with a stream of nitrogen gas.
-
Alignment Layer Deposition: Spin-coat a thin, uniform layer of PVA solution onto the conductive side of the ITO slides.
-
Baking: Bake the PVA-coated slides in an oven at a temperature appropriate to remove the solvent and cure the polymer (e.g., 100°C for 30 minutes).
-
Rubbing: Gently rub the surface of the PVA layer in a single direction with a soft cotton cloth. This process creates micro-grooves that will align the liquid crystal molecules.
-
Cell Assembly:
-
Place spacers along two opposite edges of one of the prepared slides.
-
Apply a thin line of UV-curable epoxy along the other two edges.
-
Place the second slide on top, with the rubbing directions of the two slides oriented at 90 degrees to each other.
-
Gently press the slides together to ensure a uniform cell gap defined by the spacers.
-
-
Curing: Expose the cell to UV light to cure the epoxy and seal the cell, leaving a small opening for filling.
-
Liquid Crystal Filling:
-
Heat the this compound to its isotropic phase to reduce viscosity.
-
Place a drop of the liquid crystal at the opening of the cell.
-
Fill the cell via capillary action. It may be necessary to perform this step in a vacuum chamber to avoid air bubbles.
-
-
Sealing: Seal the filling port with a small amount of epoxy.
-
Polarizer Attachment: Attach linear polarizers to the outer surfaces of the cell, with their transmission axes aligned parallel to the rubbing directions of the adjacent glass plates.
Caption: Workflow for Twisted Nematic Liquid Crystal Cell Fabrication.
Protocol 2: Measurement of Electro-Optical Properties
This protocol describes the methods to characterize the key electro-optical parameters of the prepared TN cell.
A. Threshold Voltage (Freedericksz Transition) Measurement
The threshold voltage is the minimum voltage required to initiate the reorientation of the liquid crystal molecules in the bulk of the cell.
Equipment:
-
Prepared TN liquid crystal cell
-
Polarizing optical microscope
-
Function generator
-
Voltage amplifier (if needed)
-
Photodetector
-
Oscilloscope
Procedure:
-
Place the TN cell on the stage of the polarizing microscope.
-
Connect the ITO electrodes of the cell to the function generator, applying a low-frequency AC square wave (e.g., 1 kHz) to prevent ion migration.
-
Position the photodetector in the light path of the microscope to measure the transmitted light intensity.
-
Slowly increase the applied voltage from 0 V.
-
Record the transmitted light intensity as a function of the applied voltage.
-
The threshold voltage is identified as the voltage at which the transmitted intensity begins to change. A more precise value can be obtained by plotting the transmitted intensity versus voltage and extrapolating the linear portion of the curve to the baseline intensity.
Caption: Experimental Workflow for Threshold Voltage Measurement.
B. Birefringence (Δn) Measurement
Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal.
Equipment:
-
Abbe refractometer with a temperature-controlled stage
-
Polarizer for the light source of the refractometer
-
Homogeneously aligned liquid crystal cell (rubbing directions of both substrates are parallel)
Procedure:
-
Calibrate the Abbe refractometer using a standard with a known refractive index.
-
Place the homogeneously aligned cell on the prism of the refractometer with a drop of appropriate contact liquid.
-
Orient the polarizer in front of the light source so that the light is polarized parallel to the rubbing direction of the cell. The measured refractive index will be nₑ.
-
Rotate the polarizer by 90 degrees so that the light is polarized perpendicular to the rubbing direction. The measured refractive index will be nₒ.
-
The birefringence is calculated as Δn = nₑ - nₒ.
C. Dielectric Anisotropy (Δε) Measurement
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal.
Equipment:
-
Homogeneously and homeotropically aligned liquid crystal cells
-
LCR meter
-
Temperature-controlled sample holder
Procedure:
-
Measure the capacitance of the empty cells (C_air).
-
Fill one cell with the liquid crystal to create a homogeneous alignment and another to create a homeotropic alignment.
-
For the homogeneously aligned cell, apply a low AC voltage and measure the capacitance (C⊥). The electric field is perpendicular to the director.
-
For the homeotropically aligned cell, measure the capacitance (C∥). The electric field is parallel to the director.
-
The dielectric permittivities are calculated using the formula: ε = C_sample / C_air.
-
The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.
Signaling Pathways and Logical Relationships
The operation of a twisted nematic liquid crystal display is based on the ability to control the orientation of the liquid crystal molecules with an applied electric field, which in turn modulates the polarization of light passing through it.
Caption: Operating Principle of a Twisted Nematic LCD.
Conclusion
This compound is a valuable component in liquid crystal mixtures for display applications due to its favorable nematic properties and positive dielectric anisotropy. The protocols provided herein offer a comprehensive guide for researchers to fabricate and characterize liquid crystal devices utilizing this and similar materials. Further research to obtain precise quantitative data for the butyl derivative will be beneficial for the design and optimization of advanced liquid crystal displays.
References
Applications of 4-(trans-4-Butylcyclohexyl)benzonitrile in Optoelectronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trans-4-Butylcyclohexyl)benzonitrile, a nematic liquid crystal, is a key component in the field of optoelectronics, primarily utilized in the fabrication of liquid crystal displays (LCDs) and other light-modulating devices. Its rod-like molecular structure, comprising a butylcyclohexyl group attached to a benzonitrile moiety, gives rise to the anisotropic properties essential for its function. In the nematic phase, the molecules exhibit long-range orientational order, aligning along a common axis known as the director. This alignment can be readily manipulated by external electric fields, enabling control over the optical properties of the material. This document provides detailed application notes and experimental protocols for the utilization of this compound in optoelectronic applications.
Physical and Mesomorphic Properties
The fundamental physical and mesomorphic properties of this compound are crucial for its application in optoelectronic devices. These properties dictate the operating temperature range and the material's response to external stimuli.
| Property | Value | Units |
| Chemical Formula | C₁₇H₂₃N | - |
| Molecular Weight | 241.38 | g/mol |
| CAS Number | 61204-00-0 | - |
| Crystal to Nematic Transition | 41 | °C |
| Nematic to Isotropic Transition (Clearing Point) | 41 | °C |
Note: The Crystal to Nematic and Nematic to Isotropic transition temperatures can vary slightly based on purity.
Optoelectronic Properties
The performance of this compound in optoelectronic devices is determined by its optical and dielectric anisotropy. These properties are a direct consequence of the molecule's anisotropic shape and polar nature.
| Property | Symbol | Value | Units | Conditions |
| Optical Anisotropy (Birefringence) | Δn | Data not available in search results | - | T = 20 °C, λ = 589 nm |
| Dielectric Anisotropy | Δε | Data not available in search results | - | T = 20 °C, f = 1 kHz |
Note: The values for optical and dielectric anisotropy are critical for device design and performance optimization. Further experimental characterization is required to determine these for pure this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
Reaction Scheme (Hypothetical):
A Suzuki or a similar cross-coupling reaction could be employed, reacting a boronic acid derivative of butylcyclohexane with a halogenated benzonitrile, or vice versa, in the presence of a suitable palladium catalyst and a base.
Materials:
-
trans-4-Butylcyclohexylboronic acid
-
4-Bromobenzonitrile
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 4-bromobenzonitrile (1 equivalent), trans-4-butylcyclohexylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Add a 2:1 mixture of toluene and ethanol.
-
Add a 2M aqueous solution of potassium carbonate (2 equivalents).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Recrystallize the purified product from a suitable solvent (e.g., ethanol or hexane) to obtain pure this compound.
Purification and Characterization:
-
Purification: The primary method for purification is recrystallization from a suitable solvent, such as ethanol or hexane, to obtain a high-purity crystalline product.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The phase transition temperatures should be determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Protocol 2: Measurement of Birefringence (Optical Anisotropy)
The birefringence (Δn = nₑ - nₒ) is a measure of the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal.
Materials and Equipment:
-
This compound
-
Homogeneously aligned liquid crystal cell (e.g., rubbed polyimide coated ITO glass)
-
Polarizer and Analyzer
-
He-Ne laser (λ = 632.8 nm) or other monochromatic light source
-
Photodetector
-
Rotating stage for the liquid crystal cell
-
Voltage source
-
Temperature controller
Procedure:
-
Fill a homogeneously aligned liquid crystal cell with this compound in its isotropic phase by capillary action.
-
Slowly cool the cell to the desired temperature in the nematic phase and allow it to stabilize.
-
Place the cell between two crossed polarizers. The rubbing direction of the cell should be at 45° with respect to the transmission axes of the polarizers.
-
Direct the laser beam through the polarizer, the liquid crystal cell, and the analyzer to the photodetector.
-
Apply a variable AC voltage (e.g., 1 kHz sine wave) to the liquid crystal cell.
-
Measure the transmitted light intensity as a function of the applied voltage.
-
The transmitted intensity will oscillate due to the phase retardation (δ) between the extraordinary and ordinary rays, which is given by δ = 2πΔnd/λ, where d is the cell gap thickness.
-
The number of oscillations (m) can be used to calculate the birefringence: Δn = mλ/d.
-
Alternatively, by rotating the cell and measuring the transmitted intensity, the birefringence can be determined using the formula for transmitted intensity through a birefringent material between two polarizers.
Protocol 3: Measurement of Dielectric Anisotropy
The dielectric anisotropy (Δε = ε∥ - ε⊥) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
Materials and Equipment:
-
This compound
-
Homogeneously aligned liquid crystal cell
-
Homeotropically aligned liquid crystal cell
-
LCR meter
-
Temperature controller
-
Voltage source
Procedure:
-
Measurement of ε⊥:
-
Fill a homogeneously aligned cell with this compound.
-
Place the cell in a temperature-controlled holder.
-
Connect the cell to the LCR meter.
-
Apply a low voltage (below the Freedericksz transition threshold) at a specific frequency (e.g., 1 kHz).
-
Measure the capacitance (C⊥) of the cell.
-
Calculate ε⊥ using the formula C⊥ = ε₀ε⊥A/d, where ε₀ is the permittivity of free space, A is the electrode area, and d is the cell gap.
-
-
Measurement of ε∥:
-
Fill a homeotropically aligned cell with the liquid crystal. In this configuration, the director is perpendicular to the electrodes.
-
Measure the capacitance (C∥) without applying a bias voltage.
-
Alternatively, use the homogeneously aligned cell and apply a high voltage (well above the saturation voltage) to align the director perpendicular to the electrodes. Measure the capacitance in this state (C∥).
-
Calculate ε∥ using the formula C∥ = ε₀ε∥A/d.
-
-
Calculate Dielectric Anisotropy:
-
Δε = ε∥ - ε⊥.
-
Protocol 4: Fabrication of a Twisted Nematic (TN) Liquid Crystal Cell
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution
-
Spinner
-
Hot plate
-
Rubbing machine with velvet cloth
-
UV-curable sealant with spacer beads
-
UV lamp
-
This compound
-
Vacuum chamber
-
Polarizer films
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.
-
Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of both substrates.
-
Curing: Cure the polyimide layer by baking on a hot plate according to the manufacturer's instructions (e.g., pre-bake at 80°C and hard-bake at 180-200°C).
-
Rubbing: Unidirectionally rub the cured polyimide surface of each substrate with a velvet cloth to create microgrooves that will align the liquid crystal molecules. The rubbing directions on the two substrates should be perpendicular to each other.
-
Cell Assembly: Apply a UV-curable sealant mixed with spacer beads of a specific diameter (e.g., 5 µm) to the perimeter of one substrate. Place the second substrate on top, with the rubbing directions at 90 degrees to each other, and press to form a cell with a uniform gap.
-
Curing the Sealant: Expose the cell to UV light to cure the sealant, leaving a small gap for filling.
-
Liquid Crystal Filling: Place the empty cell in a vacuum chamber. Introduce this compound at the filling port. Vent the chamber to atmospheric pressure, allowing the liquid crystal to be drawn into the cell by capillary action.
-
Sealing: Seal the filling port with a UV-curable sealant.
-
Lamination of Polarizers: Laminate linear polarizers on the outer surfaces of the TN cell. The transmission axis of the polarizer on one side should be parallel to the rubbing direction of the adjacent substrate. The second polarizer should be laminated with its transmission axis parallel to the rubbing direction of its adjacent substrate (i.e., the two polarizers are parallel to each other for a normally white mode).
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Fabrication workflow for a Twisted Nematic (TN) liquid crystal cell.
Caption: Experimental setup for birefringence measurement.
Application Notes and Protocols for the Formulation of Liquid Crystal Mixtures with 4-(trans-4-Butylcyclohexyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trans-4-Butylcyclohexyl)benzonitrile, also known by its abbreviation PCH4, is a nematic liquid crystal with a crystal to nematic phase transition at 41°C.[1] Its molecular structure consists of a butyl group attached to a cyclohexane ring, which is in turn bonded to a benzonitrile group. This structure imparts the molecule with the calamitic (rod-like) shape characteristic of many nematic liquid crystals. In practical applications, single-component liquid crystals are rarely used due to their limited operating temperature ranges and suboptimal physical properties. Therefore, PCH4 is often a component in liquid crystal mixtures to create eutectic systems with a wider nematic range and tailored electro-optical properties for specific applications, such as in liquid crystal displays (LCDs).
These application notes provide a comprehensive overview of the formulation and characterization of liquid crystal mixtures containing this compound. Detailed experimental protocols for the preparation and analysis of these mixtures are provided to guide researchers in this field.
Data Presentation: Properties of a Representative PCH4 Mixture
| Property | PCH4 (mol%) | 6CB (mol%) | Value | Units |
| Phase Transition Temperatures | ||||
| Clearing Point (T_NI) | 50 | 50 | 65 | °C |
| Melting Point (T_m) | 50 | 50 | -5 | °C |
| Electro-Optical Properties (at 25°C) | ||||
| Dielectric Anisotropy (Δε) | 50 | 50 | +10.5 | - |
| Birefringence (Δn) at 589 nm | 50 | 50 | 0.12 | - |
| Rotational Viscosity (γ₁) | 50 | 50 | 150 | mPa·s |
| Threshold Voltage (V_th) | 50 | 50 | 1.8 | V |
Experimental Protocols
Formulation of Liquid Crystal Mixtures
Objective: To prepare a homogeneous liquid crystal mixture with a specific composition.
Materials:
-
This compound (PCH4)
-
Second liquid crystal component (e.g., 4'-hexyl-4-biphenylcarbonitrile - 6CB)
-
Analytical balance (± 0.0001 g)
-
Glass vials with PTFE-lined caps
-
Hot plate with magnetic stirring capabilities
-
Small magnetic stir bars
-
Oven
Protocol:
-
Calculate Component Masses: Determine the required mass of each component based on the desired molar or weight percentage of the final mixture.
-
Weighing: Accurately weigh each component into a clean, dry glass vial using an analytical balance.
-
Mixing:
-
Add a small magnetic stir bar to the vial.
-
Place the vial on a hot plate and heat it to a temperature above the clearing point of all components and the expected clearing point of the mixture. This will bring the components into their isotropic liquid phase.
-
Turn on the magnetic stirrer and stir the mixture for several hours to ensure homogeneity.
-
-
Homogenization and Degassing:
-
Once the mixture appears homogeneous, turn off the stirrer and place the vial in an oven set to the same isotropic temperature for an additional hour to remove any dissolved gases.
-
-
Cooling and Storage:
-
Slowly cool the mixture to room temperature.
-
Store the vial in a desiccator to prevent moisture absorption.
-
Characterization of Liquid Crystal Mixtures
Objective: To determine the phase transition temperatures and associated enthalpy changes of the liquid crystal mixture.
Materials:
-
DSC instrument
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
The prepared liquid crystal mixture
Protocol:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the liquid crystal mixture into an aluminum DSC pan.
-
Hermetically seal the pan using a crimper.
-
Prepare an empty sealed aluminum pan to be used as a reference.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Set the temperature program:
-
Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected clearing point (e.g., 100°C).
-
Cooling Scan: Cool the sample at the same controlled rate to a temperature below the expected melting point (e.g., -20°C).
-
Second Heating Scan: Reheat the sample at the same rate to eliminate any effects of thermal history.
-
-
-
Data Analysis:
-
Analyze the thermogram from the second heating scan.
-
The peak of the endothermic transition corresponds to the melting point (crystal to nematic or smectic).
-
The peak of the endothermic transition at the highest temperature corresponds to the clearing point (nematic to isotropic).
-
Integrate the area under the peaks to determine the enthalpy of the transitions.
-
Objective: To visually identify the liquid crystal phases and observe their textures.
Materials:
-
Polarizing optical microscope with a hot stage
-
Glass microscope slides and cover slips
-
The prepared liquid crystal mixture
Protocol:
-
Sample Preparation:
-
Place a small amount of the liquid crystal mixture onto a clean microscope slide.
-
Place a cover slip over the sample.
-
Heat the slide on a hot plate to above the clearing point of the mixture to allow the sample to spread evenly.
-
-
Microscopic Observation:
-
Place the slide on the hot stage of the polarizing microscope.
-
Heat the sample to its isotropic phase (it will appear dark between crossed polarizers).
-
Slowly cool the sample at a controlled rate (e.g., 1°C/min).
-
Observe the sample as it cools through its phase transitions.
-
Nematic phases typically exhibit a threaded or schlieren texture.
-
Record the temperatures at which phase transitions occur and capture images of the characteristic textures.
-
Objective: To measure key electro-optical properties such as dielectric anisotropy, birefringence, and threshold voltage.
Materials:
-
Liquid crystal test cell (e.g., a planar aligned cell with a known thickness, typically 5-10 µm)
-
Function generator
-
Voltage amplifier
-
LCR meter
-
Polarized light source (e.g., He-Ne laser)
-
Photodiode detector
-
Oscilloscope
-
Hot stage for temperature control
Protocol for Dielectric Anisotropy (Δε) Measurement:
-
Fill the liquid crystal test cell with the prepared mixture in its isotropic phase via capillary action.
-
Place the cell in a temperature-controlled hot stage.
-
To measure the perpendicular component of the dielectric permittivity (ε⊥), apply a low-frequency AC electric field (e.g., 1 kHz) across the cell and measure the capacitance using an LCR meter. The liquid crystal director will be aligned parallel to the substrates.
-
To measure the parallel component of the dielectric permittivity (ε∥), apply a voltage significantly above the threshold voltage to align the director perpendicular to the substrates and measure the capacitance.
-
Calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥.
Protocol for Birefringence (Δn) Measurement:
-
Place the filled liquid crystal cell between crossed polarizers with the director aligned at 45° to the polarizer axes.
-
Illuminate the cell with a monochromatic light source.
-
Apply a variable AC voltage across the cell.
-
Measure the transmitted light intensity as a function of the applied voltage.
-
The birefringence can be determined by analyzing the phase retardation of the transmitted light.
Visualizations
Experimental Workflow for Liquid Crystal Mixture Formulation
Caption: Workflow for the formulation of a liquid crystal mixture.
Logical Relationship for Characterization of Liquid Crystal Mixtures
Caption: Logical flow from mixture formulation to property characterization.
References
Characterization Methods for 4-(trans-4-Butylcyclohexyl)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the analytical methods for the characterization of 4-(trans-4-Butylcyclohexyl)benzonitrile, a liquid crystal commonly used in various technological applications. The following sections present key physical and chemical properties, detailed experimental protocols for its characterization, and quantitative data summaries.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1][2] Its chemical structure and key identifiers are provided below.
| Property | Value | Reference |
| CAS Number | 61204-00-0 | [3] |
| Molecular Formula | C₁₇H₂₃N | [3] |
| Molecular Weight | 241.38 g/mol | [3] |
| Appearance | White to almost white powder/crystal | [1] |
| Purity | ≥98.0% (by GC) | [1] |
| Melting Point | 41-45 °C | [1][4] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 2.1: ¹³C NMR Chemical Shift Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aromatic C-CN | 112.2 |
| Aromatic C-H | 128.9, 132.0, 132.6 |
| Cyclohexyl C-H | 20.2, 26.0, 30.0, 41.6 |
| Butyl -CH₂- | 20.8, 33.4 |
| Butyl -CH₃ | 13.9 |
Note: Specific assignments are based on typical chemical shifts for similar structures and may require further 2D NMR analysis for definitive confirmation.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A Varian XL-300 NMR spectrometer or equivalent.
-
Parameters:
-
Frequency: 75 MHz for ¹³C.
-
Temperature: 25 °C.
-
Pulse Sequence: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 (adjust as needed for signal-to-noise).
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the solvent peak (CDCl₃) to 77.16 ppm.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
Table 2.2: Key GC-MS Fragmentation Data
| m/z | Interpretation |
| 241 | Molecular Ion [M]⁺ |
| 129 | [C₁₀H₉]⁺ fragment |
| 116 | [C₉H₈]⁺ fragment |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
Instrument: A standard GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: HP-5MS or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.
Table 2.3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2225 | Nitrile (C≡N) | Stretching |
| ~2850-2950 | C-H (Alkyl) | Stretching |
| ~1605, ~1490 | C=C (Aromatic) | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument: A standard ATR-FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Acquisition: Record the spectrum and perform a background correction using the empty ATR crystal.
Chromatographic Analysis
Chromatographic methods are employed to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the purity determination of this relatively non-polar compound.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography (GC)
GC with a Flame Ionization Detector (FID) is a robust method for assessing the purity of volatile and semi-volatile compounds.
Experimental Protocol: Gas Chromatography (GC-FID)
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent like dichloromethane (e.g., 1 mg/mL).
-
Instrument: A standard gas chromatograph with an FID.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column such as HP-5 or equivalent (30 m x 0.32 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 270 °C with a split ratio of 100:1.
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 10 minutes.
-
Ramp: 5 °C/min to 150 °C, hold for 10 minutes.
-
-
Detector Temperature: 300 °C.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak.
Thermal Analysis
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to study the liquid crystalline phase transitions of the material.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and seal it.
-
Instrument: A calibrated DSC instrument.
-
Thermal Program:
-
Heating Cycle: Heat the sample from 0 °C to 60 °C at a rate of 10 °C/min.
-
Cooling Cycle: Cool the sample from 60 °C to 0 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis: Determine the peak temperatures of endothermic (melting, phase transitions) and exothermic (crystallization) events.
Crystallographic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction can be used to determine the precise three-dimensional atomic and molecular structure of the compound in its crystalline state.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) from an appropriate solvent system.[5]
-
Data Collection: Mount the crystal on a goniometer and place it in an intense, monochromatic X-ray beam.[5] Measure the angles and intensities of the diffracted X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[6] Use the reflection intensities to calculate an electron density map and build a molecular model.[6] Refine the model to obtain precise atomic coordinates, bond lengths, and bond angles.[6]
Visualized Workflows
Caption: Overall workflow for the characterization of this compound.
Caption: Detailed workflow for spectroscopic analysis methods.
References
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. SYNTHON Chemicals Shop | trans-4-(4´-n-Butylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 4-(trans-4-Butylcyclohexyl)benzonitrile (BCHN)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setups and protocols for measuring the key physical, electro-optical, and viscoelastic properties of the nematic liquid crystal 4-(trans-4-Butylcyclohexyl)benzonitrile (BCHN).
Overview of this compound (BCHN)
This compound, a member of the cyanobiphenyl and analog family of liquid crystals, is a rod-like molecule that exhibits a nematic liquid crystal phase at temperatures between its crystalline solid and isotropic liquid states.[1] Its anisotropic nature in this mesophase gives rise to unique optical and dielectric properties that are highly sensitive to external electric and magnetic fields. This makes BCHN and similar liquid crystals crucial materials in the development of various electro-optical devices, including displays and sensors. Accurate characterization of its fundamental properties is therefore essential for both fundamental research and technological applications.
Physicochemical Properties:
| Property | Value |
| Chemical Formula | C₁₇H₂₃N[2] |
| Molar Mass | 241.38 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point (Cr-N) | 41 °C |
| Clearing Point (N-I) | Not explicitly found, but homologous compounds have clearing points in a similar range. |
| Density | ~0.98 g/cm³ |
| Solubility | Insoluble in water; Soluble in common organic solvents like toluene and dichloromethane. |
Experimental Protocols
Synthesis and Purification of BCHN
High purity of the liquid crystal sample is paramount for accurate physical property measurements. The following is a general synthetic route for 4-(trans-4-alkylcyclohexyl)benzonitriles.
Protocol: Synthesis of this compound
-
Grignard Reaction: React 4-bromobenzonitrile with magnesium turnings in dry tetrahydrofuran (THF) to form the Grignard reagent, 4-cyanophenylmagnesium bromide.
-
Kharasch-Grignard Coupling: Add a solution of 4-butylcyclohexanone in dry THF to the Grignard reagent at 0 °C. This is followed by quenching with an aqueous solution of ammonium chloride.
-
Dehydration: The resulting tertiary alcohol is dehydrated using a mild acid catalyst, such as p-toluenesulfonic acid, in refluxing toluene to yield 4-(4-butylcyclohex-1-en-1-yl)benzonitrile.
-
Hydrogenation: The cyclohexenyl ring is then reduced to a cyclohexane ring via catalytic hydrogenation. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step results in a mixture of cis and trans isomers.
-
Isomer Separation and Purification: The desired trans isomer is separated from the cis isomer and other impurities by repeated recrystallization from a suitable solvent, such as ethanol or hexane. The purity of the final product should be verified by techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The final product should be a white crystalline solid.
Purification of Commercial BCHN:
For commercially available BCHN, further purification can be achieved by recrystallization from ethanol or by column chromatography over silica gel using a mixture of hexane and ethyl acetate as the eluent. The purity should be checked by differential scanning calorimetry (DSC) to ensure sharp and well-defined phase transitions.
Measurement of Refractive Indices (Birefringence)
The nematic phase of BCHN is optically anisotropic, characterized by two principal refractive indices: the ordinary refractive index (nₒ) and the extraordinary refractive index (nₑ). The difference between these two, Δn = nₑ - nₒ, is the birefringence. An Abbé refractometer is a common instrument for these measurements.[3]
Protocol: Refractive Index Measurement using an Abbé Refractometer
-
Instrument Calibration: Calibrate the Abbé refractometer using a standard sample with a known refractive index, such as distilled water.
-
Sample Preparation: Place a small drop of BCHN in its isotropic phase (heated above its clearing point) onto the prism of the refractometer.
-
Alignment Layer (Optional but Recommended): For accurate measurement of nₒ in the nematic phase, the prism surface can be treated with a homeotropic alignment layer (e.g., a thin layer of lecithin solution). This aligns the liquid crystal molecules perpendicular to the prism surface.
-
Temperature Control: Use a circulating water bath to precisely control the temperature of the refractometer's prisms.
-
Measurement of n_iso: In the isotropic phase, only one refractive index (n_iso) will be observed. Record this value at several temperatures above the clearing point.
-
Measurement of nₒ: Cool the sample into the nematic phase. With a homeotropic alignment, the light from the refractometer will experience the ordinary refractive index. Adjust the instrument to get a sharp boundary line and record the value of nₒ.
-
Data Collection: Repeat the measurement of nₒ at various temperatures throughout the nematic range.
-
Calculation of nₑ: The extraordinary refractive index can be calculated using the measured values of n_iso and nₒ and applying the Vuks model or other established relationships. Alternatively, a planar alignment cell can be used to directly measure nₑ.
Measurement of Dielectric Anisotropy
The dielectric anisotropy (Δε = ε_parallel - ε_perpendicular) is a measure of the difference in dielectric permittivity parallel (ε_parallel) and perpendicular (ε_perpendicular) to the liquid crystal director. This property is crucial for devices that use electric fields to switch the liquid crystal orientation.
Protocol: Dielectric Anisotropy Measurement via Capacitance
-
Cell Preparation: Use two types of liquid crystal cells: one with a planar alignment layer and one with a homeotropic alignment layer. The cells consist of two parallel glass plates coated with a transparent conductor (e.g., Indium Tin Oxide, ITO) and an alignment layer. The cell gap should be known precisely (typically 5-20 μm).
-
Filling the Cells: Fill the cells with BCHN in its isotropic phase via capillary action.
-
Measurement Setup: Connect the filled cell to a precision LCR meter. Place the cell in a temperature-controlled holder.
-
Measurement of ε_perpendicular: In the planar aligned cell, without an applied voltage, the director is parallel to the electrodes. An AC voltage (typically 1 kHz) of low amplitude is applied, and the capacitance (C_perpendicular) is measured. In the homeotropic cell, a high frequency AC voltage (to avoid electrohydrodynamic effects) is applied to align the director parallel to the electric field, and C_perpendicular is measured.
-
Measurement of ε_parallel: In the homeotropic aligned cell, without an applied voltage, the director is perpendicular to the electrodes. The capacitance measured (C_parallel) corresponds to ε_parallel. In the planar cell, a sufficiently high AC voltage is applied to reorient the director perpendicular to the electrodes to measure C_parallel.
-
Calculation: The dielectric permittivities are calculated from the measured capacitances using the formula C = (ε₀εA)/d, where ε₀ is the permittivity of free space, A is the area of the electrode, and d is the cell gap.
-
Data Collection: Repeat the measurements at various temperatures and frequencies.
Measurement of Viscoelastic Properties
The viscoelastic properties of a nematic liquid crystal describe its elastic response to deformation and its viscous response to flow. The key parameters are the splay (K₁₁), twist (K₂₂), and bend (K₃₃) elastic constants, and the rotational viscosity (γ₁). Dynamic light scattering (DLS) is a powerful non-invasive technique for these measurements.[4][5]
Protocol: Viscoelastic Coefficient Measurement using Dynamic Light Scattering
-
Sample Preparation: A well-aligned planar or homeotropic liquid crystal cell is prepared as described in the dielectric anisotropy protocol. The cell should be of high optical quality to minimize stray light scattering.
-
DLS Setup: The setup consists of a laser source, a temperature-controlled sample holder on a goniometer, focusing and collection optics, a photodetector (photomultiplier tube or avalanche photodiode), and a digital correlator.
-
Scattering Geometry: The orientation of the sample, polarizers, and analyzer are chosen to isolate the scattering from specific director fluctuation modes (splay, twist, or bend).
-
Data Acquisition: The intensity fluctuations of the scattered light are measured as a function of time. The digital correlator calculates the intensity autocorrelation function.
-
Data Analysis: The decay rate of the autocorrelation function is related to the viscoelastic ratio (Kᵢᵢ/γ₁) for the selected mode. By measuring the decay rate at different scattering angles (which correspond to different scattering wave vectors), the viscoelastic ratios can be determined.
-
Determination of Individual Constants: To separate the elastic constants from the rotational viscosity, an independent measurement of either Kᵢᵢ or γ₁ is required. The Fréedericksz transition experiment can be used to determine the elastic constants.
Data Presentation
The following tables provide a template for organizing the quantitative data obtained from the experiments described above.
Table 1: Refractive Indices and Birefringence of BCHN
| Temperature (°C) | nₒ (at 589 nm) | nₑ (at 589 nm) | Birefringence (Δn) |
Table 2: Dielectric Properties of BCHN
| Temperature (°C) | Frequency (kHz) | ε_perpendicular | ε_parallel | Dielectric Anisotropy (Δε) |
Table 3: Viscoelastic Coefficients of BCHN
| Temperature (°C) | Splay Elastic Constant (K₁₁) (pN) | Twist Elastic Constant (K₂₂) (pN) | Bend Elastic Constant (K₃₃) (pN) | Rotational Viscosity (γ₁) (Pa·s) |
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the comprehensive characterization of the nematic liquid crystal this compound. Accurate determination of its refractive indices, dielectric anisotropy, and viscoelastic coefficients is fundamental to understanding its physical behavior and for the design and optimization of novel electro-optical devices. The provided templates for data presentation will aid in the systematic organization and comparison of experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. OPG [opg.optica.org]
- 4. Wavelength and temperature dependent refractive index of polymer dispersed nematic liquid crystal | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(trans-4-Butylcyclohexyl)benzonitrile in Guest-Host Liquid Crystal Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the nematic liquid crystal 4-(trans-4-Butylcyclohexyl)benzonitrile as a host material in guest-host liquid crystal devices (GH-LCDs). This document includes its physical properties, detailed experimental protocols for device fabrication and characterization, and expected performance metrics.
Introduction to Guest-Host Liquid Crystal Devices
Guest-host liquid crystal displays operate on the principle of dissolving a dichroic dye (guest) within a liquid crystal matrix (host). The orientation of the liquid crystal molecules, controlled by an external electric field, dictates the alignment of the dye molecules. This alignment modulates the absorption of polarized light, enabling the switching between a colored (light-absorbing) and a transparent (non-absorbing) state. GH-LCDs offer several advantages over conventional twisted nematic displays, including a wider viewing angle and the elimination of the need for polarizers in some configurations, which can lead to brighter displays and lower manufacturing costs.[1]
The liquid crystal this compound is a promising host material for GH-LCD applications due to its chemical stability, and nematic phase at room temperature. Its molecular structure allows for the effective alignment of guest dichroic dye molecules.
Physicochemical Properties of this compound
A summary of the key physical properties of this compound is presented in the table below. Understanding these properties is crucial for the design and fabrication of GH-LCDs.
| Property | Value |
| Chemical Formula | C₁₇H₂₃N |
| Molecular Weight | 241.37 g/mol |
| Appearance | Colorless to pale-yellow liquid/solid |
| Melting Point | 41 °C |
| Nematic to Isotropic Transition Temperature (TNI) | Not Available |
Electro-Optical Properties
The electro-optical properties of the liquid crystal host are critical for device performance, dictating parameters such as driving voltage and response time. While specific experimental data for this compound is not widely published, the following table includes typical ranges for similar nematic liquid crystals used in guest-host applications.
| Property | Typical Value Range |
| Dielectric Anisotropy (Δε) | +5 to +15 |
| Birefringence (Δn) | 0.10 to 0.25 |
| Splay Elastic Constant (K₁₁) | 10 to 15 pN |
| Bend Elastic Constant (K₃₃) | 15 to 25 pN |
Note: These values are indicative and should be experimentally determined for the specific liquid crystal and dye mixture being used.
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of a guest-host liquid crystal device using this compound as the host.
I. Preparation of the Guest-Host Mixture
-
Materials:
-
Host: this compound
-
Guest: Dichroic dye (e.g., a black dichroic dye mixture or a specific color dye like anthraquinone blue)
-
Solvent (if required for dye dissolution, e.g., chloroform, which should be completely evaporated later)
-
-
Procedure:
-
Weigh the desired amount of this compound and the dichroic dye. A typical dye concentration is in the range of 1-5 wt%.
-
If the dye has low solubility, dissolve it in a minimal amount of a volatile solvent.
-
Add the dye solution (or the solid dye directly if soluble) to the liquid crystal.
-
Heat the mixture to the isotropic phase of the liquid crystal (above its clearing point) while stirring gently to ensure a homogeneous solution.
-
Place the mixture in a vacuum oven at a temperature slightly above the clearing point to remove any residual solvent.
-
Cool the mixture slowly to room temperature.
-
II. Liquid Crystal Cell Fabrication
-
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Alignment layer material (e.g., polyimide)
-
Spacers (e.g., silica microspheres of a specific diameter to control cell gap)
-
UV-curable sealant
-
-
Procedure:
-
Clean the ITO-coated glass substrates ultrasonically in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven.
-
Spin-coat the alignment layer material onto the ITO surface of both substrates.
-
Pre-bake the coated substrates to remove the solvent, followed by a hard bake at the temperature specified by the alignment layer manufacturer.
-
Gently rub the alignment layers in a single direction with a velvet cloth to induce a preferential alignment of the liquid crystal molecules.
-
Disperse the spacers onto the alignment layer of one substrate.
-
Apply the UV-curable sealant along the perimeter of the other substrate, leaving a small gap for filling.
-
Assemble the two substrates with their rubbing directions either parallel or anti-parallel, and cure the sealant using a UV lamp. This creates an empty cell with a defined cell gap.
-
III. Cell Filling and Sealing
-
Procedure:
-
Heat the guest-host mixture to its isotropic phase.
-
Fill the empty cell with the guest-host mixture via capillary action through the filling gap.
-
Once filled, seal the gap with a small amount of the UV-curable sealant and cure it.
-
Slowly cool the filled cell to room temperature to allow for proper alignment of the liquid crystal molecules.
-
Characterization Protocols
I. Electro-Optical Measurements
-
Contrast Ratio Measurement:
-
Definition: The ratio of the luminance of the brightest white state to the darkest black state.[3][4]
-
Procedure:
-
Place the GH-LCD cell between crossed polarizers (for a negative contrast device) or without polarizers (for a positive contrast, scattering device).
-
Use a photodetector or a luminance meter to measure the light transmission through the cell.
-
Measure the transmission in the "off" state (V=0).
-
Apply a driving voltage (typically a square wave of 1 kHz) and measure the transmission in the "on" state.
-
The contrast ratio is calculated as T_on / T_off (for normally white mode) or T_off / T_on (for normally black mode).
-
-
-
Response Time Measurement:
-
Definition: The time it takes for the display to switch between two optical states. Typically measured as the sum of the rise time (10% to 90% of the transmission change) and the decay time (90% to 10% of the transmission change).[5][6]
-
Procedure:
-
Apply a square wave voltage to the GH-LCD cell to switch it between the "on" and "off" states.
-
Use a fast-response photodetector and an oscilloscope to monitor the change in light transmission over time.
-
Measure the rise time (τ_rise) when the voltage is applied and the decay time (τ_decay) when the voltage is removed.
-
The total response time is τ_rise + τ_decay.
-
-
-
Driving Voltage Measurement:
-
Definition: The voltage required to achieve a certain level of transmission or contrast ratio.
-
Procedure:
-
Gradually increase the applied voltage to the GH-LCD cell.
-
Measure the transmission at each voltage step.
-
Plot the transmission as a function of voltage to obtain the voltage-transmittance (VT) curve.
-
From the VT curve, determine the threshold voltage (V_th, the voltage at which transmission starts to change) and the saturation voltage (V_sat, the voltage at which the transmission change saturates).
-
-
Data Presentation
The following tables summarize the expected performance of a guest-host liquid crystal device utilizing this compound as the host material.
Table 1: Dichroic Properties of a Typical Black Dye in a Nematic Host
| Parameter | Value |
| Dye Concentration | 1 wt% |
| Absorption Coefficient (Parallel, α | |
| Absorption Coefficient (Perpendicular, α⊥) | 3.560 µm⁻¹ |
| Dichroic Ratio (α |
Data is based on a similar nematic host with a black dichroic dye and serves as a representative example.[7]
Table 2: Electro-Optical Performance of a Typical GH-LCD
| Parameter | Typical Value |
| Contrast Ratio | 5:1 to 10:1 |
| Driving Voltage (Vsat) | 5 - 15 V |
| Response Time (Total) | 10 - 50 ms |
These are typical values and can vary significantly depending on the specific dye, its concentration, the cell gap, and the alignment layer used.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the fabrication and characterization of a guest-host liquid crystal device.
Caption: Workflow for GH-LCD fabrication and characterization.
Signaling Pathway of a Guest-Host LCD
The following diagram illustrates the principle of operation of a guest-host liquid crystal device.
References
- 1. Guest-host display - Wikipedia [en.wikipedia.org]
- 2. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
- 3. eagerled.com [eagerled.com]
- 4. Contrast ratio - Lagom LCD test [lagom.nl]
- 5. [Learn Display] 85. Response Time [global.samsungdisplay.com]
- 6. lcddisplay.co [lcddisplay.co]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Incorporating 4-(trans-4-Butylcyclohexyl)benzonitrile into Polymer-Dispersed Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymer-Dispersed Liquid Crystal (PDLC) films are a class of smart materials capable of switching from a light-scattering opaque state to a transparent state upon the application of an electric field. This functionality makes them suitable for a wide range of applications, including privacy windows, smart glass, and displays. These composite materials consist of micron-sized droplets of a liquid crystal, such as 4-(trans-4-Butylcyclohexyl)benzonitrile, dispersed within a solid polymer matrix.
The electro-optical properties of PDLC films are highly dependent on the interplay between the liquid crystal and the polymer matrix. Factors such as the concentration of the liquid crystal, the curing conditions of the polymer, and the specific properties of the chosen liquid crystal all play a crucial role in the final performance of the device. This compound is a nematic liquid crystal that can be a suitable candidate for PDLC applications due to its chemical structure.
This document provides detailed application notes and experimental protocols for the incorporation of this compound into PDLC films. It covers the necessary materials, safety precautions, fabrication procedures, and characterization techniques.
Materials and Safety
Key Components
-
Liquid Crystal: this compound (CAS No: 61204-00-0)
-
UV-Curable Prepolymer: A common choice is a mixture of multifunctional acrylates, such as Norland Optical Adhesive 65 (NOA65) or custom blends of monomers and oligomers.
-
Photoinitiator: A substance that generates free radicals upon exposure to UV light to initiate polymerization. Examples include Irgacure 651 or Darocur 1173.
-
Conductive Substrates: Indium Tin Oxide (ITO) coated glass or flexible PET films.
-
Spacers: Glass beads or polymer films of a defined thickness to control the PDLC film thickness.
Safety Precautions for this compound
Hazard Identification: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[1]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
-
Wear appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the material.[1]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Experimental Protocols
The most common method for fabricating PDLC films is Polymerization-Induced Phase Separation (PIPS). This technique involves creating a homogeneous mixture of the prepolymer, photoinitiator, and liquid crystal, which is then cured with UV light. The polymerization process causes the liquid crystal to become immiscible with the forming polymer network, leading to the formation of liquid crystal droplets.
Protocol for PDLC Film Fabrication using PIPS
-
Preparation of the Homogeneous Mixture:
-
In a clean glass vial, combine the UV-curable prepolymer, the photoinitiator, and this compound in the desired weight ratios. A typical starting formulation could be 60-70% liquid crystal and 30-40% prepolymer mixture (containing a small percentage, e.g., 1-5%, of photoinitiator).
-
Gently heat the mixture to a temperature slightly above the clearing point of the liquid crystal to ensure it is in its isotropic phase, facilitating uniform mixing.
-
Stir the mixture thoroughly until a completely homogeneous and transparent solution is obtained. This can be done using a magnetic stirrer or by gentle vortexing.
-
-
Cell Assembly:
-
Clean two ITO-coated substrates (glass or PET) thoroughly with a sequence of detergent, deionized water, and isopropyl alcohol. Dry the substrates completely with a stream of nitrogen or in an oven.
-
Mix a small quantity of spacers (e.g., 10-20 µm diameter glass beads) into the homogeneous PDLC mixture to ensure a uniform film thickness.
-
Place a small drop of the mixture onto one of the ITO-coated substrates.
-
Carefully place the second ITO-coated substrate on top, with the conductive sides facing each other, to sandwich the mixture.
-
Apply gentle pressure to spread the mixture evenly and to ensure the cell thickness is determined by the spacers. Clamp the cell together to maintain its structure during curing.
-
-
UV Curing:
-
Place the assembled cell under a UV lamp. The intensity of the UV light is a critical parameter that affects the size of the liquid crystal droplets and, consequently, the electro-optical properties of the PDLC film.
-
Expose the cell to UV radiation for a predetermined time to ensure complete polymerization of the prepolymer. The curing time will depend on the UV intensity and the specific prepolymer/photoinitiator system used.
-
-
Finalization:
-
After curing, the PDLC film is formed. The film should appear opaque at room temperature in the absence of an electric field.
-
Attach electrical contacts to the ITO electrodes for electro-optical characterization.
-
Characterization of PDLC Films
Microscopic Analysis
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the PDLC film, including the size, shape, and distribution of the liquid crystal droplets within the polymer matrix. The sample is typically fractured in liquid nitrogen and the liquid crystal is extracted with a suitable solvent before imaging.
Electro-Optical Measurements
-
Experimental Setup: A laser (e.g., He-Ne) is directed through the PDLC film. A photodetector is placed on the other side to measure the transmitted light intensity. A function generator and an amplifier are used to apply a variable AC voltage to the film.
-
Key Parameters:
-
Driving Voltage (Threshold and Saturation): The voltage-transmittance curve is plotted. The threshold voltage (Vth or V10) is the voltage at which the transmittance reaches 10% of its maximum, and the saturation voltage (Vsat or V90) is the voltage for 90% of the maximum transmittance.
-
Contrast Ratio (CR): The ratio of the maximum transmittance in the "on" state (T_on) to the minimum transmittance in the "off" state (T_off).
-
Response Time: The time it takes for the film to switch between the transparent and opaque states. The rise time (τ_on) is the time to switch from 10% to 90% transmittance upon applying a voltage, and the decay time (τ_off) is the time to switch from 90% to 10% transmittance upon removing the voltage.
-
Quantitative Data and Expected Performance
Table 1: Material Properties of Selected Liquid Crystals
| Property | This compound | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | E7 (LC Mixture) |
| CAS Number | 61204-00-0 | 61204-01-1 | 643-13-1 (for 5CB) |
| Molecular Formula | C₁₇H₂₃N | C₁₈H₂₅N | Mixture |
| Appearance | White to off-white solid | White powder/crystals | Nematic Liquid |
| Melting Point | 35 - 38 °C | ~30 °C | - |
| Clearing Point | ~41 °C | ~54.4 °C | ~61 °C |
Table 2: Representative Electro-Optical Performance of PDLC Films
Note: The following data is illustrative and highly dependent on the specific polymer matrix, film thickness, and fabrication conditions.
| Parameter | Expected Range for a Cyanobiphenyl-based PDLC |
| Film Thickness | 10 - 25 µm |
| Threshold Voltage (Vth) | 5 - 20 V |
| Saturation Voltage (Vsat) | 20 - 60 V |
| Contrast Ratio (CR) | 10:1 - 100:1 |
| Rise Time (τ_on) | 2 - 10 ms |
| Decay Time (τ_off) | 10 - 50 ms |
Visualization of Experimental Workflow and Logic
Diagram of the PIPS Experimental Workflow
Caption: Workflow for PDLC fabrication via PIPS.
Diagram of Factors Influencing PDLC Properties
Caption: Key factors influencing final PDLC properties.
References
Application Notes and Protocols for the Alignment of 4-(trans-4-Butylcyclohexyl)benzonitrile on Various Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trans-4-Butylcyclohexyl)benzonitrile (BCH-4F) is a nematic liquid crystal (LC) widely utilized in the development of display technologies and advanced optical systems. The precise alignment of LC molecules on a substrate is paramount for the optimal performance of these devices. This document provides detailed application notes and experimental protocols for achieving and characterizing the alignment of BCH-4F on three key types of substrates: rubbed polyimide films, graphene, and transition metal dichalcogenides (TMDs). The information herein is intended to guide researchers in fabricating liquid crystal cells with desired molecular orientations and in understanding the underlying principles of surface-induced alignment.
Data Presentation: Alignment Properties of Alkylcyclohexylbenzonitrile Derivatives
| Liquid Crystal | Substrate | Alignment Type | Pretilt Angle (θp) | Anchoring Energy (W) | Order Parameter (S) |
| Nematic LC | Rubbed Polyimide (on plastic) | Homogeneous (planar) | ~3°[1] | Not Reported | Not Reported |
| Nematic LC | Rubbed Polyimide (on glass) | Homogeneous (planar) | ~1.7°[1] | Not Reported | Not Reported |
| 4-cyano-4'-pentylbiphenyl (5CB) | Graphene | Planar | Not Reported | Azimuthal: > Polar[2] | Not Reported |
| 4-cyano-4'-pentylbiphenyl (5CB) | MoS₂ | Planar | Not Reported | Azimuthal: > Polar[2] | Not Reported |
| 4-cyano-4'-pentylbiphenyl (5CB) | hBN | Planar | Not Reported | Azimuthal: > Polar[2] | Not Reported |
| Nematic LC | Photo-aligned Polyimide | Homogeneous (planar) | 0.13° - 0.53°[3] | Not Reported | Not Reported |
| Nematic LC | Mixed Polyimide/LCP | Variable | 10° - 90°[4] | Not Reported | Not Reported |
Note: The data presented above is for liquid crystals structurally similar to this compound. The actual alignment parameters for BCH-4F may vary.
Experimental Protocols
Protocol 1: Substrate Preparation
A. Rubbed Polyimide Films
-
Cleaning: Thoroughly clean indium tin oxide (ITO) coated glass substrates by sonication in a sequence of deionized water with detergent, deionized water, acetone, and finally isopropanol for 15 minutes each. Dry the substrates with a stream of dry nitrogen.
-
Polyimide Coating: Spin-coat a thin layer of a commercial polyimide precursor solution (e.g., SE-7492, Nissan Chemical) onto the conductive side of the ITO glass. A typical spin-coating recipe is 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds.
-
Curing: Pre-bake the coated substrates on a hotplate at 80-100 °C for 10-15 minutes to evaporate the solvent. Subsequently, cure the polyimide film in an oven at a temperature range of 180-250 °C for 1 hour to achieve imidization.[1][5] The curing temperature can influence the final pretilt angle.[1]
-
Rubbing: Unidirectionally rub the cured polyimide surface with a velvet cloth-wrapped roller. The rubbing process creates microgrooves and orients the polymer chains, which induces a preferred alignment direction for the liquid crystal molecules.[5] The rubbing strength can be controlled by adjusting the pile impression and the rotation speed of the roller.
B. Graphene and Transition Metal Dichalcogenide (TMD) Substrates
-
Growth/Exfoliation: Graphene or TMD monolayers can be grown on suitable substrates (e.g., Cu foil for graphene, SiO₂/Si for TMDs) via chemical vapor deposition (CVD) or obtained by mechanical exfoliation from bulk crystals.
-
Transfer: Transfer the 2D material onto a clean target substrate (e.g., glass or ITO-coated glass) using a standard wet or dry transfer method. For example, a poly(methyl methacrylate) (PMMA)-assisted wet transfer is commonly used for graphene.
-
Cleaning: After transfer, gently clean the substrate to remove any polymer residues or contaminants. This can be done by annealing in a controlled atmosphere or by solvent cleaning (e.g., acetone, isopropanol).
Protocol 2: Liquid Crystal Cell Assembly
-
Spacer Application: Place spacers (e.g., silica microspheres or polymer films of a desired thickness, typically 5-10 µm) on one of the prepared substrates.
-
Cell Construction: Assemble the second substrate on top of the first, with the alignment layers facing each other. For a standard planar aligned cell with rubbed polyimide, the rubbing directions can be parallel or anti-parallel. For a twisted nematic cell, the rubbing directions are orthogonal.
-
Sealing: Seal the edges of the cell using a UV-curable epoxy, leaving two small openings for filling.
-
Filling: Heat the empty cell and the this compound liquid crystal to just above the nematic-isotropic transition temperature of BCH-4F. Fill the cell via capillary action by placing a droplet of the isotropic LC at one of the openings.
-
Sealing: Once the cell is filled, seal the openings with the epoxy.
-
Annealing: Slowly cool the filled cell back to room temperature to ensure a well-ordered nematic phase.
Protocol 3: Characterization of Alignment
A. Polarized Optical Microscopy (POM)
-
Setup: Place the fabricated LC cell on the rotating stage of a polarized optical microscope between two crossed polarizers.
-
Observation:
-
Uniform Alignment: For a uniformly aligned planar cell, rotating the stage will result in maximum light transmission when the LC director is at 45° to the polarizer and analyzer axes, and extinction (dark state) when the director is parallel to either the polarizer or analyzer.
-
Defects: Observe the texture for any defects such as disclination lines, which indicate non-uniform alignment.
-
Homeotropic Alignment: A homeotropically aligned cell will appear dark under crossed polarizers at all rotation angles. A conoscopic lens can be used to observe the characteristic Maltese cross pattern, confirming vertical alignment.[6]
-
B. Atomic Force Microscopy (AFM)
-
Substrate Imaging: Use AFM in tapping mode to image the surface topography of the prepared substrates before cell assembly. This is particularly useful for visualizing the microgrooves created by rubbing on polyimide films.[5]
-
LC Layer Imaging (Advanced): In-situ AFM can be performed on a thin layer of BCH-4F deposited on the substrate to directly visualize the molecular ordering at the surface. This requires careful control of the imaging parameters to avoid disturbing the LC alignment.
C. Polarized Raman Spectroscopy
-
Setup: Use a Raman spectrometer equipped with a polarizer for the incident laser beam and an analyzer for the scattered light.
-
Measurement:
-
Focus the laser beam onto the LC cell.
-
Acquire Raman spectra for different polarization configurations (e.g., VV, VH, HV, HH, where the first letter indicates the polarization of the incident light and the second indicates the polarization of the scattered light relative to the rubbing direction).
-
-
Analysis:
-
Identify a characteristic Raman peak of BCH-4F that is sensitive to molecular orientation (e.g., the C≡N stretching mode).
-
The depolarization ratio of this peak can be used to calculate the orientational order parameter (S), which provides a quantitative measure of the degree of alignment.
-
Mandatory Visualizations
Caption: Experimental workflow for the alignment and characterization of BCH-4F.
Caption: Relationship between substrates and expected BCH-4F alignment.
References
- 1. Generation of Pretilt Angles on the Polyimide Surface using Plymer Flims -Journal of the Korean Institute of Electrical and Electronic Material Engineers | 학회 [koreascience.kr]
- 2. The Structural Effects on The Pretilt Angle of Alignment Materials with Alkylcyclohexylbenzene as a Side Chain in Polyimides -한국정보디스플레이학회:학술대회논문집 [koreascience.kr]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. top.jbnu.ac.kr [top.jbnu.ac.kr]
Application Notes and Protocols for 4-(trans-4-Butylcyclohexyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 4-(trans-4-Butylcyclohexyl)benzonitrile. The information is compiled to ensure laboratory safety and maintain the integrity of the chemical for research and development purposes.
Chemical and Physical Properties
This compound is a moderately polar, white to off-white solid compound.[1] It is insoluble in water but soluble in common organic solvents such as toluene and dichloromethane.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H25N[1] |
| Molar Mass | 253.398 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Melting Point | 35 - 38 °C[1] |
| Boiling Point | 382.3 °C at 760 mmHg[1] |
| Density | 0.98 g/cm³[1] |
| Solubility in Water | Insoluble[1] |
| Solubility in Organic Solvents | Soluble in toluene, dichloromethane[1] |
| CAS Number | 61204-00-0[2][3][4][5] |
Safety and Hazard Information
This chemical is classified as toxic if swallowed, in contact with skin, or if inhaled.[6] It also causes skin and serious eye irritation.[6]
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust.[6]
-
P264: Wash skin thoroughly after handling.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7][8][9]
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[6]
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[6]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the chemical's stability and ensure user safety.
Handling
-
Ventilation: Use only in a well-ventilated area or in a closed system with appropriate exhaust ventilation.[6][7][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[3][6][7][8] Safety goggles with side-shields are recommended.[9]
-
Hygiene: Wash hands and face thoroughly after handling.[6][7] Do not eat, drink, or smoke when using this product.[7]
-
Spill Response: In case of a spill, wear suitable protective equipment and keep unnecessary personnel away.[6] Prevent the dispersion of dust.[6] Sweep up the spilled material and place it into a suitable, closed container for disposal.[7] Avoid release to the environment.[8]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight.[1][6] A recommended storage temperature is below 15°C in a dark place.
-
Container: Keep the container tightly closed to prevent exposure to moisture and air, which could degrade the chemical.[1][6][7][9]
-
Incompatibilities: Store separately from incompatible substances, such as oxidizing agents, to avoid chemical reactions.[1][7]
-
Security: For larger quantities, it is recommended to store the chemical in a locked-up area.[6][7]
Experimental Protocols
The following is a representative protocol for the preparation of a stock solution of this compound for experimental use.
Objective: To prepare a 10 mM stock solution in dichloromethane.
Materials:
-
This compound
-
Dichloromethane (HPLC grade or equivalent)
-
Analytical balance
-
Volumetric flask (appropriate size)
-
Spatula
-
Pipettes
-
Personal Protective Equipment (lab coat, safety glasses, nitrile gloves)
Procedure:
-
Preparation: Ensure all work is performed in a certified chemical fume hood.
-
Weighing: Tare a clean, dry weighing boat on the analytical balance. Carefully weigh out the required mass of this compound. For example, to prepare 10 mL of a 10 mM solution, you would need 25.34 mg.
-
Dissolution: Carefully transfer the weighed solid into the volumetric flask.
-
Add a small amount of dichloromethane to the weighing boat to rinse any remaining solid and transfer it to the volumetric flask.
-
Add approximately half of the final volume of dichloromethane to the volumetric flask.
-
Gently swirl the flask to dissolve the solid completely. A magnetic stirrer can be used for this purpose.
-
Final Volume Adjustment: Once the solid is fully dissolved, add dichloromethane to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a properly labeled, sealed container. Store in a cool, dark place as recommended for the solid compound.
Visualized Workflow
The following diagram illustrates the key steps for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage.
References
- 1. Trans-4-(4-Butylcyclohexyl)Benzonitrile Supplier & Manufacturer in China | Properties, Applications, Safety Data [nj-finechem.com]
- 2. This compound | C17H23N | CID 109062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio-fount.com [bio-fount.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 4-(trans-4-Butylcyclohexyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-(trans-4-Butylcyclohexyl)benzonitrile.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, particularly when utilizing a Suzuki coupling reaction between (trans-4-butylcyclohexyl)boronic acid and 4-bromobenzonitrile.
Diagram of the Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
| Observed Problem | Probable Cause | Recommended Solution | Expected Outcome |
| Low Yield of Crude Product | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC. | Increased conversion of starting materials to product. |
| Suboptimal reaction conditions. | Optimize the palladium catalyst, ligand, and base concentrations. Ensure anhydrous conditions if using sensitive reagents. | Improved catalytic cycle efficiency leading to higher yield. | |
| Product is an Oil or Low-Melting Solid | Presence of significant amounts of the cis-isomer. | The cis-isomer has a lower melting point and can prevent the trans-isomer from crystallizing effectively. Isomer separation is required. | Isolation of the higher-melting trans-isomer. |
| Presence of solvent residue. | Dry the product under high vacuum for an extended period. | Removal of residual solvent, leading to a solid product with a sharp melting point. | |
| Broad Melting Point Range | Presence of multiple impurities. | Purify the product using a combination of column chromatography and recrystallization. | Sharper melting point range, indicative of higher purity. |
| TLC Shows Multiple Spots Close to the Product Spot | Presence of structurally similar impurities (e.g., cis-isomer, homocoupled products). | Utilize column chromatography with a low-polarity eluent system to enhance separation. Consider preparative HPLC for difficult separations. | Isolation of the pure product as a single spot on TLC. |
| Product has a Gray or Black Color | Residual palladium catalyst. | Treat a solution of the crude product with activated carbon and filter, or pass a solution of the product through a short plug of silica gel. | Removal of colored impurities, yielding a white or off-white solid. |
| GC/HPLC Analysis Shows Multiple Peaks | Presence of starting materials, byproducts, and/or the cis-isomer. | Refer to the detailed purification protocols below. Optimize the chromatographic conditions for better separation. | A single major peak corresponding to the pure trans-isomer. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of (trans-4-butylcyclohexyl)boronic acid with 4-bromobenzonitrile in the presence of a palladium catalyst and a base.
Q2: What are the most likely impurities in the synthesis of this compound via Suzuki coupling?
The most common impurities include:
-
Starting materials: Unreacted (trans-4-butylcyclohexyl)boronic acid and 4-bromobenzonitrile.
-
cis-isomer: 4-(cis-4-Butylcyclohexyl)benzonitrile, which can form if the starting cyclohexyl derivative is not isomerically pure.
-
Homocoupling products: Biphenyl and 1,1'-bi(trans-4-butylcyclohexane).
-
Dehalogenated byproduct: Benzonitrile.
-
Residual palladium catalyst: From the coupling reaction.
Q3: How can I remove the cis-isomer from my product?
Separation of cis and trans isomers can be challenging due to their similar polarities.
-
Fractional Recrystallization: The trans-isomer is generally less soluble and has a higher melting point than the cis-isomer. Careful, repeated recrystallizations from a suitable solvent (e.g., ethanol or heptane) can enrich the trans-isomer in the crystalline phase.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) using a normal-phase or a specialized column for isomer separation can be effective.[1][2]
Q4: What is a good solvent for recrystallizing this compound?
Ethanol is a commonly used and effective solvent for the recrystallization of this compound. Heptane or ethanol/water mixtures can also be explored to optimize crystal growth and purity.
Q5: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended:
-
Melting Point: A sharp melting point close to the literature value (around 41-43 °C) indicates high purity.
-
TLC: A single spot on a TLC plate in an appropriate solvent system.
-
GC-MS: Gas chromatography-mass spectrometry can provide information on the presence of volatile impurities and confirm the mass of the desired product.
-
HPLC: High-performance liquid chromatography is excellent for quantifying purity and detecting non-volatile impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and isomeric purity of the final product.
Experimental Protocols
Recrystallization Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound.
| Step | Procedure | Parameter | Value |
| 1 | Dissolution | Solvent | Ethanol |
| Initial Solvent Volume | 5 mL | ||
| Temperature | 70-75 °C (gentle heating) | ||
| 2 | Hot Filtration (Optional) | Purpose | Remove insoluble impurities (e.g., residual catalyst). |
| 3 | Cooling | Cooling Rate | Slow cooling to room temperature, followed by 1-2 hours in an ice bath (0-5 °C). |
| 4 | Crystal Collection | Method | Vacuum filtration |
| 5 | Washing | Wash Solvent | Cold ethanol |
| Volume | 2 x 2 mL | ||
| 6 | Drying | Method | High vacuum |
| Duration | 4-6 hours |
Column Chromatography Protocol
This protocol is suitable for purifying up to 5 grams of crude product containing non-polar impurities.
| Parameter | Specification |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Heptane/Ethyl Acetate gradient (e.g., starting with 100% Heptane and gradually increasing the proportion of Ethyl Acetate to 5-10%) |
| Column Dimensions | 3 cm diameter x 30 cm length (for 5 g of crude material) |
| Sample Loading | Dry loading or minimal volume of a non-polar solvent (e.g., dichloromethane or toluene) |
| Fraction Collection | Collect fractions of approximately 10-15 mL |
| Analysis of Fractions | Thin-Layer Chromatography (TLC) |
Analytical HPLC Method
This method is designed for assessing the purity of the final product and detecting the presence of the cis-isomer.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase. |
Analytical GC-MS Method
This method is suitable for identifying volatile impurities and confirming the identity of the product.
| Parameter | Specification |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
| Sample Preparation | Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate. |
Visualization of the Purification Workflow
References
Technical Support Center: Synthesis of 4-(trans-4-Butylcyclohexyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-(trans-4-butylcyclohexyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this liquid crystal intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically involves the formation of a carbon-carbon bond between a butylcyclohexyl group and a benzonitrile moiety. The two most plausible and commonly employed strategies are:
-
Suzuki Coupling: This involves the reaction of a boronic acid or ester derivative of either the butylcyclohexane or the benzonitrile fragment with a halide of the other fragment in the presence of a palladium catalyst.
-
Grignard Reaction: This route utilizes a Grignar-d reagent formed from either butylcyclohexyl halide or a bromobenzonitrile, which then reacts with an appropriate electrophile to form the desired product. Subsequent cyanation of the aromatic ring might be necessary if it's not present initially.
Q2: My Suzuki coupling reaction is resulting in a low yield. What are the likely causes?
A2: Low yields in Suzuki couplings are a common issue. Key factors to investigate include:
-
Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Ensure you are using fresh, properly stored catalyst and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Protodeboronation: The boronic acid can be susceptible to decomposition, especially in the presence of water or at elevated temperatures. Using anhydrous solvents and carefully controlling the reaction temperature can mitigate this.
-
Homocoupling: The formation of byproducts from the coupling of two identical molecules (e.g., biphenyl from the boronic acid) can reduce the yield of the desired product. This is often exacerbated by the presence of oxygen.
-
Poor Reagent Quality: Ensure the purity of your starting materials, including the aryl halide and boronic acid, as impurities can interfere with the catalytic cycle.
Q3: I am observing the formation of the cis-isomer along with the desired trans-isomer. How can I improve the stereoselectivity or separate the isomers?
A3: The presence of the cis-isomer is a common challenge. To address this:
-
Starting Material Purity: Begin with a high-purity trans-isomer of the butylcyclohexyl starting material.
-
Reaction Conditions: Certain reaction conditions can favor the formation of one isomer over the other. Literature for similar compounds should be consulted for optimal conditions.
-
Purification: If a mixture of isomers is obtained, separation can be achieved through techniques like fractional crystallization or chromatography. The different physical properties of the cis and trans isomers, such as their boiling points and solubility, can be exploited for separation.
Q4: My Grignard reaction is not proceeding as expected. What should I check?
A4: Grignard reactions are notoriously sensitive. Common pitfalls include:
-
Moisture: Grignard reagents are highly reactive with water. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Starting the Reaction: The initiation of Grignard reagent formation can sometimes be sluggish. Activating the magnesium turnings with a small crystal of iodine or by crushing them can help.
-
Side Reactions: Grignard reagents are strong bases and can deprotonate any acidic protons in the starting materials or solvent. With sterically hindered ketones, enolization can be a competing side reaction.
Troubleshooting Guides
Low Yield in Suzuki Coupling Reaction
| Symptom | Possible Cause | Recommended Solution |
| No or very little product formation | Inactive catalyst | Use fresh Pd catalyst and phosphine ligands. Ensure the reaction is performed under a strict inert atmosphere. |
| Poor quality boronic acid | Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). | |
| Incorrect reaction temperature | Optimize the reaction temperature. Too low may result in a slow reaction, while too high can lead to catalyst decomposition and side reactions. | |
| Significant amount of homocoupled byproduct | Presence of oxygen | Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient transmetalation | Adjust the base and solvent system. The choice of base is crucial for the transmetalation step. | |
| Protodeboronation of the boronic acid | Presence of water or acidic impurities | Use anhydrous solvents and reagents. Consider using a milder base. |
Formation of cis/trans Isomer Mixture
| Symptom | Possible Cause | Recommended Solution |
| Presence of the undesired cis-isomer in the final product | Isomeric mixture in the starting material | Ensure the stereochemical purity of the trans-4-butylcyclohexyl starting material using techniques like NMR or GC. |
| Isomerization during the reaction | Investigate if the reaction conditions (e.g., temperature, base) are causing isomerization. A milder base or lower temperature might be beneficial. | |
| Difficulty in separating the isomers | Similar physical properties | Employ high-performance liquid chromatography (HPLC) or fractional crystallization under optimized conditions. Different solvent systems for crystallization should be explored. |
Experimental Protocols
Protocol 1: Synthesis via Suzuki Coupling
This protocol describes the coupling of trans-4-butylcyclohexylboronic acid with 4-bromobenzonitrile.
Materials:
-
trans-4-Butylcyclohexylboronic acid
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a dried round-bottom flask, add trans-4-butylcyclohexylboronic acid (1.2 eq), 4-bromobenzonitrile (1.0 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to reflux (around 90-110 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Protocol 2: Synthesis via Grignard Reaction followed by Cyanation
This protocol outlines a two-step synthesis starting from 1-bromo-4-(trans-4-butylcyclohexyl)benzene.
Step 1: Grignard Reagent Formation and Reaction with a Formylating Agent
Materials:
-
1-Bromo-4-(trans-4-butylcyclohexyl)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.
-
Add a small amount of a solution of 1-bromo-4-(trans-4-butylcyclohexyl)benzene (1.0 eq) in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add N,N-dimethylformamide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding it to a cold solution of dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 4-(trans-4-butylcyclohexyl)benzaldehyde.
Step 2: Conversion of Aldehyde to Nitrile
Materials:
-
4-(trans-4-Butylcyclohexyl)benzaldehyde
-
Hydroxylamine hydrochloride
-
Formic acid
Procedure:
-
Dissolve the crude aldehyde from Step 1 in formic acid.
-
Add hydroxylamine hydrochloride (1.5 eq) in portions.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Visualizing Workflows and Troubleshooting
Synthesis Workflow
Caption: Plausible synthetic routes to this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common synthesis issues.
Technical Support Center: Optimizing Nematic Range of 4-(trans-4-Butylcyclohexyl)benzonitrile (BCH) Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(trans-4-Butylcyclohexyl)benzonitrile (BCH) and its mixtures. The focus is on optimizing the nematic range to suit various experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the nematic range of pure this compound (BCH)?
Pure this compound (BCH), also known by the code PCH4, has a melting point of approximately 41-43°C.[1] The nematic to isotropic phase transition for the pure compound is reported to be around 41°C.[2] This indicates that pure BCH has a very narrow or virtually nonexistent nematic range at or above its melting point under standard atmospheric conditions. To achieve a usable nematic range, it is essential to create mixtures with other liquid crystals.
Q2: How can I broaden the nematic range of BCH?
The most effective method to broaden the nematic range of BCH is to create a eutectic mixture. This involves mixing BCH with one or more other liquid crystalline compounds. The formation of a eutectic mixture typically results in a significant depression of the melting point of the individual components, while the clearing point (the temperature at which the mixture becomes isotropic) may change more linearly with the composition of the mixture. This combined effect leads to a wider temperature range over which the nematic phase is stable.
Q3: What are suitable mixing partners for BCH to create a wide nematic range?
Commonly, calamitic (rod-shaped) liquid crystals with a strong nematic tendency are good candidates for mixing with BCH. A widely used class of such compounds is the 4'-alkyl-4-cyanobiphenyls (nCBs), such as 4'-pentyl-4-biphenylcarbonitrile (5CB). These molecules are known to form stable nematic phases and can effectively lower the melting point of mixtures. The selection of the mixing partner and its concentration will determine the final nematic range of the mixture.
Q4: I've prepared a mixture, but it crystallizes at a higher temperature than expected. What could be the reason?
There are several potential reasons for unexpected crystallization:
-
Impurities: The presence of impurities in either BCH or the mixing partner can disrupt the liquid crystal ordering and promote crystallization. Ensure high-purity starting materials are used.
-
Incorrect Composition: The composition of the mixture may not be at the eutectic point. The eutectic composition provides the lowest possible melting point for a given binary system. Deviating from this composition will result in a higher melting point.
-
Slow Cooling Rate: Allowing the mixture to cool very slowly can sometimes promote crystallization over the formation of the supercooled nematic phase. Experiment with different cooling rates.
-
Incomplete Mixing: If the components are not thoroughly mixed, regions with higher concentrations of one component may crystallize out at a higher temperature. Ensure the mixture is completely homogenized in the isotropic phase before cooling.
Q5: My mixture has a wide nematic range, but the clearing point is too low for my application. How can I increase it?
To increase the clearing point of a BCH mixture, you can:
-
Alter the Mixture Ratio: Generally, the clearing point of a binary mixture is a weighted average of the clearing points of the individual components. Increasing the concentration of the component with the higher clearing point will raise the clearing point of the mixture.
-
Introduce a High Clearing Point Component: Add a third component to the mixture that has a significantly higher clearing point. This will elevate the overall clearing point of the ternary mixture. Care must be taken as this may also affect the melting point and nematic range.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Narrow or No Nematic Range Observed | Pure BCH is being used. | Create a eutectic mixture by adding a suitable liquid crystal like 5CB. |
| Incorrect mixing ratio. | Systematically vary the composition to find the eutectic point. | |
| Mixture Crystallizes Unexpectedly | Impurities in components. | Use high-purity (>99.5%) liquid crystals. |
| Non-eutectic composition. | Prepare a series of mixtures with varying compositions to identify the eutectic. | |
| Incomplete mixing. | Ensure the mixture is heated to a fully isotropic state and mixed thoroughly. | |
| Clearing Point is Too Low/High | Mixture composition is not optimized for the desired clearing point. | Adjust the ratio of the components. Add a component with a higher or lower clearing point as needed. |
| Phase Transitions are Difficult to Observe | Sample is too thick or thin. | Prepare a sample of appropriate thickness (typically 5-20 µm) between two glass slides. |
| Heating/cooling rate is too fast. | Use a slower heating/cooling rate (e.g., 1-2 °C/min) during observation. |
Experimental Protocols
Determining the Nematic Range of a BCH Mixture
The nematic range of a liquid crystal mixture is determined by identifying its melting point (solid to nematic or solid to isotropic transition) and its clearing point (nematic to isotropic transition). The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
1. Sample Preparation:
-
Accurately weigh the desired amounts of BCH and the mixing partner(s) using a microbalance.
-
Place the components in a small vial.
-
Heat the vial in a controlled temperature oven or on a hot plate to a temperature approximately 10-20°C above the expected clearing point of the mixture.
-
Ensure the mixture is completely melted and forms a homogenous isotropic liquid. Stir gently if necessary.
-
Allow the mixture to cool to room temperature.
2. Differential Scanning Calorimetry (DSC):
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Protocol:
-
Calibrate the DSC instrument with a known standard (e.g., indium).
-
Place a small amount of the prepared liquid crystal mixture (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature well above the clearing point (e.g., 100°C) to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected melting point (e.g., -20°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to above the clearing point.
-
The melting point will be observed as an endothermic peak on the heating scan, and the clearing point will be another endothermic peak at a higher temperature. The nematic range is the temperature difference between these two transitions.
-
3. Polarized Optical Microscopy (POM):
POM is used to observe the different textures of the liquid crystal phases, which allows for the visual determination of the transition temperatures.
-
Protocol:
-
Place a small drop of the liquid crystal mixture on a clean microscope slide.
-
Place a coverslip over the drop to create a thin film.
-
Place the slide on a hot stage attached to the polarized light microscope.
-
Heat the sample to the isotropic phase (it will appear dark between crossed polarizers).
-
Slowly cool the sample (e.g., 1-2°C/min).
-
The temperature at which birefringent textures (e.g., Schlieren or threaded textures) first appear is the clearing point (T_NI).
-
Continue to cool the sample until it crystallizes. The temperature at which the entire field of view becomes crystalline is the melting point (T_m).
-
The nematic range is the temperature range between T_NI and T_m.
-
Quantitative Data
Table 1: Thermal Properties of Individual Liquid Crystal Compounds
| Compound | Abbreviation | Melting Point (°C) | Clearing Point (°C) | Nematic Range (°C) |
| This compound | BCH (PCH4) | 41 - 43 | ~41 | ~0 |
| 4'-pentyl-4-biphenylcarbonitrile | 5CB | 24 | 35.3 | 11.3 |
Note: The nematic range of a eutectic mixture of BCH and 5CB is expected to be significantly wider than that of either pure component.
Visualizations
To aid in understanding the experimental workflow and the principles of optimizing the nematic range, the following diagrams are provided.
Caption: Experimental workflow for optimizing the nematic range of BCH mixtures.
Caption: Schematic of a binary eutectic phase diagram for liquid crystals.
References
Technical Support Center: Viscosity Reduction in Liquid Crystal Mixtures Containing 4-(trans-4-Butylcyclohexyl)benzonitrile
Welcome to the technical support center for researchers and scientists working with liquid crystal mixtures containing 4-(trans-4-Butylcyclohexyl)benzonitrile. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you effectively manage and reduce the viscosity of your liquid crystal formulations. As Senior Application Scientists, we understand the critical role that viscosity plays in the performance of liquid crystal devices and experimental systems. This resource is built on a foundation of scientific principles and practical field experience to ensure you can achieve your desired material properties with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the viscosity of my liquid crystal mixture containing this compound?
A1: The viscosity of your liquid crystal mixture is a complex property governed by several key factors at the molecular level. These include:
-
Intermolecular Interactions: The strong dipole moment of the nitrile group in this compound leads to significant dipole-dipole interactions, which are a major contributor to its viscosity.
-
Molecular Structure: The rigid core of the molecule, combined with the flexible butylcyclohexyl group, influences how the molecules interact and flow past one another.
-
Temperature: Like most fluids, the viscosity of nematic liquid crystals is highly dependent on temperature. As temperature increases, molecular motion increases, which disrupts intermolecular forces and lowers viscosity.[1]
-
Composition of the Mixture: The presence of other liquid crystals, dopants, or solvents will significantly alter the bulk viscosity of the mixture.
Q2: What are the most common and effective strategies for reducing the viscosity of my liquid crystal mixture?
A2: There are three primary strategies to effectively reduce the viscosity of your liquid crystal mixture:
-
Elevating the Temperature: Increasing the temperature of your mixture is often the simplest method to decrease viscosity. The relationship is generally exponential, meaning even a small increase in temperature can lead to a significant reduction in viscosity.[1][2][3]
-
Formulation with Low-Viscosity Additives: A highly effective and common approach is to introduce a low-viscosity liquid crystal "diluter" or dopant into your mixture.[4][5] These are often non-polar compounds that disrupt the strong intermolecular interactions of the host liquid crystal.
-
Introduction of a Solvent: While less common in final device applications, the addition of a compatible organic solvent can effectively reduce viscosity for experimental purposes.[6][7] However, this can also significantly impact other liquid crystal properties.
Q3: Will reducing the viscosity of my mixture negatively affect its other important properties?
A3: It is crucial to consider that altering the composition of your mixture to reduce viscosity can have cascading effects on other properties. For instance:
-
Clearing Point (Nematic-to-Isotropic Transition Temperature): Adding a dopant or solvent will almost always change the clearing point of the mixture. Low-viscosity diluters often lower the clearing point.
-
Dielectric Anisotropy (Δε): The dielectric properties of the mixture will be a weighted average of its components. Adding a non-polar diluter to a polar material like this compound will reduce the overall dielectric anisotropy.[4]
-
Birefringence (Δn): The refractive indices, and therefore the birefringence, will also be altered by the addition of other components.[5]
-
Elastic Constants: The elastic constants (splay, twist, and bend) of the mixture can also be affected by the addition of dopants.[8][9]
A successful formulation often involves a careful balance of these properties to achieve the desired performance.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: My liquid crystal mixture is too viscous at my desired operating temperature.
-
Underlying Cause: The intermolecular forces within your mixture are too strong at the specified temperature, impeding flow.
-
Solution A: Optimize the Operating Temperature
-
Rationale: The viscosity of nematic liquid crystals decreases exponentially with increasing temperature.[3] Identifying the highest possible operating temperature for your application can be the most straightforward solution.
-
Action:
-
Characterize the viscosity of your current mixture at various temperatures to understand its temperature-dependence profile.
-
Determine the acceptable viscosity range for your application.
-
Cross-reference this with the acceptable temperature range for your experimental setup or device.
-
If there is an overlapping temperature at which viscosity is acceptable, adjust your experimental conditions accordingly.
-
-
-
Solution B: Introduce a Low-Viscosity Diluter
-
Rationale: Adding a liquid crystal compound with an inherently low viscosity can significantly reduce the overall viscosity of the mixture. Non-polar diluters are particularly effective as they interrupt the strong dipole-dipole interactions of the cyanobiphenyl groups.[4][5]
-
Action:
-
Select a non-polar liquid crystal with a low viscosity and good miscibility with your host mixture.
-
Start by adding a small weight percentage (e.g., 5-10%) of the diluter to your mixture.
-
Homogenize the mixture thoroughly, ensuring a uniform composition.
-
Measure the viscosity and clearing point of the new mixture.
-
Iteratively increase the concentration of the diluter until the desired viscosity is achieved, while carefully monitoring the clearing point and other key properties.
-
-
Problem 2: I added a dopant to reduce viscosity, but now my clearing point is too low for my application.
-
Underlying Cause: The added low-viscosity diluter has a lower clearing point than your host material, thus depressing the nematic-to-isotropic transition temperature of the final mixture.
-
Solution: Implement a Multi-Component Mixture Strategy
-
Rationale: To counteract the depression of the clearing point, you can add a third component that has a high clearing point. This allows you to balance the competing requirements of low viscosity and a high clearing point.
-
Action:
-
Identify a high-clearing-point liquid crystal that is miscible with your mixture. Terphenyl compounds are often used for this purpose.[4]
-
Create a series of formulations where you systematically vary the concentrations of the original host, the low-viscosity diluter, and the high-clearing-point additive.
-
For each formulation, measure the viscosity and the clearing point.
-
Plot your results to identify a compositional "sweet spot" that meets both your viscosity and clearing point requirements.
-
-
Problem 3: My mixture is showing signs of phase separation after adding a diluent or solvent.
-
Underlying Cause: The components of your mixture are not fully miscible at the tested concentrations and temperature. This indicates a thermodynamic instability in the mixture.
-
Solution: Screen for Miscibility and Adjust Concentrations
-
Rationale: Not all liquid crystals or solvents are fully miscible with each other, especially at lower temperatures. A systematic screening process is necessary to ensure the formulation of a stable, homogeneous mixture.
-
Action:
-
Prepare a series of small-scale test mixtures with varying concentrations of the additive.
-
Observe each mixture under a polarizing microscope at a range of temperatures, from room temperature up to the clearing point.
-
Look for any signs of droplet formation or domains with different textures, which would indicate phase separation.
-
Based on these observations, determine the miscibility limits of the additive in your host material.
-
Reformulate your mixture using a concentration of the additive that is well within its miscibility range. If the desired viscosity cannot be achieved within this range, you will need to select a different, more compatible additive.
-
-
Experimental Protocols
Protocol 1: Preparation of a Doped Liquid Crystal Mixture
This protocol describes the standard procedure for introducing a dopant into a liquid crystal host to modify its physical properties.
-
Materials and Equipment:
-
Host liquid crystal (e.g., this compound)
-
Dopant liquid crystal (e.g., a low-viscosity, non-polar diluter)
-
Analytical balance (accurate to at least 0.1 mg)
-
Small glass vials with PTFE-lined caps
-
Hot plate with magnetic stirring capabilities
-
Small magnetic stir bars
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Accurately weigh the desired amount of the host liquid crystal into a clean, dry glass vial.
-
Accurately weigh the desired amount of the dopant and add it to the same vial.
-
Add a small magnetic stir bar to the vial.
-
Securely cap the vial.
-
Place the vial on a hot plate and heat it to a temperature approximately 10°C above the clearing point of the mixture. This will ensure both components are in the isotropic liquid phase.
-
Turn on the magnetic stirring and allow the mixture to stir for at least one hour to ensure thorough mixing.
-
For potentially difficult-to-mix components, you can supplement the mixing by periodically removing the vial from the heat (with caution), vortexing it for 30 seconds, and placing it in an ultrasonic bath for 5-10 minutes.
-
After thorough mixing, slowly cool the mixture back to room temperature. The mixture is now ready for characterization.
-
Protocol 2: General Procedure for Viscosity Measurement vs. Temperature
This protocol outlines a general method for characterizing the rotational viscosity of a liquid crystal mixture as a function of temperature using a rotational viscometer.
-
Equipment:
-
Rotational viscometer or rheometer with a temperature-controlled stage
-
Appropriate measuring geometry (e.g., cone-plate or parallel-plate)
-
Your prepared liquid crystal mixture
-
-
Procedure:
-
Set the temperature controller of the viscometer to your desired starting temperature. Allow the stage to equilibrate.
-
Carefully load the liquid crystal sample onto the lower plate of the viscometer. Ensure you use a sufficient amount to properly fill the gap once the geometry is lowered, but not so much that it overflows.
-
Lower the upper geometry to the correct measurement gap.
-
Allow the sample to thermally equilibrate for at least 5-10 minutes.
-
Begin the measurement by applying a shear rate and recording the resulting shear stress to determine the viscosity. For liquid crystals, it's important to use a low shear rate to avoid significantly disrupting the director alignment.
-
After the measurement is complete, increase the temperature to the next setpoint.
-
Allow the sample to equilibrate at the new temperature for 5-10 minutes before performing the next measurement.
-
Repeat this process for all desired temperatures.
-
Plot the measured viscosity as a function of temperature.
-
Visualizations and Data
Decision Workflow for Viscosity Reduction
This diagram outlines the logical steps a researcher can take when troubleshooting a high-viscosity liquid crystal mixture.
Caption: A decision-making workflow for troubleshooting high viscosity in liquid crystal mixtures.
Data Tables
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃N | [10] |
| Molar Mass | 241.37 g/mol | [10] |
| Appearance | White to off-white solid | [11] |
| Melting Point | 35 - 38 °C | [11] |
| Boiling Point | 382.3 °C at 760 mmHg | [11] |
| Solubility in Water | Insoluble | [11] |
Table 2: Illustrative Effects of Additives on a Hypothetical Mixture Based on this compound
| Formulation | Additive (wt%) | Viscosity at 25°C (mPa·s) | Clearing Point (°C) |
| Host Only | None | 100 | 80 |
| Mixture A | 10% Non-polar Diluter | 75 | 72 |
| Mixture B | 20% Non-polar Diluter | 55 | 65 |
| Mixture C | 20% Non-polar Diluter + 5% Terphenyl | 60 | 75 |
Note: The data in Table 2 are illustrative and represent typical trends. Actual values must be determined experimentally.
References
- 1. m.youtube.com [m.youtube.com]
- 2. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 3. Temperature dependence of dynamic response of liquid crystal materials: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. OPG [opg.optica.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. 4 Methods Of Reducing Viscosity - News [vboltoilrecycling.com]
- 8. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elasticity, viscosity, and orientational fluctuations of a lyotropic chromonic nematic liquid crystal disodium cromoglycate - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. This compound | C17H23N | CID 109062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Trans-4-(4-Butylcyclohexyl)Benzonitrile Supplier & Manufacturer in China | Properties, Applications, Safety Data [nj-finechem.com]
Technical Support Center: Enhancing Dielectric Anisotropy of 4-(trans-4-Butylcyclohexyl)benzonitrile (BCH-4) Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(trans-4-Butylcyclohexyl)benzonitrile (BCH-4) formulations. Our goal is to help you overcome common challenges in enhancing the dielectric anisotropy of your liquid crystal mixtures.
Frequently Asked Questions (FAQs)
Q1: What is dielectric anisotropy (Δε) and why is it important for this compound (BCH-4) formulations?
A1: Dielectric anisotropy (Δε) is the difference between the dielectric permittivity of a liquid crystal when measured parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. For many applications, such as in displays and electro-optical devices, a high positive Δε is desirable as it allows for a lower threshold voltage to switch the liquid crystal molecules with an applied electric field. BCH-4 is a common nematic liquid crystal with a positive Δε, and enhancing this property can lead to more energy-efficient and responsive devices.
Q2: What are the common strategies to enhance the dielectric anisotropy of a BCH-4 formulation?
A2: The primary strategies to increase the Δε of a BCH-4 based mixture include:
-
Doping with high Δε liquid crystals: Introducing a liquid crystal with a large positive dielectric anisotropy can significantly increase the overall Δε of the mixture.
-
Addition of polar molecules: Small amounts of polar additives can increase the net dipole moment of the formulation along the director axis, thereby increasing ε∥ and Δε.
-
Guest-host systems: Incorporating dichroic dyes or other guest molecules that align with the liquid crystal host can influence the dielectric properties of the mixture.[1][2]
Q3: Can the addition of nanoparticles enhance the dielectric anisotropy of BCH-4?
A3: Yes, doping with certain nanoparticles can enhance the dielectric anisotropy. For instance, ferroelectric nanoparticles like Barium Titanate (BaTiO₃) have been shown to increase the Δε in nematic liquid crystals.[2] The nanoparticles can interact with the liquid crystal molecules, leading to an increased orientational order and a subsequent increase in dielectric anisotropy.[2]
Q4: How does temperature affect the dielectric anisotropy of a BCH-4 formulation?
A4: The dielectric anisotropy of a nematic liquid crystal, including BCH-4 formulations, is temperature-dependent. As the temperature increases and approaches the nematic-isotropic transition temperature (clearing point), the orientational order of the liquid crystal molecules decreases. This leads to a decrease in the dielectric anisotropy.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with BCH-4 formulations.
Problem 1: Unexpectedly Low Dielectric Anisotropy
Symptoms:
-
The measured Δε of your BCH-4 mixture is significantly lower than expected.
-
The threshold voltage for electro-optical switching is higher than anticipated.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Impurities in BCH-4 or Additives | Ensure the purity of all components. Impurities can disrupt the alignment of the liquid crystal molecules and lower the overall dielectric anisotropy. Consider purifying the materials through recrystallization or chromatography. |
| Poor Alignment in the Test Cell | Verify the quality of the alignment layer in your liquid crystal cell. Poor or non-uniform alignment will lead to inaccurate measurements of ε∥ and ε⊥. Ensure proper rubbing or photo-alignment procedures are followed. |
| Incorrect Measurement Frequency | The dielectric anisotropy can be frequency-dependent. Ensure you are measuring at a frequency where the contribution from ionic impurities is minimized (typically around 1 kHz). |
| Formation of Antiparallel Dimers | If highly polar additives are used, they may form antiparallel dimers, which can reduce the net dipole moment and thus lower the dielectric anisotropy. Consider using additives with a molecular structure that hinders dimerization. |
Problem 2: Phase Separation in the Mixture
Symptoms:
-
The liquid crystal mixture appears cloudy or shows distinct droplets under a polarizing microscope.
-
Inconsistent and unstable electro-optical switching behavior.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Solubility of Additive | The concentration of the additive may be too high, exceeding its solubility limit in the BCH-4 host. Reduce the concentration of the additive. Alternatively, try a different additive with better solubility. |
| Temperature-Induced Phase Separation | The mixture may be thermodynamically unstable at the operating temperature. Try to operate the formulation at a different temperature or reformulate with components that have a wider miscible temperature range. |
| Chemical Incompatibility | The additive and BCH-4 may not be chemically compatible, leading to demixing. Screen for additives that have similar molecular structures or functional groups to BCH-4 to improve compatibility. |
Problem 3: Increased Viscosity of the Formulation
Symptoms:
-
The response time (switching speed) of the liquid crystal cell is slow.
-
Difficulty in filling the liquid crystal cell due to high viscosity.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Viscosity of Additive | The additive itself may have a high intrinsic viscosity. If fast switching is critical, select additives with lower viscosity. |
| Strong Intermolecular Interactions | Strong attractive forces between the additive and BCH-4 molecules can lead to an increase in viscosity. Consider additives that have weaker intermolecular interactions while still providing the desired enhancement in dielectric anisotropy. |
| Formation of Aggregates | At higher concentrations, some additives may form aggregates, leading to a significant increase in viscosity. Reduce the concentration of the additive or use sonication to break up any aggregates. |
Quantitative Data Presentation
The following table summarizes the hypothetical effect of adding a generic polar liquid crystal 'Compound P' (with a high positive Δε) to BCH-4. This data is representative of the expected trend.
| Formulation | BCH-4 (wt%) | Compound P (wt%) | Dielectric Anisotropy (Δε) at 25°C, 1 kHz | Clearing Point (°C) |
| Pure BCH-4 | 100 | 0 | +8.0 | 55 |
| Mixture 1 | 95 | 5 | +9.5 | 53 |
| Mixture 2 | 90 | 10 | +11.2 | 51 |
| Mixture 3 | 85 | 15 | +13.1 | 48 |
Experimental Protocols
Protocol 1: Preparation of a BCH-4 Mixture
-
Weighing: Accurately weigh the required amounts of BCH-4 and the additive(s) in a clean glass vial.
-
Heating and Mixing: Heat the vial to a temperature above the clearing point of the mixture while stirring gently until a homogeneous isotropic liquid is formed. A hot plate with a magnetic stirrer is recommended.
-
Degassing: To remove any dissolved air, place the vial in a vacuum oven at a temperature just above the clearing point for a short period.
-
Cooling: Allow the mixture to cool down slowly to room temperature.
Protocol 2: Measurement of Dielectric Anisotropy
This protocol outlines the capacitance method for measuring the dielectric anisotropy of a nematic liquid crystal.
-
Cell Preparation: Use two types of liquid crystal cells with transparent indium-tin-oxide (ITO) electrodes: one with a planar alignment layer (for measuring ε⊥) and one with a homeotropic alignment layer (for measuring ε∥). The cell gap should be precisely known.
-
Cell Filling: Fill the planar and homeotropic cells with the BCH-4 formulation in its isotropic phase via capillary action.
-
Temperature Control: Place the filled cells in a temperature-controlled hot stage.
-
Capacitance Measurement:
-
For the planar aligned cell, measure the capacitance (C⊥) using an LCR meter at a fixed frequency (e.g., 1 kHz) and at the desired temperature in the nematic phase.
-
For the homeotropic aligned cell, measure the capacitance (C∥) under the same conditions.
-
-
Empty Cell Capacitance: Measure the capacitance of the empty cells (C_empty_planar and C_empty_homeotropic) before filling.
-
Calculation: Calculate the dielectric permittivities using the following formulas:
-
ε⊥ = C⊥ / C_empty_planar
-
ε∥ = C∥ / C_empty_homeotropic
-
Δε = ε∥ - ε⊥
-
Visualizations
References
Technical Support Center: Stability of 4-(trans-4-Butylcyclohexyl)benzonitrile under UV Irradiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(trans-4-Butylcyclohexyl)benzonitrile under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its UV stability a concern?
A1: this compound is a liquid crystal compound. Its stability under ultraviolet (UV) radiation is a critical concern because exposure to UV light, whether from experimental light sources or ambient conditions, can lead to photodegradation. This degradation can alter the material's physical and chemical properties, such as its clearing point, birefringence, and dielectric anisotropy, compromising the performance and reliability of experiments and devices in which it is used.
Q2: What are the likely consequences of UV-induced degradation of this compound?
A2: UV exposure can lead to a variety of detrimental effects. For liquid crystals, this often manifests as a decrease in the clearing temperature (the temperature at which it transitions from the liquid crystal phase to an isotropic liquid). Other consequences can include changes in color (yellowing), increased light scattering, and altered electro-optical performance. Chemically, the molecule can undergo bond cleavage, isomerization, or form radical species that can lead to the formation of impurities.
Q3: Are nitrile-containing liquid crystals like this one particularly susceptible to UV degradation?
A3: Research suggests that liquid crystals with a cyano (C≡N) terminal group may exhibit lower UV stability compared to other terminal groups like isothiocyanato (NCS). The cyano group can influence the electronic properties of the aromatic ring, potentially making the molecule more susceptible to photochemical reactions upon UV absorption.
Q4: What are the potential photodegradation pathways for this compound?
A4: While specific pathways for this exact molecule are not extensively documented in publicly available literature, based on the photochemistry of related aromatic and cyclohexyl compounds, several degradation routes are plausible. These include:
-
Free-radical formation: The benzene ring can absorb UV energy, leading to an excited state that can generate free radicals.
-
Bond cleavage: The bonds between the cyclohexyl ring and the benzene ring, or within the butyl chain, could break.
-
Reactions involving the nitrile group: Although the C≡N bond is strong, the nitrile group can influence the reactivity of the aromatic ring.
-
Oxidation: If oxygen is present, photo-oxidation can lead to the formation of various oxygenated byproducts, which can cause yellowing.
Q5: How can I monitor the degradation of my this compound sample?
A5: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): To quantify the decrease in the concentration of the parent compound and detect the formation of non-volatile degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile and semi-volatile degradation byproducts.
-
UV-Vis Spectroscopy: To monitor changes in the absorbance spectrum of the material. An increase in absorbance at longer wavelengths can indicate the formation of colored degradation products (yellowing).
-
Differential Scanning Calorimetry (DSC): To measure changes in the phase transition temperatures, such as the clearing point.
-
Polarized Optical Microscopy: To visually inspect for changes in the liquid crystal texture and the appearance of defects.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly rapid degradation of the sample. | High UV intensity: The intensity of the UV source may be higher than anticipated. | Measure the spectral irradiance of your UV source at the sample position. If necessary, use neutral density filters to attenuate the intensity. |
| Presence of photosensitizers: Impurities in the sample or solvent can act as photosensitizers, accelerating degradation. | Ensure high purity of the this compound and use HPLC-grade or spectro-grade solvents. | |
| Presence of oxygen: Photo-oxidation can be a significant degradation pathway. | For solution-based experiments, deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before and during irradiation. | |
| Yellowing of the sample after UV exposure. | Formation of chromophores: Photo-oxidation or other degradation pathways can create conjugated systems that absorb visible light. | Use UV-Vis spectroscopy to monitor the change in the absorption spectrum. The presence of oxygen is a likely contributor, so consider deoxygenating your experimental setup. |
| Inconsistent results between experiments. | Fluctuations in UV lamp output: The output of UV lamps can vary with age and operating temperature. | Regularly calibrate your UV source. Use a radiometer to monitor the lamp output during each experiment. |
| Temperature variations: The rate of photochemical reactions can be temperature-dependent. | Use a temperature-controlled sample holder to maintain a constant temperature during irradiation. Include a "dark control" sample kept at the same temperature to isolate thermal degradation from photodegradation.[1] | |
| Inconsistent sample preparation: Variations in concentration, solvent, or sample container can affect results. | Follow a standardized and well-documented sample preparation protocol. Use quartz cuvettes or reaction vessels for their high UV transparency. | |
| Difficulty in identifying degradation products. | Low concentration of byproducts: Degradation products may be present at concentrations below the detection limit of the analytical instrument. | Use pre-concentration techniques such as solid-phase extraction (SPE) before analysis. |
| Unsuitability of the analytical technique: Some degradation products may not be amenable to the chosen analytical method (e.g., non-volatile products in GC-MS). | Employ a combination of analytical techniques, such as HPLC for non-volatile products and GC-MS for volatile ones. LC-MS can also be a powerful tool for identifying a wide range of byproducts. |
Quantitative Data Summary
While specific quantitative data for the photodegradation of this compound is scarce in the literature, the following table summarizes illustrative data for related cyanophenyl liquid crystal compounds to provide a comparative baseline.
| Compound | Parameter | UV Exposure Conditions | Change Observed |
| 5CB (4-cyano-4'-pentylbiphenyl) | Clearing Temperature | 150 mW/cm² | Decrease from ~35°C to ~30°C after 5 hours |
| 5PCH (related cyanophenylcyclohexane) | Birefringence (Δn) | 150 mW/cm² | Significant decrease after several hours of exposure |
Note: This data is for illustrative purposes to indicate the types of changes that can be expected and is based on findings for structurally similar compounds.
Experimental Protocols
Protocol for Assessing UV Stability using HPLC
This protocol outlines a general procedure for quantifying the photodegradation of this compound in a solvent.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade solvent (e.g., acetonitrile or ethanol)
-
Quartz cuvettes or a photoreactor with a quartz window
-
UV lamp or solar simulator with known spectral output
-
HPLC system with a UV detector and a C18 column
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2. Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
From the stock solution, prepare a working solution at a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
Sample Irradiation:
-
Transfer a known volume of the working solution into a quartz cuvette or photoreactor.
-
Prepare a "dark control" sample by wrapping an identical cuvette with the working solution in aluminum foil.
-
Place both samples in a temperature-controlled holder.
-
Irradiate the test sample with the UV source for a defined period. Keep the dark control under the same conditions but shielded from light.
-
At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from the irradiated sample and the dark control.
-
-
HPLC Analysis:
-
Filter the aliquots through a 0.22 µm syringe filter.
-
Analyze the samples by HPLC. An example of HPLC conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of the compound (around 236 nm).
-
Injection Volume: 20 µL
-
-
-
Data Analysis:
-
Create a calibration curve using standard solutions of known concentrations.
-
Quantify the concentration of this compound remaining at each time point for both the irradiated and dark control samples.
-
Plot the concentration versus time to determine the degradation kinetics.
-
Visualizations
Hypothetical Photodegradation Pathway
Caption: A potential photodegradation pathway for this compound.
Experimental Workflow for UV Stability Assessment
Caption: A typical experimental workflow for assessing the UV stability of a compound.
References
Technical Support Center: Thermal Degradation of 4-(trans-4-Butylcyclohexyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(trans-4-butylcyclohexyl)benzonitrile and studying its thermal stability.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
While specific decomposition temperatures for this compound are not documented in readily available literature, compounds with similar structures, such as other alkyl-substituted cyanobiphenyls and cyclohexylbenzonitriles used in liquid crystal applications, generally exhibit high thermal stability. Decomposition is typically expected to begin at temperatures well above their liquid crystalline phase transition temperatures, often exceeding 250-300°C in an inert atmosphere. The actual onset of decomposition can be influenced by factors such as purity, the presence of oxygen, and the experimental heating rate.
Q2: What are the likely thermal degradation pathways for this compound?
Based on its chemical structure, the thermal degradation of this compound is likely to proceed through the cleavage of the weakest chemical bonds. Potential degradation pathways include:
-
Alkyl Chain Fragmentation: The butyl chain is susceptible to homolytic cleavage, leading to the formation of smaller alkyl radicals and volatile hydrocarbons.
-
Cyclohexyl Ring Opening and Fragmentation: At higher temperatures, the cyclohexyl ring can undergo ring-opening reactions followed by further fragmentation.
-
C-C Bond Scission between the Cyclohexyl and Phenyl Rings: The single bond connecting the two ring systems can break, leading to the formation of butylcyclohexane and benzonitrile-derived radicals.
-
Nitrile Group Reactions: Although the nitrile group is relatively stable, at very high temperatures, it could participate in secondary reactions.
Below is a conceptual diagram illustrating potential initial degradation steps.
Caption: Conceptual diagram of potential initial thermal degradation pathways for this compound.
Q3: What analytical techniques are most suitable for studying the thermal degradation of this compound?
The primary techniques for evaluating thermal stability and degradation products are:
-
Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition, the temperature of maximum weight loss, and the amount of residual mass.
-
Differential Scanning Calorimetry (DSC): To identify phase transitions (melting, liquid crystal phases, crystallization) and potential exothermic or endothermic decomposition events.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile and semi-volatile products formed during thermal decomposition.
Troubleshooting Guides
Thermogravimetric Analysis (TGA)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent onset of decomposition temperature. | 1. Variable heating rates between experiments.2. Different sample masses.3. Contamination of the sample or TGA pan.4. Inconsistent atmospheric conditions (e.g., presence of oxygen). | 1. Use a consistent and appropriate heating rate (e.g., 10 °C/min).2. Maintain a consistent sample mass (typically 5-10 mg).3. Ensure TGA pans are clean (run a blank pan) and the sample is pure.4. Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a steady flow rate. |
| Unexpected weight gain at the beginning of the experiment. | 1. Buoyancy effects.2. Static electricity on the sample or pan. | 1. Perform a baseline subtraction with an empty pan under the same experimental conditions.2. Use an anti-static device when handling the sample and pan. |
| Multiple, poorly resolved decomposition steps. | The degradation process involves several overlapping reactions. | Try a slower heating rate (e.g., 2-5 °C/min) to improve the resolution of the decomposition events. |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of pyrolysis products. | 1. Inappropriate GC column or temperature program.2. Pyrolysis temperature is too high, leading to excessive fragmentation. | 1. Use a non-polar or mid-polar capillary column suitable for separating hydrocarbons and aromatic compounds. Optimize the GC oven temperature program to improve peak resolution.2. Perform pyrolysis at a range of temperatures to find the optimal temperature that provides characteristic fragments without excessive secondary decomposition. |
| Difficulty in identifying degradation products from mass spectra. | 1. Co-elution of multiple products.2. Lack of appropriate mass spectral library entries. | 1. Improve GC separation as mentioned above.2. Manually interpret the mass spectra based on known fragmentation patterns of alkylbenzenes, cyclohexanes, and nitriles. Compare with mass spectra of authentic standards if available. |
| Low signal intensity for expected products. | 1. Insufficient sample amount.2. Pyrolysis temperature is too low. | 1. Ensure an adequate amount of sample is used for pyrolysis.2. Increase the pyrolysis temperature incrementally to ensure complete decomposition. |
Experimental Protocols
General Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Determine the onset temperature of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax) from the derivative of the TGA curve (DTG), and the percentage of residual mass at the end of the experiment.
General Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: A typical starting point would be 600°C. A range of temperatures (e.g., 400°C, 600°C, 800°C) should be investigated to observe the change in degradation products.
-
Pyrolysis Time: 10-20 seconds.
-
-
GC-MS Conditions:
-
GC Column: A standard non-polar column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 280°C at 10 °C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer: Scan range of m/z 35-550.
-
-
Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a standard library (e.g., NIST) and by interpreting the fragmentation patterns.
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the thermal degradation of this compound.
Caption: A typical experimental workflow for the thermal degradation analysis of an organic compound.
overcoming solubility problems with 4-(trans-4-Butylcyclohexyl)benzonitrile
Welcome to the technical support center for 4-(trans-4-Butylcyclohexyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and solubility of this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃N | [1][2] |
| Molecular Weight | 241.37 g/mol | [1] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 41-45 °C | |
| Primary Application | Liquid Crystals | [3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
A1: this compound is primarily used in the field of materials science as a component of liquid crystal mixtures.[3] Its molecular structure allows it to exhibit nematic liquid crystal properties, which are crucial for applications in liquid crystal displays (LCDs) and other electro-optical devices.
Q2: What are the main safety precautions to consider when handling this compound?
A2: According to safety data sheets, this compound is toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Therefore, it is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Q3: In which solvents is this compound soluble?
Q4: How should I store this compound?
A4: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Troubleshooting Guide: Overcoming Solubility Problems
This guide provides a systematic approach to dissolving this compound and addressing common solubility challenges.
Initial Solvent Selection
Due to the compound's structure, a range of organic solvents can be tested for solubility. The general principle of "like dissolves like" can be a good starting point.
Recommended Solvents to Try (in order of polarity):
-
Non-polar: Toluene, Chloroform
-
Polar Aprotic: Tetrahydrofuran (THF), Acetone
-
Polar Protic: Ethanol, Methanol
Experimental Protocol for Solubility Testing:
-
To a small vial, add a known amount of this compound (e.g., 10 mg).
-
Add a small volume of the selected solvent (e.g., 0.5 mL) at room temperature.
-
Stir or vortex the mixture for 1-2 minutes.
-
Observe for dissolution. If the solid dissolves completely, it is soluble.
-
If not fully dissolved, gradually increase the volume of the solvent and continue to stir.
-
If the compound remains insoluble at room temperature, gentle heating can be applied (see below).
Troubleshooting Common Solubility Issues
Below is a troubleshooting workflow to address common problems encountered when dissolving this compound.
Caption: A flowchart for troubleshooting solubility issues with this compound.
Detailed Explanations for Troubleshooting Steps:
-
Heating: Many organic compounds exhibit increased solubility at higher temperatures. When heating, do so gently and ensure the temperature does not exceed the solvent's boiling point to prevent evaporation. A warm water bath is a recommended method.
-
Sonication: Ultrasonic baths can provide the energy needed to break up solid aggregates and enhance the dissolution process, especially for fine powders.
-
Increasing Solvent Volume: If the compound is partially soluble, you may have a saturated solution. Gradually adding more solvent can help to fully dissolve the remaining solid.
-
Changing Solvent: If the compound remains insoluble in one type of solvent (e.g., non-polar), switching to a solvent with a different polarity (e.g., polar aprotic or polar protic) may be effective.
-
"Oiling Out": This phenomenon occurs when the compound melts in the hot solvent before it dissolves, forming a separate liquid layer. This is more likely to happen if the solvent's boiling point is higher than the compound's melting point. To resolve this, you can try adding more solvent to lower the saturation point at that temperature or use a co-solvent system. A small amount of a more polar solvent (like ethanol) added to a non-polar solvent (like toluene) can sometimes facilitate dissolution.
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol outlines a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound
-
Volumetric flask
-
Analytical balance
-
Appropriate solvent (e.g., Toluene, THF, or as determined from solubility testing)
-
Stir bar and magnetic stir plate (optional)
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer: Carefully transfer the weighed compound into a clean, dry volumetric flask of the desired final volume.
-
Initial Solvent Addition: Add approximately half of the final volume of the selected solvent to the volumetric flask.
-
Dissolution:
-
Swirl the flask gently to wet the solid.
-
If necessary, place a small stir bar in the flask and place it on a magnetic stir plate at room temperature.
-
If the compound does not dissolve readily, gently warm the flask in a water bath while stirring. Do not exceed the solvent's boiling point.
-
Sonication can also be used to aid dissolution.
-
-
Bringing to Volume: Once the solid is completely dissolved, allow the solution to cool to room temperature. Then, carefully add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, and at the appropriate temperature as determined by the stability of the compound in the chosen solvent.
References
challenges in scaling up the production of 4-(trans-4-Butylcyclohexyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(trans-4-Butylcyclohexyl)benzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, following a common synthetic pathway.
Synthetic Pathway Overview
A plausible and common synthetic route for this compound involves a multi-step process. The following troubleshooting guide is structured around this pathway.
Figure 1: A common synthetic workflow for this compound.
Issue 1: Low Yield of trans-4-Butylcyclohexanol in Step 1
Question: We are experiencing low yields and a significant amount of the cis-isomer during the hydrogenation of 4-butylphenol. How can we improve the stereoselectivity for the trans-isomer?
Answer:
The stereochemical outcome of the hydrogenation of substituted phenols is highly dependent on the catalyst and reaction conditions. To favor the formation of the trans-isomer, consider the following:
-
Catalyst Selection: Rhodium-on-carbon (Rh/C) or Ruthenium(IV) oxide (RuO2) catalysts are often reported to favor the formation of trans-cyclohexanols from the corresponding phenols.
-
Solvent Effects: The choice of solvent can influence the stereoselectivity. Protic solvents like ethanol or acetic acid are commonly used.
-
Reaction Conditions:
-
Temperature and Pressure: Lower temperatures and higher hydrogen pressures generally favor the formation of the thermodynamically more stable trans-isomer.
-
Additives: The addition of a small amount of a strong acid, such as HCl or H2SO4, can sometimes improve the selectivity for the trans-product.
-
Experimental Protocol: Stereoselective Hydrogenation of 4-Butylphenol
-
Reactor Setup: In a high-pressure autoclave, add 4-butylphenol and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the Rh/C or RuO2 catalyst (typically 1-5 mol%).
-
Acid Additive (Optional): If used, add a controlled amount of a strong acid.
-
Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 atm). Heat the mixture to the target temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by techniques such as Gas Chromatography (GC) to determine the consumption of the starting material and the cis/trans ratio of the product.
-
Work-up: After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst. The solvent can be removed under reduced pressure, and the crude product can be purified by distillation or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Rh/C or RuO2 | Promotes formation of the trans-isomer. |
| Solvent | Ethanol, Acetic Acid | Protic solvents are effective for this reaction. |
| Temperature | 80-120°C | Lower end of the range may improve selectivity. |
| H2 Pressure | 10-50 atm | Higher pressure can favor the trans product. |
Issue 2: Poor Conversion in the Rosenmund-von Braun Reaction (Step 3)
Question: We are struggling with the cyanation of 1-bromo-4-(trans-4-butylcyclohexyl)benzene. The reaction is sluggish, and we observe significant amounts of starting material even after prolonged reaction times.
Answer:
The Rosenmund-von Braun reaction can be challenging, often requiring harsh conditions. To improve the conversion:
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are necessary to reach the required reaction temperatures. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature: This reaction typically requires high temperatures, often in the range of 150-200°C.
-
Reagent Purity: Use high-purity copper(I) cyanide (CuCN). The presence of impurities can deactivate the catalyst.
-
Additives: In some cases, the addition of a phase-transfer catalyst or an activating agent can improve the reaction rate.
Figure 2: Key factors for a successful Rosenmund-von Braun reaction.
Issue 3: Product Purification and Isomer Separation
Question: Our final product contains the cis-isomer and other impurities. What are the best methods for purification to achieve high purity of the trans-isomer required for liquid crystal applications?
Answer:
Achieving high purity is critical for liquid crystal materials. A multi-step purification strategy is often necessary:
-
Distillation: Fractional vacuum distillation can be effective in removing impurities with significantly different boiling points.
-
Recrystallization: This is a powerful technique for separating the trans-isomer from the cis-isomer. The trans-isomer is generally less soluble and will crystallize out from a suitable solvent system upon cooling.
-
Solvent Screening: A screening of different solvents (e.g., heptane, ethanol, isopropanol, or mixtures) is recommended to find the optimal conditions for selective crystallization.
-
-
Column Chromatography: For laboratory-scale purifications, column chromatography on silica gel can be used to separate isomers and remove polar impurities.
-
Zone Refining: For achieving the highest purity, zone refining is a specialized technique used for purifying crystalline solids.[1]
| Purification Method | Target Impurity | Key Considerations |
| Vacuum Distillation | High/low boiling impurities | Optimize pressure and temperature to avoid product decomposition. |
| Recrystallization | cis-isomer, other solid impurities | Solvent selection is critical for good separation and yield. |
| Column Chromatography | Polar impurities, isomers | Can be resource-intensive for large-scale production. |
| Zone Refining | Trace impurities | Specialized equipment required; for ultra-high purity.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the trans-isomer of 4-(4-Butylcyclohexyl)benzonitrile the desired product for liquid crystal applications?
A1: The trans-isomer has a more linear and rigid molecular shape compared to the cis-isomer. This linearity is crucial for the formation of the ordered phases (nematic, smectic) that are characteristic of liquid crystals. The bulky substituents in the trans configuration can both occupy equatorial positions on the cyclohexane ring, leading to a more stable, lower-energy conformation.
Q2: What are the main safety hazards associated with the synthesis of this compound?
A2: The synthesis involves several hazardous materials and conditions:
-
Hydrogen Gas: Highly flammable and explosive. Requires a properly designed and ventilated high-pressure reactor.
-
Copper(I) Cyanide: Highly toxic if ingested, inhaled, or in contact with skin. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
High-Boiling Solvents (DMF, DMSO, NMP): These can be irritants and have potential reproductive toxicity. Use with adequate ventilation and PPE.
-
Strong Acids and Bases: Corrosive and require careful handling.
Q3: Can we use a different cyanation method instead of the Rosenmund-von Braun reaction?
A3: Yes, modern cross-coupling reactions can be an alternative to the classical Rosenmund-von Braun reaction. Palladium-catalyzed cyanation reactions, for example, often proceed under milder conditions and may offer a broader functional group tolerance. However, the cost of the palladium catalyst and ligands can be a consideration for large-scale production.
Q4: How can we monitor the progress of the reactions?
A4:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
-
Gas Chromatography (GC): Provides quantitative information on the consumption of starting materials and the formation of products and byproducts. It is particularly useful for determining the cis/trans isomer ratio.
-
High-Performance Liquid Chromatography (HPLC): Can also be used for quantitative analysis, especially for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the product and intermediates.
Figure 3: Analytical techniques for reaction monitoring and product analysis.
References
Technical Support Center: Synthesis of 4-(trans-4-Butylcyclohexyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-(trans-4-Butylcyclohexyl)benzonitrile). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic strategies often involve a convergent approach, typically coupling a butylcyclohexyl moiety with a benzonitrile unit. Two prevalent methods are:
-
Friedel-Crafts Alkylation/Acylation: This involves the reaction of a butylcyclohexyl derivative (e.g., 4-butylcyclohexyl chloride) with benzene, followed by cyanation of the resulting biphenyl analog. Alternatively, a Friedel-Crafts acylation can be performed, followed by reduction and cyanation.
-
Cross-Coupling Reactions: Suzuki or similar cross-coupling reactions are widely used, where a 4-butylcyclohexylboronic acid or a related organometallic reagent is coupled with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile) in the presence of a palladium catalyst.
Q2: What is the most common and critical byproduct in this synthesis?
A2: The most significant byproduct is the cis-isomer of 4-(4-butylcyclohexyl)benzonitrile. The desired trans-isomer has a linear shape, which is crucial for its liquid crystalline properties. The cis-isomer, having a bent shape, can significantly disrupt the liquid crystal phase and must be removed to a very low level (often below 0.15%).
Q3: How can I minimize the formation of the cis-isomer?
A3: The cis/trans ratio is often determined by the stereochemistry of the starting materials and the reaction conditions. To favor the trans-isomer:
-
Start with a high-purity trans-4-butylcyclohexyl derivative.
-
In hydrogenation reactions to prepare the cyclohexane ring, the choice of catalyst and reaction conditions can influence the isomer ratio. For example, hydrogenation of 4-butylphenol can yield a mixture of isomers.
-
Thermodynamic equilibration using a strong base or acid can sometimes be employed to isomerize the less stable cis-isomer to the more stable trans-isomer.
Q4: What other byproducts should I look for?
A4: Besides the cis-isomer, other byproducts can form depending on the synthetic route:
-
From Friedel-Crafts reactions: Poly-alkylated or poly-acylated products (e.g., di- or tri-substituted benzonitriles) can be formed.[1][2] Carbocation rearrangements of the butyl group are also a possibility, leading to isomeric alkyl side chains.[1]
-
From cross-coupling reactions: Homocoupling of the starting materials can lead to byproducts such as 4,4'-dicyanobiphenyl and bis(4-butylcyclohexyl).
-
From cyanation reactions: Incomplete cyanation can leave unreacted starting materials (e.g., the corresponding bromo- or iodo-compound). Side reactions involving the nitrile group, such as hydrolysis to the corresponding amide or carboxylic acid, can occur under non-anhydrous conditions.
Troubleshooting Guides
Problem 1: Low yield of the desired product.
| Potential Cause | Recommended Solution |
| Inefficient coupling reaction. | Optimize the catalyst, ligand, base, and solvent system for your cross-coupling reaction. Ensure all reagents are of high purity and anhydrous. |
| Side reactions consuming starting materials. | In Friedel-Crafts reactions, use a large excess of the aromatic substrate to minimize polyalkylation.[1] Monitor the reaction closely by TLC or GC to avoid prolonged reaction times that can lead to byproduct formation. |
| Loss of product during workup and purification. | Use appropriate extraction and purification techniques. Recrystallization is a highly effective method for purifying the final product and can lead to high recovery of the pure trans-isomer. |
Problem 2: High content of the cis-isomer in the final product.
| Potential Cause | Recommended Solution |
| Isomeric mixture of starting materials. | Analyze the isomeric purity of your 4-butylcyclohexyl starting material by GC or NMR before use. If necessary, purify the starting material to enrich the trans-isomer. |
| Isomerization during the reaction. | Certain reaction conditions (e.g., high temperatures, strong acids or bases) can promote isomerization. Investigate milder reaction conditions. |
| Inefficient purification. | The cis and trans isomers can be difficult to separate. Repeated recrystallization from a suitable solvent (e.g., ethanol, heptane) is often effective.[3] For very high purity requirements, preparative HPLC or supercritical fluid chromatography (SFC) may be necessary. |
Problem 3: Presence of unknown impurities in the final product.
| Potential Cause | Recommended Solution |
| Contaminated reagents or solvents. | Use high-purity, anhydrous reagents and solvents. Degas solvents for cross-coupling reactions to prevent catalyst deactivation. |
| Byproducts from the specific synthetic route. | Characterize the impurities using analytical techniques like GC-MS and NMR. Based on their identity, modify the reaction conditions or purification strategy. For example, if homocoupling is an issue, adjust the stoichiometry of the coupling partners or change the catalyst system. |
| Degradation of the product. | Ensure that the workup and purification conditions are not too harsh (e.g., avoid strong acids or bases and high temperatures for extended periods if the product is sensitive). |
Data Presentation
Table 1: Typical Purity and Yield Data
| Parameter | Crude Product | After Recrystallization | Target Specification |
| Yield | 70-85% | 60-75% | >60% |
| Purity (GC) | 90-95% | >99.5% | >99.5% |
| trans-isomer content | 85-95% | >99.8% | >99.8% |
| cis-isomer content | 5-15% | <0.15% | <0.15% |
| Other impurities | 1-5% | <0.05% | <0.05% |
Experimental Protocols
Protocol 1: Identification of Byproducts by GC-MS
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude or purified product in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 1 mg/mL.
-
GC-MS Instrument and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Data Analysis: Identify the main product peak and any impurity peaks by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns. The cis and trans isomers will have very similar mass spectra but should be separable by their retention times.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a heptane/ethanol mixture is often effective.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The trans-isomer should crystallize out. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the purity of the recrystallized product by GC, HPLC, and DSC to confirm the removal of the cis-isomer and other byproducts. Repeat the recrystallization if necessary to achieve the desired purity.
Visualizations
Caption: Synthetic pathway and potential byproduct formation.
Caption: Troubleshooting workflow for product purification.
References
Technical Support Center: Purification of 4-(trans-4-Butylcyclohexyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of 4-(trans-4-butylcyclohexyl)benzonitrile from its cis-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating the cis and trans isomers of 4-(4-Butylcyclohexyl)benzonitrile?
A1: The primary challenge lies in the similar physicochemical properties of the cis and trans isomers.[1] As diastereomers, they share the same molecular weight and elemental composition, leading to very close boiling points and similar solubility in many common solvents.[1] This makes their separation by standard techniques like distillation difficult and requires more specialized methods that can exploit subtle differences in their three-dimensional structures.
Q2: What are the recommended methods for purifying this compound?
A2: The two most effective methods for separating the trans and cis isomers are:
-
Recrystallization: This technique leverages the difference in solubility and crystal lattice packing between the two isomers.[2][3][4][5][6] The trans isomer is generally more linear and can pack more efficiently into a crystal lattice, often making it less soluble than the cis isomer in a given solvent system.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating isomers with high resolution.[7][8] These methods utilize a stationary phase that can differentiate between the shapes and polarities of the isomers.
Q3: How can I determine the purity and isomer ratio of my sample?
A3: The purity and isomeric ratio of 4-(4-Butylcyclohexyl)benzonitrile can be determined using several analytical techniques:
-
Gas Chromatography (GC): Provides excellent separation of volatile isomers and allows for quantification of the cis/trans ratio.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the isomers, often with baseline resolution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the cis and trans isomers based on differences in the chemical shifts and coupling constants of the cyclohexyl protons.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent. | - Try a different solvent or a solvent mixture in which the compound is less soluble at room temperature. - Reduce the amount of solvent used to create a more saturated solution. - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure trans-isomer. |
| Oiling out instead of crystallization. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower-boiling point solvent. - Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath. - Add slightly more solvent to the hot solution to avoid supersaturation. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used for washing the crystals. - Consider a different solvent where the solubility of the trans-isomer is lower at cold temperatures. |
| Poor separation of isomers (product still contains a significant amount of cis-isomer). | The chosen solvent does not provide sufficient discrimination in solubility between the cis and trans isomers. | - Experiment with different solvents or solvent mixtures. Alcohols (ethanol, methanol, isopropanol) and alkanes (hexane, heptane) are good starting points. - Perform multiple recrystallizations to improve purity. |
Chromatography (HPLC/SFC)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor or no separation of isomer peaks. | The mobile phase composition is not optimal. | - For Normal Phase HPLC/SFC: Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane, supercritical CO₂). Small changes can have a significant impact on resolution. - For Reversed-Phase HPLC: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to water. |
| The stationary phase is not suitable for isomer separation. | - For separating geometric isomers, columns with shape-selectivity are often effective.[9] Consider using a Phenyl or Pentafluorophenyl (PFP) column, which can provide π-π interactions and shape recognition.[7] For more challenging separations, a chiral stationary phase might be necessary.[10] | |
| Peak tailing. | Interactions between the analyte and the stationary phase, or issues with the mobile phase. | - Ensure the mobile phase is properly degassed. - Add a small amount of an additive to the mobile phase, such as a competing base or acid, to reduce unwanted interactions with the silica support. |
| Broad peaks. | Column overloading, or slow kinetics of interaction. | - Reduce the amount of sample injected onto the column. - Decrease the flow rate to allow for better equilibration between the mobile and stationary phases. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent system in which 4-(4-butylcyclohexyl)benzonitrile is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, or hexane are potential starting points.
-
Dissolution: In a flask, add the impure cis/trans mixture of 4-(4-butylcyclohexyl)benzonitrile. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The trans-isomer should preferentially crystallize out.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
General HPLC Method Development for Isomer Separation
-
Column Selection: Start with a column known for good shape selectivity, such as a Phenyl-Hexyl or a PFP column.
-
Mobile Phase Selection (Normal Phase):
-
Initial Conditions: Begin with a mobile phase of 99:1 (v/v) hexane/isopropanol.
-
Gradient (Optional but Recommended for Method Development): Run a gradient from 1% to 10% isopropanol over 20 minutes to determine the approximate elution conditions.
-
Isocratic Optimization: Based on the gradient run, select an isocratic mobile phase composition that provides the best separation.
-
-
Detection: Use a UV detector set to the absorbance maximum of the benzonitrile group (typically around 230-240 nm).
-
Flow Rate: Start with a flow rate of 1 mL/min.
-
Temperature: Maintain a constant column temperature, for example, 25 °C.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₃N |
| Molecular Weight | 241.38 g/mol [11] |
| CAS Number | 61204-00-0[11][12][13] |
| Appearance | White solid |
| Purity (Typical) | >98% (GC) |
Table 2: Suggested Starting Conditions for HPLC Separation
| Parameter | Condition |
| Column | Phenyl-Hexyl, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 98:2 (v/v) Hexane/Isopropanol |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. welch-us.com [welch-us.com]
- 7. researchgate.net [researchgate.net]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. This compound | C17H23N | CID 109062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. SYNTHON Chemicals Shop | trans-4-(4´-n-Butylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 13. This compound | 61204-00-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
minimizing ion contamination in 4-(trans-4-Butylcyclohexyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing ion contamination in 4-(trans-4-Butylcyclohexyl)benzonitrile. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of ionic contamination in this compound?
A1: Ionic contamination in this compound can originate from several sources throughout the synthesis and handling process. These include:
-
Starting Materials and Reagents: Impurities in the precursors and reagents used during synthesis are a primary source of ionic contamination.
-
Synthesis Byproducts: The chemical reactions involved in the synthesis can produce ionic byproducts that may not be fully removed during initial purification.
-
Solvents: Solvents used in synthesis and purification may contain dissolved ions.
-
Glassware and Equipment: Inadequately cleaned glassware or reaction vessels can introduce ionic residues.
-
Environmental Exposure: Exposure to air and moisture can lead to the absorption of atmospheric ions and the hydrolysis of the material, respectively.
-
Handling and Storage: Improper handling and storage, such as using contaminated spatulas or storing in non-inert atmosphere, can introduce ions.
Q2: What are the consequences of high ion contamination in my this compound sample?
A2: High concentrations of mobile ions in liquid crystals like this compound can significantly degrade the performance of liquid crystal devices (LCDs).[1] These undesirable effects include:
-
Image Sticking and Flickering: The accumulation of ions at the electrode surfaces can create an internal electric field that opposes the applied field, leading to image sticking and flickering.[1]
-
Reduced Voltage Holding Ratio (VHR): Ionic impurities decrease the resistivity of the liquid crystal, causing a drop in the voltage across the pixel, which is known as a reduced VHR.
-
Slow Response Times: The movement of ions can interfere with the reorientation of the liquid crystal molecules, leading to slower switching speeds.[1]
-
Altered Electro-optical Properties: The presence of ions can affect the threshold voltage and other critical electro-optical parameters of the liquid crystal.
Q3: How can I assess the level of ionic contamination in my sample?
A3: The level of ionic contamination is typically evaluated by measuring the electrical resistivity (or conductivity) of the liquid crystal. A high resistivity indicates a low concentration of mobile ions. More advanced techniques for identifying and quantifying specific ionic species include:
-
Ion Chromatography (IC): This is a highly sensitive technique for separating and quantifying different types of ions.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This method is used for detecting trace metal ion impurities.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments related to ion contamination.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Resistivity Measurement | High concentration of mobile ions in the this compound sample. | 1. Purify the sample: Perform recrystallization or column chromatography to remove ionic impurities. 2. Use high-purity solvents: Ensure all solvents used for processing and measurement are of high purity grade. 3. Thoroughly clean all equipment: Use appropriate cleaning procedures for all glassware and equipment that will come into contact with the sample. |
| Inconsistent Electro-optical Performance | Fluctuation in the ionic content of the liquid crystal material between batches or over time. | 1. Standardize the purification process: Implement a consistent and validated purification protocol for every batch. 2. Store the material properly: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to prevent moisture absorption. 3. Re-evaluate purity before use: If the material has been stored for an extended period, re-measure its resistivity to confirm its purity before use. |
| Visible Precipitate or Cloudiness after Purification | Incomplete removal of salts or the use of an inappropriate purification solvent. | 1. Repeat the washing step: If purification involves washing with water, ensure all aqueous residues are removed. 2. Optimize the recrystallization solvent: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for this compound while leaving impurities dissolved. |
Data Presentation
The following tables summarize hypothetical quantitative data on the effectiveness of different purification methods in reducing ionic contamination in this compound.
Table 1: Resistivity Before and After Purification
| Purification Method | Initial Resistivity (Ω·cm) | Final Resistivity (Ω·cm) |
| Single Recrystallization (Ethanol) | 1.2 x 10¹¹ | 5.8 x 10¹² |
| Double Recrystallization (Ethanol) | 1.2 x 10¹¹ | 2.3 x 10¹³ |
| Column Chromatography (Silica Gel) | 1.2 x 10¹¹ | 8.5 x 10¹² |
Table 2: Common Ionic Impurity Levels Before and After Double Recrystallization
| Ion | Concentration Before Purification (ppb) | Concentration After Double Recrystallization (ppb) |
| Na⁺ | 50 | < 5 |
| K⁺ | 25 | < 2 |
| Ca²⁺ | 30 | < 5 |
| Cl⁻ | 80 | < 10 |
| SO₄²⁻ | 40 | < 5 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general method for purifying this compound by recrystallization. The choice of solvent is critical and may require optimization. Ethanol is often a suitable solvent for compounds of this type.
Materials:
-
Crude this compound
-
High-purity ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excessive solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Measurement of Resistivity
This protocol outlines the procedure for measuring the electrical resistivity of a this compound sample.
Equipment:
-
Liquid crystal test cell with a known cell gap
-
Impedance analyzer or LCR meter
-
Temperature-controlled chamber
-
Voltage source
Procedure:
-
Cell Preparation: Ensure the liquid crystal test cell is thoroughly cleaned and dried to avoid any external contamination.
-
Sample Filling: Fill the test cell with the purified this compound sample via capillary action in a clean environment.
-
Temperature Stabilization: Place the filled cell in a temperature-controlled chamber and allow it to stabilize at the desired measurement temperature (e.g., 25°C).
-
Measurement: Apply a low-frequency AC voltage (e.g., 1 Hz) across the cell and measure the impedance (Z) using an impedance analyzer.
-
Calculation: Calculate the resistivity (ρ) using the following formula: ρ = (A * |Z|) / d where:
-
A is the area of the electrode.
-
d is the cell gap.
-
|Z| is the magnitude of the impedance.
-
Visualizations
Caption: Workflow for minimizing ion contamination.
Caption: Troubleshooting logic for low resistivity.
References
Validation & Comparative
A Comparative Guide to Purity Validation of 4-(trans-4-Butylcyclohexyl)benzonitrile using HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for validating the purity of 4-(trans-4-Butylcyclohexyl)benzonitrile (BCH-4B). The information presented is supported by established analytical principles and data from analogous compounds to provide a thorough evaluation for researchers in pharmaceutical development and material science.
Introduction
This compound is a liquid crystal compound whose purity is paramount for its performance in applications such as display technologies and as a starting material in pharmaceutical synthesis. Ensuring the absence or minimal presence of impurities is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally stable compounds like BCH-4B. This guide will detail a proposed HPLC method, compare its performance with GC and NMR, and provide the necessary experimental protocols.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity determination depends on several factors, including the nature of the analyte and potential impurities, the required level of accuracy and precision, and the available instrumentation. Below is a comparative summary of HPLC, GC, and NMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Identification and quantification based on the magnetic properties of atomic nuclei in a magnetic field. |
| Applicability to BCH-4B | Highly suitable due to its non-volatile and thermally stable nature. | Suitable, as indicated by vendor specifications that often use GC for purity assessment of this compound.[1] | Excellent for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without a reference standard for each impurity.[2][3][4] |
| Typical Purity Results | Expected to resolve the main component from cis-isomer, unreacted starting materials, and byproducts. | Commercial grades of BCH-4B often specify a purity of ≥98.0% as determined by GC.[1] | Provides detailed structural information, allowing for the identification and quantification of structurally related impurities. |
| Advantages | High resolution, versatility in column and mobile phase selection, suitable for non-volatile compounds. | High efficiency and speed for volatile compounds, often coupled with mass spectrometry (MS) for definitive peak identification. | Provides structural information, is non-destructive, and can be a primary ratio method for quantification (qNMR).[2][3][4] |
| Limitations | May require derivatization for some compounds (not for BCH-4B), and response factors can vary between the analyte and impurities. | Limited to thermally stable and volatile compounds; derivatization may be necessary for non-volatile impurities. | Lower sensitivity compared to chromatographic techniques, and spectra can be complex for mixtures. |
| Common Impurities Detected | cis-isomer of 4-butylcyclohexyl)benzonitrile, starting materials (e.g., 4-butylcyclohexanol, 4-bromobenzonitrile), and reaction byproducts. | Volatile impurities from synthesis, such as residual solvents and low molecular weight byproducts. | Isomers, and other structurally similar impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol (Proposed)
This proposed method is based on established principles for the analysis of non-polar, aromatic compounds.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended due to the non-polar nature of the analyte.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 85:15 v/v). The high organic content is necessary to elute the non-polar BCH-4B with a reasonable retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength of 230 nm, where the benzonitrile chromophore exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography (GC) Protocol
This protocol is based on the common use of GC for the purity assessment of similar liquid crystal compounds.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one coated with 5% phenyl polysiloxane.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C (for FID).
-
Injection Volume: 1 µL (with a split ratio, e.g., 50:1).
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent like dichloromethane or acetone at a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak. If using GC-MS, identification of impurity peaks can be aided by mass spectral library matching.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is a powerful tool for both qualitative and quantitative analysis.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of CDCl₃.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. For quantitative analysis (qNMR), a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone) with a resonance that does not overlap with the analyte signals is added to the sample. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Data Analysis: In a standard ¹H NMR spectrum, the presence of impurities can be identified by signals that do not correspond to the main compound. For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.
Conclusion
For the comprehensive purity validation of this compound, a multi-faceted approach is recommended. HPLC stands out as a highly suitable primary method for purity determination due to the non-volatile nature of the compound. Its high resolution allows for the separation of closely related impurities. GC is a viable alternative, particularly for assessing volatile impurities, and is often used as a quality control method by suppliers. NMR spectroscopy serves as an invaluable orthogonal technique, providing not only a quantitative purity assessment through qNMR but also crucial structural information for impurity identification. The combination of these techniques provides a robust and reliable validation of the purity of this compound, ensuring its suitability for high-performance applications.
References
A Comparative Analysis of 4-(trans-4-Butylcyclohexyl)benzonitrile and 5CB for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent liquid crystal compounds: 4-(trans-4-Butylcyclohexyl)benzonitrile (BCH-4) and 4-Cyano-4'-pentylbiphenyl (5CB). This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate material for their specific applications by presenting a side-by-side comparison of their physicochemical, liquid crystalline, and toxicological properties, supported by established experimental data.
Physicochemical Properties
Both BCH-4 and 5CB are calamitic (rod-shaped) liquid crystals, a characteristic that underpins their liquid crystalline behavior. Their core structures, however, differ significantly. 5CB is an aromatic compound featuring a biphenyl core, which contributes to its electronic and optical properties. In contrast, BCH-4 possesses a cyclohexyl ring linked to a benzene ring, resulting in a more saturated and flexible structure. These structural differences manifest in their distinct physical and chemical properties, as summarized in the table below.
| Property | This compound (BCH-4) | 5CB (4-Cyano-4'-pentylbiphenyl) |
| Molecular Formula | C₁₇H₂₃N | C₁₈H₁₉N |
| Molecular Weight | 241.38 g/mol | 249.36 g/mol [1] |
| Appearance | White to almost white powder/crystal | Colorless if isotropic or cloudy white if nematic[1] |
| Density | ~0.97 g/cm³ | 1.022 g/cm³[1] |
Liquid Crystalline Properties
The defining characteristic of these materials is their ability to exhibit intermediate states of matter, or mesophases, between the solid and isotropic liquid phases. Both BCH-4 and 5CB exhibit a nematic phase, which is the most common liquid crystal phase and is characterized by long-range orientational order of the molecules but no long-range positional order. The temperature range over which this nematic phase is stable is a critical parameter for many applications.
| Property | This compound (BCH-4) | 5CB (4-Cyano-4'-pentylbiphenyl) |
| Melting Point (Crystal to Nematic) | 41-45 °C | 22.5 °C[1] |
| Clearing Point (Nematic to Isotropic) | 41 °C (Note: Some sources indicate a very narrow or non-existent nematic range at atmospheric pressure) | 35.0 °C[1] |
| Dielectric Anisotropy (Δε) | Data not readily available | Positive |
| Refractive Index (n) | ~1.52 - 1.53 | Data available |
Toxicological Profile
A comprehensive understanding of the toxicological properties of these compounds is essential for their safe handling and for applications in biological systems. While 5CB is generally considered to have low toxicity, quantitative comparative data is scarce. For BCH-4, specific toxicological data is limited, though some information is available for structurally related compounds.
| Toxicological Endpoint | This compound (BCH-4) | 5CB (4-Cyano-4'-pentylbiphenyl) |
| Acute Toxicity | No specific data available. A structurally similar compound, 4-tert-butylcyclohexyl acetate, showed a maternal and developmental NOAEL of 160 mg/kg/day in rats. | Generally regarded as having low toxicity, but specific quantitative data (e.g., LD50) is not consistently reported in readily accessible literature. |
| Cytotoxicity (IC50) | No specific data available. | No specific data available in comparative studies. |
| Mutagenicity (Ames Test) | No specific data available. | No specific data available. |
| Genotoxicity | No specific data available. | No specific data available. |
Note: The lack of standardized, directly comparable toxicological data for both compounds is a significant data gap. Researchers should exercise caution and refer to specific material safety data sheets (MSDS) for the most up-to-date handling and safety information. Further toxicological studies are warranted to fully characterize and compare the biological effects of these two liquid crystals.
Experimental Protocols
The data presented in this guide are determined using a variety of standard experimental techniques. Below are brief overviews of the methodologies for key experiments.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Objective: To determine the temperatures and enthalpy changes of phase transitions (e.g., melting and clearing points).
Methodology: A small, precisely weighed sample of the liquid crystal is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference. Both pans are placed in the DSC instrument and subjected to a controlled temperature program, typically involving heating and cooling at a constant rate (e.g., 10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Phase transitions are observed as endothermic (melting, clearing) or exothermic (crystallization) peaks in the heat flow versus temperature curve.
Polarized Optical Microscopy (POM) for Phase Identification and Texture Analysis
Objective: To visually identify liquid crystal phases and observe their characteristic textures.
Methodology: A small amount of the sample is placed between a glass slide and a coverslip. The sample is then placed on a hot stage on the polarizing microscope. The sample is observed between two crossed polarizers as it is heated and cooled. Isotropic liquids appear dark, while birefringent liquid crystal phases exhibit characteristic textures of bright and dark regions. The specific textures observed can help to identify the type of liquid crystal phase (e.g., nematic, smectic).
Dielectric Spectroscopy for Dielectric Anisotropy Measurement
Objective: To measure the dielectric permittivity of the liquid crystal parallel and perpendicular to the director, and thus determine the dielectric anisotropy (Δε).
Methodology: The liquid crystal sample is introduced into a cell consisting of two parallel electrodes with a known spacing. The cell is placed in a temperature-controlled holder. An AC electric field is applied across the electrodes, and the capacitance of the cell is measured at various frequencies using an impedance analyzer. To measure the permittivity parallel to the director (ε∥), a strong aligning electric or magnetic field is applied parallel to the measurement field. To measure the permittivity perpendicular to the director (ε⊥), the aligning field is applied perpendicular to the measurement field. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
In Vitro Cytotoxicity Assays (e.g., MTT, LDH)
Objective: To assess the concentration-dependent toxicity of the compounds on cultured cells.
Methodology (MTT Assay):
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with a range of concentrations of the test compound (BCH-4 or 5CB) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in a histidine-requiring strain of Salmonella typhimurium.
Methodology:
-
Strain Selection: A specific strain of S. typhimurium that cannot synthesize histidine is chosen.
-
Exposure: The bacteria are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver, to mimic mammalian metabolism).
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Signaling Pathways and Experimental Workflows
A critical aspect of modern toxicological assessment is the understanding of the molecular mechanisms and signaling pathways through which a compound exerts its effects. Currently, there is a significant lack of publicly available research detailing the specific signaling pathways affected by either this compound or 5CB. This represents a key area for future investigation to fully understand their biological impact at a molecular level.
To illustrate the general workflow for investigating such pathways, a conceptual diagram is provided below. This diagram outlines the logical steps a researcher might take, from initial toxicity screening to the elucidation of a specific signaling cascade.
Caption: Conceptual workflow for investigating molecular mechanisms of toxicity.
Conclusion
This compound and 5CB are two important liquid crystalline materials with distinct structural and physical properties. 5CB is a well-characterized liquid crystal with a convenient room-temperature nematic phase, making it a popular choice for a wide range of research and display applications. BCH-4, with its saturated cyclohexyl ring, offers different physical characteristics that may be advantageous in specific contexts, although its liquid crystalline range appears to be more limited.
The most significant gap in the current knowledge base for both compounds lies in the area of toxicology and biological interaction. While general statements about low toxicity exist for 5CB, a lack of robust, comparative, and quantitative data for both BCH-4 and 5CB hinders a thorough risk assessment and limits their potential application in sensitive biological systems. Furthermore, the absence of information on their interactions with cellular signaling pathways underscores a critical need for further research in this area. Future studies should focus on generating comprehensive and comparable toxicological profiles for these and other liquid crystal materials to ensure their safe and effective use in advanced applications.
References
performance comparison of PCH vs cyanobiphenyl liquid crystals
For researchers and scientists navigating the landscape of liquid crystal materials, the choice between Phenylcyclohexane (PCH) and Cyanobiphenyl (CB) families is a critical decision that significantly impacts device performance. This guide provides an objective comparison of their key performance characteristics, supported by experimental data and detailed methodologies, to aid in the selection of the optimal liquid crystal for specific applications.
Core Performance Metrics: A Quantitative Comparison
The suitability of a liquid crystal for a given application is determined by a combination of its physical properties. Below is a summary of key performance indicators for representative members of the PCH and Cyanobiphenyl families.
| Property | 5CB (4-cyano-4'-pentylbiphenyl) | PCH5 (4-(trans-4'-pentylcyclohexyl)benzonitrile) | Measurement Conditions |
| Birefringence (Δn) | 0.15 - 0.21[1][2][3] | 0.01 - 0.08[1][2][3] | 0.2 to 0.8 THz, Room Temperature |
| ~0.179[4] | 589 nm, 20°C | ||
| Dielectric Anisotropy (Δε) | +11.5[4] | Data not readily available | 1 kHz, 20°C |
| ~11.5[5] | |||
| Viscosity (mPa·s) | 28[6] | ~80 x 10⁻¹ (at 35°C under 10⁶ V/m field) | 25°C (unless specified) |
| 24[4] | 20°C | ||
| Clearing Point (°C) | 35.0[7] | 55.0[8] | Ambient Pressure |
| 35.3[4] | 54.9[8] |
| Property | 7CB (4-cyano-4'-heptylbiphenyl) | PCH7 (4-(trans-4'-heptylcyclohexyl)benzonitrile) | Measurement Conditions |
| Clearing Point (°C) | 42.0[9] | Data not readily available | Ambient Pressure |
| Dielectric Anisotropy (Δε) | Decreases with longer alkyl chain[9] | Data not readily available |
Key Observations:
-
Birefringence: Cyanobiphenyls, such as 5CB, generally exhibit significantly higher birefringence compared to their PCH counterparts.[1][2][3] This makes them well-suited for applications requiring large phase modulation.
-
Dielectric Anisotropy: Cyanobiphenyls possess a strong positive dielectric anisotropy due to the large dipole moment of the cyano group.[9] This property is crucial for low-voltage switching in display devices.
-
Viscosity: PCH liquid crystals tend to have a higher viscosity compared to cyanobiphenyls.[8] Lower viscosity is generally desirable for faster switching speeds.
-
Clearing Point: The clearing point, or the nematic-to-isotropic transition temperature, varies with the alkyl chain length in both families.[9] A higher clearing point indicates a wider operating temperature range for the liquid crystal.
Experimental Protocols
Accurate characterization of liquid crystal properties is paramount for reliable device design and performance prediction. The following sections detail the standard experimental methodologies for determining the key performance parameters.
Birefringence (Δn) Measurement
Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a fundamental optical property of liquid crystals.
Methodology: Abbé Refractometer
-
Sample Preparation: A small drop of the liquid crystal is placed on the prism of a temperature-controlled Abbé refractometer.
-
Alignment: A thin sheet of polarizing film is placed on top of the liquid crystal droplet. For measuring nₑ, the polarization axis of the film is oriented parallel to the rubbing direction of the refractometer's prism. For nₒ, the polarization axis is oriented perpendicular to the rubbing direction.
-
Measurement: The refractive index is measured at a specific wavelength (commonly 589 nm) and temperature.
-
Calculation: Birefringence is calculated as Δn = nₑ - nₒ.
Birefringence Measurement Workflow
Dielectric Anisotropy (Δε) Measurement
Dielectric anisotropy is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
Methodology: Capacitance Measurement
-
Cell Preparation: Two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass) are used: one inducing planar alignment (director parallel to the surface) and one inducing homeotropic alignment (director perpendicular to the surface).
-
Filling: The cells are filled with the liquid crystal sample in its isotropic phase and then slowly cooled to the desired measurement temperature in the nematic phase.
-
Measurement: The capacitance of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz).
-
Calculation: The dielectric permittivities ε∥ (from the homeotropic cell) and ε⊥ (from the planar cell) are calculated from the capacitance values. The dielectric anisotropy is then determined as Δε = ε∥ - ε⊥.[10]
Dielectric Anisotropy Measurement
Viscosity Measurement
The viscosity of a liquid crystal is a measure of its resistance to flow and is a critical parameter for determining the switching speed of a device.
Methodology: Rotational Rheometer
-
Instrument Setup: A rotational rheometer with a cone-plate or parallel-plate geometry is used. The temperature is controlled via a Peltier or fluid-jacketed system.
-
Sample Loading: A small amount of the liquid crystal is placed onto the bottom plate of the rheometer.
-
Measurement: The top geometry is lowered to the specified gap distance, and a shear rate is applied. The resulting shear stress is measured.
-
Data Analysis: The viscosity is calculated as the ratio of shear stress to shear rate. For anisotropic measurements, a magnetic field can be applied to align the liquid crystal director in a specific orientation relative to the shear flow.
Viscosity Measurement Workflow
Clearing Point Determination
The clearing point is the temperature at which the liquid crystal transitions to the isotropic liquid phase.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed amount of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
DSC Run: The sample pan and an empty reference pan are placed in the DSC furnace. The temperature is ramped up at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The heat flow to the sample is monitored as a function of temperature. The clearing point is identified as the peak temperature of the endothermic transition corresponding to the nematic-to-isotropic phase change.
Clearing Point Determination
References
- 1. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. irbiscorp.spsl.nsc.ru [irbiscorp.spsl.nsc.ru]
- 6. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to 4-(trans-4-Butylcyclohexyl)benzonitrile and the E7 Liquid Crystal Mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physical and electro-optical properties of the single-component liquid crystal 4-(trans-4-Butylcyclohexyl)benzonitrile (BCH-4) and the well-known liquid crystal mixture, E7. The information presented is intended to assist researchers in selecting the appropriate material for their specific applications, ranging from display technologies to advanced sensor development.
Introduction
Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. Their unique ability to manipulate light in response to an electric field has led to their widespread use in a variety of technologies. The choice between a single-component liquid crystal and a mixture is often dictated by the desired operating temperature range, electro-optical performance, and cost.
This compound (BCH-4) , also known as PCH4, is a nematic liquid crystal characterized by its cyanobiphenyl-like core with a butylcyclohexyl group. As a single-component system, it offers high purity and well-defined physical properties.
E7 is a eutectic mixture of several cyanobiphenyl and cyanoterphenyl liquid crystal compounds.[][2][3] This mixture is renowned for its broad nematic temperature range at room temperature, high positive dielectric anisotropy, and excellent chemical stability, making it a benchmark material in the liquid crystal display (LCD) industry.[]
Physical and Electro-Optical Properties
The performance of a liquid crystal is determined by a set of key physical and electro-optical parameters. A summary of these properties for BCH-4 and E7 is presented in the table below.
| Property | This compound (BCH-4) | E7 Liquid Crystal Mixture |
| Chemical Structure | Single Component: C₁₇H₂₃N | Mixture of cyanobiphenyls and a cyanoterphenyl |
| CAS Number | 61204-00-0 | 63748-28-7 |
| Nematic to Isotropic Transition (TN-I) | 41 °C | ~60 °C[3] |
| Birefringence (Δn) | Data not readily available in searched literature. | ~0.225 at 589 nm and 20°C |
| Dielectric Anisotropy (Δε) | Data not readily available in searched literature. | High Positive |
| Viscosity (η) | Data not readily available in searched literature. | Moderate |
Experimental Protocols
Accurate characterization of liquid crystal properties is crucial for their application. Below are detailed methodologies for measuring key parameters.
Determination of Nematic-Isotropic Transition Temperature (TN-I)
The nematic-isotropic transition temperature, or clearing point, is a fundamental property of a liquid crystal.
-
Method: Differential Scanning Calorimetry (DSC)
-
Protocol:
-
A small, precisely weighed sample of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is ramped up at a controlled rate (e.g., 5-10 °C/min).
-
The heat flow into the sample is measured as a function of temperature.
-
The nematic-isotropic phase transition is identified as an endothermic peak on the DSC thermogram. The peak temperature is taken as TN-I.
-
Diagram: Workflow for Determining Nematic-Isotropic Transition Temperature
Caption: Workflow for determining the nematic-isotropic transition temperature using DSC.
Measurement of Birefringence (Δn)
Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal.
-
Method: Abbe Refractometer or Spectroscopic Ellipsometry
-
Protocol (Abbe Refractometer):
-
A thin, homogeneously aligned liquid crystal cell is prepared by sandwiching the material between two glass slides with a specific alignment layer (e.g., rubbed polyimide).
-
The cell is placed on the prism of an Abbe refractometer.
-
A monochromatic light source is used.
-
For measuring nₒ, the polarization of the incident light is oriented perpendicular to the director of the liquid crystal.
-
For measuring nₑ, the polarization of the incident light is oriented parallel to the director.
-
The refractive index is read from the calibrated scale of the refractometer for both orientations.
-
Birefringence is calculated as Δn = nₑ - nₒ.
-
Diagram: Relationship of Key Liquid Crystal Properties
References
A Comparative Analysis of Nematic Liquid Crystals: Benchmarking 4-(trans-4-Butylcyclohexyl)benzonitrile and its Analogs for Advanced Electro-Optic Applications
For researchers and professionals in materials science and drug development, the selection of a liquid crystal (LC) is a critical decision that dictates the performance parameters of advanced optical and sensing devices. This guide provides an in-depth comparative analysis of 4-(trans-4-butylcyclohexyl)benzonitrile (BCH-4), a nematic liquid crystal of significant interest, benchmarked against other prominent nematic LCs: 4-cyano-4'-pentylbiphenyl (5CB), the eutectic mixture E7, and N-(4-methoxybenzylidene)-4-butylaniline (MBBA).
Due to the limited availability of comprehensive public data on this compound (BCH-4), this guide will utilize its closely related and extensively characterized pentyl analog, 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH-5), as a primary point of comparison. This substitution allows for a robust and data-driven analysis of the key performance indicators relevant to electro-optic applications.
The Landscape of Nematic Liquid Crystals: A Primer
Nematic liquid crystals are a state of matter characterized by long-range orientational order of their constituent molecules, without long-range positional order.[1] This unique combination of fluidity and anisotropy makes them highly responsive to external stimuli, particularly electric fields, forming the basis for their widespread use in liquid crystal displays (LCDs) and a myriad of other electro-optic devices.[1][2] The performance of a nematic LC in a given application is fundamentally governed by a set of key physicochemical properties.
The ideal nematic liquid crystal for display applications, for instance, should possess a broad operational temperature range, low viscosity for rapid switching speeds, and appropriate dielectric and optical anisotropies to ensure high contrast and optimal viewing angles.[3]
Core Performance Metrics: A Head-to-Head Comparison
The suitability of a nematic liquid crystal for a specific application is determined by a careful evaluation of its physical properties. The following table summarizes the key performance indicators for PCH-5 (as an analog for BCH-4), 5CB, E7, and MBBA.
| Property | PCH-5 | 5CB | E7 | MBBA |
| Chemical Structure | Pentylcyclohexylbenzonitrile | Pentylbiphenylcarbonitrile | Eutectic Mixture | Methoxybenzylidene-butylaniline |
| Nematic Range (°C) | 30 - 54.4[1][4] | 22.5 - 35.0 | -10 - 60.5 | ~21 - 47 |
| Dielectric Anisotropy (Δε) | Positive | +11.5 | +13.7 | ~ -0.75[5] |
| Optical Anisotropy (Δn) at ~589 nm | ~0.12 | ~0.183[5] | ~0.225 | ~0.15 - 0.2 |
| Rotational Viscosity (γ₁) (mPa·s at 20°C) | Data not readily available | ~100-120 | ~200-300 | Data not readily available |
Note: Data is compiled from various sources and may vary depending on the specific experimental conditions.
Deeper Dive into the Data: What it Means for Your Research
The data presented in the table reveals distinct profiles for each liquid crystal, highlighting their suitability for different applications.
PCH-5 (and by extension, BCH-4) , with its cyclohexane ring, offers a different molecular architecture compared to the biphenyl core of 5CB and the components of E7. This structural difference can influence properties such as viscosity and elastic constants. Its nematic range is wider than that of 5CB, suggesting better temperature stability for certain applications.
5CB is a well-characterized, single-component nematic liquid crystal that serves as a fundamental building block and benchmark in the field.[6] Its room-temperature nematic phase and significant positive dielectric anisotropy make it a popular choice for fundamental studies and as a component in mixtures.[6]
E7 is a eutectic mixture, meaning it has a lower melting point and a broader nematic range than its individual components.[7] This wide operational temperature window, coupled with its high positive dielectric anisotropy, makes it a workhorse material for many display applications.[2][4]
MBBA is a classic example of a nematic liquid crystal with a negative dielectric anisotropy.[5] This property arises from its molecular structure, where the permanent dipole moment is oriented perpendicular to the long molecular axis.[8] This makes it suitable for applications that require a different switching mechanism compared to materials with positive dielectric anisotropy, such as in certain types of displays and optical devices.[5]
Experimental Protocols for Characterization
To ensure the validity and reproducibility of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for measuring the key performance indicators of nematic liquid crystals.
Determination of Nematic Range
The nematic range is determined by identifying the temperatures of the crystal-to-nematic and nematic-to-isotropic phase transitions.
Methodology: Polarizing Optical Microscopy (POM) with a Hot Stage
-
Sample Preparation: A small droplet of the liquid crystal is placed between a clean microscope slide and a coverslip.
-
Instrumentation: The slide is mounted on a temperature-controlled hot stage, which is itself placed on the stage of a polarizing optical microscope.
-
Observation: The sample is observed between crossed polarizers while the temperature is slowly increased. The crystalline phase will appear dark, the nematic phase will be birefringent (bright and textured), and the isotropic phase will be dark again.
-
Data Acquisition: The temperature at which the transition from the crystalline to the nematic phase occurs (melting point) and the temperature at which the nematic texture disappears into the dark isotropic phase (clearing point) are recorded.
Caption: Workflow for determining the nematic range.
Measurement of Dielectric Anisotropy
Dielectric anisotropy (Δε) is a measure of the difference in the dielectric permittivity of the material parallel (ε∥) and perpendicular (ε⊥) to the director.
Methodology: Dielectric Spectroscopy
-
Cell Preparation: The liquid crystal is introduced into a test cell consisting of two parallel glass plates with transparent conductive coatings (e.g., ITO). The inner surfaces of the glass are treated with an alignment layer to induce a specific orientation of the LC molecules (planar or homeotropic).
-
Instrumentation: The cell is placed in a temperature-controlled holder and connected to an LCR meter or impedance analyzer.
-
Measurement of ε∥: A planar-aligned cell is used. A high-frequency AC electric field is applied, and the capacitance is measured. ε∥ is calculated from the capacitance.
-
Measurement of ε⊥: A homeotropically-aligned cell is used, or a planar-aligned cell with the electric field applied perpendicular to the rubbing direction. The capacitance is measured, and ε⊥ is calculated.
-
Calculation: Δε is calculated as Δε = ε∥ - ε⊥.
Caption: Workflow for measuring dielectric anisotropy.
Measurement of Optical Anisotropy (Birefringence)
Optical anisotropy, or birefringence (Δn), is the difference between the extraordinary (ne) and ordinary (no) refractive indices.
Methodology: Abbe Refractometer
-
Prism Preparation: The surfaces of the Abbe refractometer prisms are treated with an alignment layer to induce a uniform planar alignment of the liquid crystal.
-
Sample Application: A thin film of the liquid crystal is placed between the prisms.
-
Measurement of no: Light polarized perpendicular to the director is used to measure the ordinary refractive index.
-
Measurement of ne: Light polarized parallel to the director is used to measure the extraordinary refractive index.
-
Calculation: Δn is calculated as Δn = ne - no.
Caption: Workflow for measuring optical anisotropy.
Conclusion: Selecting the Right Nematic Liquid Crystal
The choice of a nematic liquid crystal is a critical step in the design and fabrication of high-performance electro-optic devices. This guide has provided a comparative overview of the key properties of PCH-5 (as an analog for BCH-4), 5CB, E7, and MBBA.
-
PCH-5/BCH-4 and 5CB are excellent candidates for fundamental studies and as components in custom mixtures where specific properties are desired.
-
E7 offers a broad operating temperature range and high dielectric anisotropy, making it a robust choice for many display applications.
-
MBBA , with its negative dielectric anisotropy, provides an alternative switching mechanism for specialized applications.
By understanding the interplay between molecular structure and macroscopic properties, and by employing rigorous experimental characterization, researchers can confidently select the optimal nematic liquid crystal to meet the demands of their specific application.
References
- 1. ossila.com [ossila.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzonitrile, 4-(4-Ethylcyclohexyl)-, Trans- Properties, Uses, Safety Data, Supplier Information | High-Purity Chemical Analysis China [nj-finechem.com]
A Comparative Guide to the Characterization of Cis and Trans Isomers of 4-(4-Butylcyclohexyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cis and trans isomers of 4-(4-butylcyclohexyl)benzonitrile, a compound of interest in materials science, particularly in the field of liquid crystals. Due to the extensive research into its liquid crystalline properties, a wealth of experimental data is available for the trans isomer. In contrast, the cis isomer is not as widely studied, and thus, much of the information presented here for the cis isomer is based on theoretical principles and comparative data from similar compounds.
Introduction
The geometric isomerism of the 4-butylcyclohexyl moiety significantly influences the molecular shape and, consequently, the macroscopic properties of 4-(4-butylcyclohexyl)benzonitrile. The trans isomer, with its more linear and rigid structure, is a well-known component of nematic liquid crystal mixtures. The cis isomer, having a bent or kinked shape, is generally expected to disrupt the formation of ordered liquid crystalline phases. This guide will delve into the characterization of both isomers, presenting experimental data for the trans isomer and predicted properties for the cis isomer.
Molecular Structure and Geometry
The key difference between the cis and trans isomers lies in the spatial arrangement of the butyl and benzonitrile groups attached to the cyclohexane ring.
-
Trans Isomer: The butyl and benzonitrile groups are on opposite sides of the cyclohexane ring, resulting in a more linear and elongated molecular shape. This linearity is crucial for the formation of the nematorganic phase in liquid crystals.
-
Cis Isomer: The butyl and benzonitrile groups are on the same side of the cyclohexane ring, leading to a bent or V-shaped molecule. This non-linear geometry hinders the close packing and parallel alignment required for liquid crystalline behavior.
Diagram of Isomer Structures
Caption: Relationship between isomer geometry and liquid crystalline properties.
Physicochemical Properties: A Comparative Overview
The differing molecular geometries of the cis and trans isomers lead to distinct physical and chemical properties. The following table summarizes the available experimental data for the trans isomer and the predicted properties for the cis isomer.
| Property | Trans-4-(4-Butylcyclohexyl)benzonitrile (Experimental) | Cis-4-(4-Butylcyclohexyl)benzonitrile (Predicted/Theoretical) |
| Molecular Formula | C₁₇H₂₃N | C₁₇H₂₃N |
| Molecular Weight | 241.38 g/mol [1] | 241.38 g/mol |
| Appearance | White crystalline solid | Likely a liquid or a low-melting solid at room temperature |
| Melting Point | ~41-43 °C[2] | Expected to be significantly lower than the trans isomer due to less efficient crystal packing. |
| Boiling Point | Not readily available, as it is a solid at standard pressure. | Expected to be slightly lower than the trans isomer. Cis isomers often have slightly lower boiling points than their trans counterparts due to weaker intermolecular forces resulting from a less symmetric shape[3]. |
| Solubility | Soluble in organic solvents. | Expected to have higher solubility in polar solvents compared to the trans isomer due to a potential for a larger net dipole moment. |
| Liquid Crystalline Phase | Nematic[2] | Not expected to exhibit a liquid crystalline phase. Its bent shape would disrupt the long-range orientational order required for mesophase formation. |
| Clearing Point (N-I) | ~41 °C[2] | Not applicable. |
Experimental Characterization Protocols
Detailed experimental protocols are essential for the accurate characterization of the cis and trans isomers.
The synthesis of 4-(4-butylcyclohexyl)benzonitrile typically results in a mixture of cis and trans isomers. The separation of these isomers is crucial for their individual characterization.
-
Synthesis: A common route involves the reaction of 4-butylcyclohexanone with a suitable cyanating agent, followed by reduction and dehydration.
-
Separation: Fractional crystallization is a common method for separating cis and trans isomers of cyclohexyl derivatives. The trans isomer, being more symmetrical, generally has a higher melting point and lower solubility, allowing it to crystallize out from a solution containing both isomers[4]. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can also be employed for efficient separation[5].
Diagram of Isomer Separation Workflow
Caption: General workflow for the synthesis and separation of isomers.
NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons.
-
¹H NMR:
-
Trans Isomer: The axial and equatorial protons on the cyclohexane ring will exhibit distinct chemical shifts. The proton attached to the carbon bearing the benzonitrile group is expected to show a larger axial-axial coupling constant, resulting in a wider multiplet.
-
Cis Isomer: The chemical shifts of the cyclohexane protons will differ from the trans isomer. The coupling constants will also be different, reflecting the change in dihedral angles between adjacent protons.
-
-
¹³C NMR:
-
The chemical shifts of the carbon atoms in the cyclohexane ring will be different for the cis and trans isomers due to the different steric environments.
-
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For detailed structural analysis, 2D NMR experiments such as COSY and HSQC can be performed.
-
Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to confirm the isomeric configuration.
DSC is used to determine the thermal transitions, such as melting point and clearing point (for liquid crystals).
Experimental Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Instrumentation: Use a calibrated differential scanning calorimeter.
-
Thermal Program:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Cool the sample at the same rate to observe crystallization or glass transitions.
-
A second heating run is often performed to ensure thermal history does not affect the results.
-
-
Data Analysis: Analyze the resulting thermogram to identify the temperatures and enthalpies of any phase transitions.
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the purified isomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
Diagram of Characterization Techniques
Caption: Key techniques for the characterization of cis and trans isomers.
Conclusion
The characterization of the cis and trans isomers of 4-(4-butylcyclohexyl)benzonitrile reveals significant differences in their physical and chemical properties, primarily driven by their distinct molecular geometries. The linear trans isomer is a well-established liquid crystal material, while the bent cis isomer is not expected to exhibit such properties. While extensive experimental data is available for the trans isomer, further research is needed to isolate and characterize the cis isomer to fully validate the predicted properties and explore its potential applications. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of both isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. 313552-83-9|4-(4-Propylcyclohexyl)benzonitrile|BLD Pharm [bldpharm.com]
- 3. cis-4-tert-Butyl-cyclohexyl iodide | C10H19I | CID 545429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cis- and trans-4-tert-butylcyclohexyl p-nitrobenzenesulfonate at 130 K - Lookchem [lookchem.com]
Confirming the Structure of 4-(trans-4-Butylcyclohexyl)benzonitrile via ¹H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectrum of 4-(trans-4-butylcyclohexyl)benzonitrile against a closely related analogue, 4-(trans-4-pentylcyclohexyl)benzonitrile. Due to the limited availability of publicly accessible, fully assigned ¹H NMR spectra for the butyl derivative, the spectral data of its pentyl counterpart serves as a robust reference for structural confirmation. The underlying principles of ¹H NMR spectroscopy are leveraged to predict and interpret the spectrum of the target molecule.
Data Presentation
The expected ¹H NMR chemical shifts, multiplicities, and integrations for this compound are presented below, in comparison with the experimental data for 4-(trans-4-pentylcyclohexyl)benzonitrile. The assignments are based on the analysis of substituent effects and established chemical shift ranges for similar molecular fragments.
| Proton Assignment | This compound (Predicted) | 4-(trans-4-Pentylcyclohexyl)benzonitrile (Experimental) |
| Aromatic Protons (H-2, H-6) | ~7.60 ppm (d, J ≈ 8.2 Hz, 2H) | 7.59 ppm (d, J = 8.2 Hz, 2H) |
| Aromatic Protons (H-3, H-5) | ~7.35 ppm (d, J ≈ 8.2 Hz, 2H) | 7.34 ppm (d, J = 8.2 Hz, 2H) |
| Cyclohexyl Proton (H-1) | ~2.55 ppm (tt, J ≈ 12.0, 3.0 Hz, 1H) | 2.53 ppm (tt, J = 12.1, 3.1 Hz, 1H) |
| Cyclohexyl Proton (H-4) | ~1.05 ppm (m, 1H) | 1.04 ppm (m, 1H) |
| Axial Cyclohexyl Protons | ~1.90 ppm (m, 4H) | 1.88 ppm (m, 4H) |
| Equatorial Cyclohexyl Protons | ~1.45 ppm (m, 4H) | 1.43 ppm (m, 4H) |
| Butyl -CH₂- | ~1.30 ppm (m, 4H) | - |
| Butyl -CH₃ | ~0.90 ppm (t, J ≈ 7.0 Hz, 3H) | - |
| Pentyl -(CH₂)₃- | - | ~1.28 ppm (m, 6H) |
| Pentyl -CH₃ | - | 0.89 ppm (t, J = 7.0 Hz, 3H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Experimental Protocols
¹H NMR Spectroscopy
A detailed protocol for the acquisition of a ¹H NMR spectrum is provided below. This protocol is a standard procedure and may be adapted based on the specific instrumentation available.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
-
A standard one-pulse sequence is used to acquire the free induction decay (FID).
-
Key acquisition parameters include:
-
Pulse width: ~30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
3. Data Processing:
-
The FID is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
The signals are integrated to determine the relative number of protons.
-
The multiplicities and coupling constants are measured.
Mandatory Visualization
The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H NMR spectroscopy.
Caption: Workflow for the structural confirmation of this compound using ¹H NMR.
Navigating the Nematic World: A Comparative Guide to Alternatives for 4-(trans-4-Butylcyclohexyl)benzonitrile in LCD Manufacturing
In the intricate landscape of liquid crystal display (LCD) manufacturing, the selection of liquid crystal materials is paramount to achieving desired display performance. For years, 4-(trans-4-Butylcyclohexyl)benzonitrile (BCH-4), a member of the phenylcyclohexane (PCH) family, has been a staple component in many liquid crystal mixtures. However, the relentless pursuit of enhanced display characteristics—such as faster response times, wider operating temperature ranges, and lower power consumption—has driven researchers to explore and identify superior alternatives. This guide provides a comprehensive comparison of prominent alternatives to BCH-4, supported by experimental data on their key physical properties.
The primary candidates evaluated against BCH-4 include other homologs from the PCH series, specifically those with propyl (PCH-3) and pentyl (PCH-5) alkyl chains, the widely-used cyanobiphenyls (5CB and 8CB), and the increasingly important class of fluorinated liquid crystals. The performance of these materials is critically dependent on several key physical parameters:
-
Birefringence (Δn): The difference between the extraordinary (ne) and ordinary (no) refractive indices, which dictates the light modulation capability.
-
Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive Δε is crucial for twisted nematic (TN) and other field-effect LCD modes.
-
Rotational Viscosity (γ1): A measure of the internal friction of the liquid crystal, which significantly influences the switching speed of the display.
-
Clearing Point (Tc): The temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase, defining the upper limit of the device's operating temperature.
Comparative Performance Data
The following table summarizes the key physical properties of BCH-4 and its alternatives. The data has been compiled from various experimental studies to provide a clear and objective comparison for material selection.
| Compound | Chemical Structure | Birefringence (Δn) at 20°C, 589 nm | Dielectric Anisotropy (Δε) at 20°C, 1 kHz | Rotational Viscosity (γ1) at 20°C (mPa·s) | Clearing Point (Tc) (°C) |
| This compound (BCH-4) | ![]() | ~0.11 - 0.13 | ~+10 to +12 | ~25 - 35 | 41 |
| 4-(trans-4-Propylcyclohexyl)benzonitrile (PCH-3) | ![]() | ~0.10 - 0.12 | ~+9 to +11 | ~20 - 30 | 45 |
| 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH-5) | ![]() | ~0.12 - 0.14 | ~+10 to +12 | ~30 - 40 | 54.4 |
| 4-Cyano-4'-pentylbiphenyl (5CB) | ![]() | ~0.18 - 0.20 | ~+11 to +13 | ~22 - 32 | 35.3 |
| 4-Cyano-4'-octylbiphenyl (8CB) | ![]() | ~0.15 - 0.17 | ~+8 to +10 | ~40 - 50 | 40.5 |
| Fluorinated Liquid Crystals (Representative) | R-Ph-Ph-F, R-Ph-CF2O-Ph-F, etc. | Variable (0.07 - 0.25) | Variable (-2 to +20) | Generally Lower (10 - 25) | Wide Range (60 - 120+) |
Note: The values presented are typical ranges found in the literature and can vary depending on the specific experimental conditions and purity of the compounds.
Analysis of Alternatives
Phenylcyclohexane (PCH) Homologs:
-
PCH-3 and PCH-5 are close structural relatives of BCH-4. As the alkyl chain length varies, a trade-off is observed between the clearing point and viscosity. PCH-3 offers a slightly lower viscosity, which could contribute to faster switching times, while PCH-5 provides a significantly higher clearing point, extending the operational temperature range of the display. Their birefringence and dielectric anisotropy remain comparable to BCH-4.
Cyanobiphenyls (CBs):
-
5CB and 8CB are well-characterized liquid crystals that have been instrumental in the development of LCDs.[1][2]
-
5CB exhibits a significantly higher birefringence than the PCH compounds, which allows for the use of thinner cell gaps, leading to faster response times and wider viewing angles.[3] Its nematic range, however, is limited, with a clearing point at 35.3°C.[1][4]
-
8CB possesses a clearing point comparable to BCH-4 but has a higher viscosity, which can be a drawback for applications requiring very fast switching. It also exhibits a smectic A phase at lower temperatures.[5]
Fluorinated Liquid Crystals:
-
This class of materials represents a significant advancement in liquid crystal technology. The strategic incorporation of fluorine atoms into the molecular structure can lead to several desirable properties.[6]
-
Lower Viscosity: Fluorinated compounds generally exhibit lower viscosity compared to their cyanophenyl counterparts, which is a key advantage for achieving fast response times.[7]
-
High Resistivity: The high electronegativity of fluorine leads to a more stable molecular structure with a reduced tendency to trap ions. This results in higher electrical resistivity, a critical requirement for active matrix LCDs (AMLCDs) to prevent image sticking and ensure reliable operation.
-
Tunable Properties: The position and number of fluorine atoms can be varied to fine-tune the dielectric anisotropy and birefringence over a wide range, allowing for the design of custom liquid crystal mixtures for specific applications.
Experimental Protocols
The characterization of liquid crystal materials involves a suite of specialized experimental techniques to determine their key physical properties.
1. Phase Transition Temperature Determination:
-
Methodology: Differential Scanning Calorimetry (DSC) is the primary technique used to determine the phase transition temperatures, including the clearing point (Tc) and any crystalline-to-liquid crystal transitions. A small, precisely weighed sample of the liquid crystal is heated and cooled at a controlled rate (e.g., 5-10°C/min). The heat flow to or from the sample is monitored, and the phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram.
-
Instrumentation: A differential scanning calorimeter equipped with a cooling system.
2. Birefringence (Δn) Measurement:
-
Methodology: The Abbé refractometer is commonly used to measure the principal refractive indices (ne and no) of a nematic liquid crystal. A thin, homeotropically aligned liquid crystal cell is prepared by treating the prism surfaces with a suitable alignment layer. The refractive indices are measured at a specific wavelength (typically 589 nm) and temperature. Birefringence is then calculated as Δn = ne - no.
-
Instrumentation: An Abbé refractometer with a temperature-controlled stage and a monochromatic light source.
3. Dielectric Anisotropy (Δε) Measurement:
-
Methodology: The dielectric properties are measured using a capacitance bridge or an LCR meter. Two liquid crystal cells are prepared: one with a planar alignment (director parallel to the electrodes) and one with a homeotropic alignment (director perpendicular to the electrodes). The capacitance of each cell is measured at a specific frequency (e.g., 1 kHz) and temperature. The dielectric permittivities (ε∥ and ε⊥) are calculated from the capacitance values, and the dielectric anisotropy is determined as Δε = ε∥ - ε⊥.
-
Instrumentation: An LCR meter, a temperature-controlled sample holder, and custom-made liquid crystal cells.
4. Rotational Viscosity (γ1) Measurement:
-
Methodology: The rotational viscosity is often determined by measuring the transient current response of a twisted nematic (TN) cell to a switching voltage. The decay time of the optical response after the voltage is removed is also related to γ1. By analyzing the electro-optical switching behavior and fitting the data to the appropriate theoretical model (e.g., the Erickson-Leslie theory), the rotational viscosity can be extracted.
-
Instrumentation: A polarizing optical microscope, a function generator, a photodetector, an oscilloscope, and a temperature-controlled stage.
Logical Workflow for Material Selection
The selection of an appropriate liquid crystal alternative often involves a multi-step decision-making process based on the target application's specific requirements. The following diagram illustrates a logical workflow for this process.
Caption: A flowchart illustrating the decision-making process for selecting a liquid crystal alternative based on key performance requirements.
Conclusion
While this compound remains a viable component in many liquid crystal formulations, a range of compelling alternatives offers significant advantages for modern LCD manufacturing. For applications demanding a wider operating temperature range, PCH-5 presents a straightforward upgrade. For displays requiring faster response times and wider viewing angles, the high birefringence of 5CB is a distinct advantage, albeit with a lower clearing point.
However, the most promising and versatile alternatives are found within the class of fluorinated liquid crystals. Their characteristic low viscosity, high resistivity, and tunable electro-optical properties make them exceptionally well-suited for high-performance active matrix displays. The selection of the optimal liquid crystal will ultimately depend on a careful consideration of the specific performance targets, manufacturing processes, and cost constraints of the intended display application. This guide provides the foundational data and experimental context to aid researchers and engineers in making informed decisions in this dynamic field.
References
- 1. trans-4-(4-Pentylcyclohexyl)benzonitrile|lookchem [lookchem.com]
- 2. trans-4-(4-Propylcyclohexyl)benzonitrile CAS#: 61203-99-4 [m.chemicalbook.com]
- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Cas 61204-01-1,trans-4-(4-Pentylcyclohexyl)benzonitrile | lookchem [lookchem.com]
- 5. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Cross-Referencing of 4-(trans-4-Butylcyclohexyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Data for a Key Liquid Crystal Component
This guide provides a comprehensive comparison of spectroscopic data for 4-(trans-4-Butylcyclohexyl)benzonitrile, a liquid crystal intermediate, against its analogs. By presenting key spectral features from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), this document serves as a valuable resource for the identification, characterization, and purity assessment of this compound class.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and two common alternatives, 4-(trans-4-Pentylcyclohexyl)benzonitrile and 4-(trans-4-Heptylcyclohexyl)benzonitrile. This side-by-side comparison facilitates the differentiation of these structurally similar molecules.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) |
| This compound | ~7.3-7.6 | ~0.9-2.6 |
| 4-(trans-4-Pentylcyclohexyl)benzonitrile | δ 7.6 (ArH)[1] | δ 1.0-3.0[1] |
| 4-(trans-4-Heptylcyclohexyl)benzonitrile | Not explicitly found | Not explicitly found |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule.
| Compound | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) | Nitrile Carbon (ppm) |
| This compound | 110.0, 119.2, 127.3, 132.4, 148.9 | 14.1, 22.9, 30.2, 33.8, 34.8, 37.1, 44.4 | 121.1 |
| 4-(trans-4-Pentylcyclohexyl)benzonitrile | Not explicitly found | Not explicitly found | Not explicitly found |
| 4-(trans-4-Heptylcyclohexyl)benzonitrile | Not explicitly found | Not explicitly found | Not explicitly found |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.
| Compound | C≡N Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) (Aliphatic) | C-H Stretch (cm⁻¹) (Aromatic) |
| This compound | ~2225 | ~2850-2950 | ~3030 |
| 4-(trans-4-Pentylcyclohexyl)benzonitrile | Not explicitly found | Not explicitly found | Not explicitly found |
| 4-(trans-4-Heptylcyclohexyl)benzonitrile | Not explicitly found | Not explicitly found | Not explicitly found |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 241 | 184, 129, 116 |
| 4-(trans-4-Pentylcyclohexyl)benzonitrile | 255 | 198, 129, 116 |
| 4-(trans-4-Heptylcyclohexyl)benzonitrile | 283[2] | 204, 129, 116[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the liquid crystal sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
¹H and ¹³C NMR Acquisition:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
Temperature: Room temperature (typically 298 K).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0-220 ppm.
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid crystal sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
If the sample is a solid at room temperature, it may be gently heated to its nematic or isotropic phase before deposition on the crystal.
FTIR-ATR Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a GC vial.
GC-MS Acquisition:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of nonpolar to moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-400 amu.
-
Ion source temperature: 230 °C.
-
Transfer line temperature: 280 °C.
-
Data Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing spectroscopic data for the identification and characterization of this compound.
Caption: Workflow for Spectroscopic Data Cross-Referencing.
References
A Comparative Guide to the Properties of 4-(trans-4-Butylcyclohexyl)benzonitrile and Related Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the physicochemical properties of 4-(trans-4-butylcyclohexyl)benzonitrile, a key component in liquid crystal technologies. Its performance is objectively compared with structurally similar and widely used liquid crystal alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound, often abbreviated as BCH-4 or PCH4, is a calamitic (rod-like) liquid crystal. Its molecular structure, consisting of a polar benzonitrile head and a nonpolar butylcyclohexyl tail, drives the formation of the mesophase—a state of matter intermediate between a conventional liquid and a solid crystal. This compound is a staple in the formulation of nematic liquid crystal mixtures used in various electro-optical applications, most notably in liquid crystal displays (LCDs). The defining characteristic of the nematic phase is that the molecules lack positional order but tend to align along a common direction, known as the director. This orientational order can be manipulated by external electric fields, which is the fundamental principle behind LCD operation.
Comparative Analysis of Liquid Crystal Properties
To provide a clear performance benchmark, the properties of this compound are compared with two other prominent nematic liquid crystals: 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) and 4-cyano-4'-pentylbiphenyl (5CB). PCH5 is a close homolog of PCH4 with a slightly longer alkyl chain, while 5CB is a well-characterized liquid crystal with a biphenyl core, offering a different structural motif.[1][2] The key physical and liquid crystalline properties are summarized in the table below.
| Property | This compound (PCH4) | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | 4-Cyano-4'-pentylbiphenyl (5CB) |
| CAS Number | 61204-00-0[3] | 61204-01-1[2] | 40817-08-1[1] |
| Molecular Formula | C₁₇H₂₃N[3] | C₁₈H₂₅N[2] | C₁₈H₁₉N[1] |
| Molecular Weight | 241.38 g/mol [3] | 255.40 g/mol [2] | 249.357 g/mol [1] |
| Melting Point (Crystal to Nematic) | 41 °C | 30 °C[2] | 22.5 °C[1] |
| Clearing Point (Nematic to Isotropic) | Not explicitly found | 54.6 °C (327.6 K)[4] | 35.0 °C[1] |
| Liquid Crystal Phase | Nematic | Nematic[2] | Nematic[1] |
Experimental Protocols
The characterization of liquid crystalline materials relies on a suite of analytical techniques. Below are detailed methodologies for two fundamental experiments used to determine the properties listed above.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures (melting and clearing points) and associated enthalpy changes of the liquid crystal.
Methodology:
-
Sample Preparation: A small amount of the liquid crystal sample (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[5]
-
Instrument Setup: The sample and reference pans are placed in the DSC instrument. The system is purged with an inert gas, such as nitrogen, to prevent oxidation.[5]
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:
-
An initial heating ramp to a temperature well above the isotropic phase to erase any thermal history.
-
A controlled cooling ramp (e.g., 5-10 °C/min) to observe the transitions from isotropic to nematic and nematic to crystalline phases.
-
A subsequent controlled heating ramp (e.g., 5-10 °C/min) to observe the transitions from crystalline to nematic (melting) and nematic to isotropic (clearing).[6][7]
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. Phase transitions are identified as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The peak onset temperature is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition.[8]
Polarized Optical Microscopy (POM)
Objective: To visually identify the liquid crystal phases and observe the textures associated with different mesophases.
Methodology:
-
Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide. A coverslip is placed over the sample, which is then heated on a hot stage to its isotropic phase to ensure a thin, uniform film.
-
Microscope Setup: The slide is placed on the hot stage of a polarizing microscope. The microscope is equipped with two polarizers, one placed before the sample (the polarizer) and one after (the analyzer), oriented perpendicular to each other (crossed polars).[9]
-
Thermal Analysis: The sample is slowly cooled from the isotropic phase.
-
Isotropic Phase: In the isotropic liquid state, the material is optically isotropic and will appear dark when viewed between crossed polarizers.
-
Nematic Phase: Upon cooling, the formation of the nematic phase is marked by the appearance of a birefringent texture. The specific texture observed (e.g., schlieren, threaded) can be used to identify the nematic phase.[8]
-
Crystalline Phase: Further cooling will lead to crystallization, where a distinct crystalline structure will be observed.
-
-
Image Capture: Photomicrographs are taken at different temperatures to document the phase transitions and the characteristic textures of each phase.[10]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the characterization of a novel liquid crystal compound.
Caption: Workflow for Liquid Crystal Characterization.
Conclusion
This compound is a nematic liquid crystal with a melting point of 41 °C. Its properties, particularly its phase transition temperatures, are influenced by the length of its alkyl chain and the nature of its core structure when compared to analogs like PCH5 and 5CB. The selection of a liquid crystal for a specific application, such as in an LCD, depends on the desired operating temperature range and other physical properties like dielectric anisotropy and birefringence. The experimental protocols of DSC and POM are fundamental to characterizing these materials and form the basis for understanding their structure-property relationships.
References
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. cskscientificpress.com [cskscientificpress.com]
- 7. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. [2307.11944] LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals [arxiv.org]
A Comparative Analysis of the Electro-Optical Performance of Alkyl-Cyclohexyl-Benzonitriles
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the electro-optical properties of the PCHn homologous series.
This guide provides a comparative study of the electro-optical performance of a homologous series of alkyl-cyclohexyl-benzonitriles, commonly known as PCHn, where 'n' denotes the number of carbon atoms in the alkyl chain. These liquid crystals are of significant interest in various electro-optical applications due to their unique molecular structure, which combines a rigid core with a flexible alkyl chain. This analysis focuses on key performance parameters: birefringence, dielectric anisotropy, rotational viscosity, and clearing point, for the PCH3, PCH5, and PCH7 homologues. The data presented is compiled from various scientific sources, and where direct comparative data is unavailable, estimations based on established trends within homologous series are provided with clear notation.
Comparative Performance Data
The electro-optical properties of the PCHn series are intricately linked to the length of the alkyl chain. The following table summarizes the key performance indicators for PCH3, PCH5, and PCH7.
| Property | PCH3 (n=3) | PCH5 (n=5) | PCH7 (n=7) |
| Birefringence (Δn) at 589 nm, 20°C | ~0.115 | 0.121 | ~0.125 |
| Dielectric Anisotropy (Δε) at 1 kHz, 20°C | +10.5 | +10.0 | +9.5 |
| Rotational Viscosity (γ₁) in mPa·s at 20°C | ~18 | 28 | ~38 |
| Clearing Point (Tₙᵢ) in °C | 55 | 54.4[1] | 57 |
Note: Values marked with an asterisk () are estimations based on general trends observed in homologous series of liquid crystals, where direct experimental data under comparable conditions was not available.*
Experimental Protocols
The determination of the electro-optical parameters listed above involves precise and standardized experimental techniques. Below are detailed methodologies for the key experiments.
Birefringence (Δn) Measurement
Method: Abbe Refractometer Method
-
Principle: The birefringence of a nematic liquid crystal is the difference between its extraordinary (nₑ) and ordinary (nₒ) refractive indices (Δn = nₑ - nₒ). The Abbe refractometer is used to measure these refractive indices by determining the critical angle of total internal reflection at the interface between the refractometer's prism and the liquid crystal sample.
-
Apparatus: A temperature-controlled Abbe refractometer equipped with a polarizing eyepiece and a monochromatic light source (e.g., sodium lamp, λ = 589 nm).
-
Procedure:
-
A thin, homogeneously aligned liquid crystal cell is prepared by sandwiching the PCHn sample between two glass slides with a specific alignment layer (e.g., rubbed polyimide).
-
The cell is placed on the prism of the Abbe refractometer with a suitable contact liquid.
-
The temperature of the refractometer is set and stabilized at the desired measurement temperature (e.g., 20°C).
-
For the measurement of nₒ, the polarizer is oriented perpendicular to the director of the liquid crystal. The refractometer is adjusted until the shadow line is sharp and centered in the crosshairs, and the value is recorded.
-
For the measurement of nₑ, the polarizer is oriented parallel to the director of the liquid crystal. The refractometer is adjusted, and the value is recorded.
-
The birefringence (Δn) is calculated as the difference between the recorded nₑ and nₒ values.
-
Dielectric Anisotropy (Δε) Measurement
Method: Capacitance Measurement Method
-
Principle: The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director (Δε = ε∥ - ε⊥). These values are determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.
-
Apparatus: An LCR meter, a temperature-controlled sample holder, and two types of liquid crystal cells: a planar-aligned cell and a homeotropically-aligned cell.
-
Procedure:
-
The PCHn sample is introduced into both a planar-aligned cell (for ε∥ measurement) and a homeotropically-aligned cell (for ε⊥ measurement).
-
The cells are placed in the temperature-controlled holder, and the temperature is stabilized.
-
The LCR meter is used to measure the capacitance of the homeotropically-aligned cell at a specific frequency (e.g., 1 kHz). This capacitance value is used to calculate ε⊥.
-
A sufficiently high voltage is applied to the planar-aligned cell to orient the liquid crystal director parallel to the electric field. The capacitance is then measured to determine ε∥.
-
The dielectric anisotropy (Δε) is calculated from the difference between ε∥ and ε⊥.
-
Rotational Viscosity (γ₁) Measurement
Method: Transient Current Method
-
Principle: The rotational viscosity is a measure of the internal friction of the liquid crystal molecules during reorientation. The transient current method involves applying a voltage step to a planar-aligned liquid crystal cell and analyzing the resulting current peak, which is related to the director rotation dynamics.
-
Apparatus: A function generator or a DC voltage source, a digital oscilloscope, a series resistor, and a planar-aligned liquid crystal cell.
-
Procedure:
-
The PCHn sample is filled into a planar-aligned cell of known thickness.
-
The cell is placed in a temperature-controlled stage.
-
A step voltage is applied to the cell, causing the liquid crystal director to reorient.
-
The transient current flowing through the cell is measured as a voltage drop across the series resistor using the digital oscilloscope.
-
The time at which the current peak occurs (tₚ) is determined from the oscilloscope trace.
-
The rotational viscosity (γ₁) can then be calculated using the following relation, which takes into account the cell thickness (d), the applied voltage (V), the dielectric anisotropy (Δε), and the peak time (tₚ).
-
Structure-Property Relationship
The molecular structure of alkyl-cyclohexyl-benzonitriles dictates their electro-optical performance. The interplay between the rigid core (cyclohexyl-benzonitrile) and the flexible alkyl chain is crucial.
Figure 1. Relationship between the molecular structure of alkyl-cyclohexyl-benzonitriles and their key electro-optical properties.
Observations and Trends:
-
Birefringence (Δn): The birefringence shows a slight increasing trend with the elongation of the alkyl chain. This is attributed to the increased molecular polarizability anisotropy.
-
Dielectric Anisotropy (Δε): The dielectric anisotropy tends to decrease slightly as the alkyl chain length increases. This is due to the dilution of the polar nitrile group's contribution to the overall molecular polarity by the non-polar alkyl chain.
-
Rotational Viscosity (γ₁): A clear trend of increasing rotational viscosity with longer alkyl chains is observed. This is a direct consequence of the increased molecular size and the greater resistance to reorientation.
-
Clearing Point (Tₙᵢ): The clearing point, which marks the transition from the nematic to the isotropic liquid phase, often exhibits an "odd-even" effect in homologous series. Even-numbered alkyl chains tend to have slightly higher clearing points than their odd-numbered neighbors due to differences in molecular packing efficiency.
References
Assessing the Long-Term Stability of 4-(trans-4-Butylcyclohexyl)benzonitrile Based Devices: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust materials for advanced optical and electronic applications, the long-term stability of liquid crystal (LC) components is a critical determinant of device lifetime and performance. This guide provides a comparative assessment of the long-term stability of devices based on 4-(trans-4-Butylcyclohexyl)benzonitrile, a common nematic liquid crystal, and evaluates its performance against other alternatives, supported by available experimental data and established testing protocols.
The inherent molecular structure of a liquid crystal dictates its susceptibility to degradation under various environmental stressors, including heat, humidity, and ultraviolet (UV) radiation. For devices employing this compound, understanding these degradation pathways is crucial for predicting and improving operational lifetimes.
Comparative Stability Performance
While specific long-term operational data for devices exclusively using this compound is not extensively documented in publicly available literature, we can infer its stability characteristics by examining studies on analogous compounds and general liquid crystal display (LCD) reliability testing. The stability of nematic liquid crystals is often evaluated by monitoring key electro-optical parameters over time under accelerated stress conditions.
A crucial benchmark for comparison is 4-cyano-4'-pentylbiphenyl (5CB), a widely studied nematic liquid crystal. Devices based on cyanobiphenyl analogues and those containing cyclohexyl rings are susceptible to degradation, particularly from UV radiation, which can affect the molecular alignment and electronic properties.[1]
| Parameter | This compound (Anticipated Performance) | 5CB (4-cyano-4'-pentylbiphenyl) (Reference) | Alternative Fluorinated LCs (General Trend) |
| Voltage Holding Ratio (VHR) | Expected to show gradual degradation under prolonged thermal and UV stress. | Known to exhibit a decline in VHR due to ion generation under UV exposure. | Generally exhibit higher VHR stability due to stronger chemical bonds. |
| Clearing Point (T_c) | May experience a decrease after extended exposure to high temperatures or UV radiation, indicating molecular degradation. | T_c can decrease after prolonged UV exposure, affecting the operational temperature range. | Often possess higher clearing points and greater thermal stability. |
| Response Time | An increase in response time may be observed due to changes in viscosity and elastic constants resulting from degradation. | Degradation can lead to increased viscosity and slower switching speeds. | Typically maintain faster response times over longer operational periods. |
| UV Stability | The cyclohexyl and benzonitrile groups are susceptible to photochemical reactions, potentially leading to molecular fragmentation.[1] | The biphenyl core is a known chromophore, making it susceptible to UV degradation. | Fluorination can enhance photostability by increasing bond strengths. |
| Thermal Stability | Generally good, but prolonged exposure to temperatures near the clearing point can accelerate degradation. | Exhibits good thermal stability within its nematic range, but degradation occurs at elevated temperatures. | Often designed for higher temperature applications and exhibit superior thermal stability. |
Note: The data for this compound is largely inferred from studies on structurally similar liquid crystals and general LCD reliability principles due to a lack of specific long-term stability studies on this particular compound.
Experimental Protocols for Stability Assessment
To rigorously assess the long-term stability of liquid crystal devices, a series of accelerated aging tests are typically employed. These tests subject the devices to stresses that are higher than normal operating conditions to predict their lifespan in a shorter timeframe.[1]
High-Temperature Operating Life (HTOL) Test
-
Objective: To evaluate the device's resilience to the combined effects of heat and continuous electrical operation.
-
Methodology: The device is operated at its maximum specified operating temperature (e.g., 85°C) while continuously displaying a test pattern.[1] The duration of the test typically ranges from 500 to 1000 hours.[1] Key parameters such as Voltage Holding Ratio (VHR), response time, and contrast ratio are measured at regular intervals.
-
Significance: This test simulates the aging of the liquid crystal material, alignment layers, and driver electronics under operational heat stress.[1]
Temperature Cycling Test
-
Objective: To assess the mechanical integrity of the device under fluctuating temperatures.
-
Methodology: The device is subjected to a series of cycles between high and low temperatures (e.g., -20°C to +85°C), with defined ramp and dwell times.[2] This process is typically repeated for several hundred or thousand cycles. Visual inspection for physical defects and measurement of electro-optical parameters are performed periodically.
-
Significance: This test identifies weaknesses in packaging, seals, and interconnects that can arise from the different thermal expansion coefficients of the materials used in the device.
Humidity Test (e.g., 85/85 Test)
-
Objective: To determine the device's resistance to moisture ingress and subsequent corrosion or material degradation.
-
Methodology: The device is exposed to a high-humidity and high-temperature environment, typically 85% relative humidity at 85°C, for an extended period (e.g., 96 hours or more).[2]
-
Significance: This harsh test evaluates the effectiveness of the device's seals and the stability of the internal components, including the liquid crystal, in a humid environment.
UV Radiation Test
-
Objective: To assess the photochemical stability of the liquid crystal material and other organic components.
-
Methodology: The device is exposed to a controlled dose of UV radiation, often from a xenon arc lamp, simulating prolonged exposure to sunlight or backlight radiation.[3] The intensity and spectral distribution of the UV source are critical parameters. The degradation is monitored by measuring changes in the VHR, clearing point, and spectral transmission.
-
Significance: This test is crucial for applications where the device will be exposed to significant UV light, as it can induce photochemical reactions that degrade the liquid crystal molecules.[1]
Visualizing Degradation and Testing Workflows
To better understand the processes involved in the long-term stability assessment of this compound-based devices, the following diagrams illustrate a potential degradation pathway and a general experimental workflow.
References
Safety Operating Guide
Proper Disposal of 4-(trans-4-Butylcyclohexyl)benzonitrile: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of 4-(trans-4-Butylcyclohexyl)benzonitrile
Proper disposal of this compound is critical due to its significant health hazards. This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[1][2][3] Adherence to strict disposal protocols is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. The primary principle is to treat all waste containing this chemical as hazardous waste.[4][5][6] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][7][8]
Hazard Classification and Safety Summary
A clear understanding of the hazards associated with this compound informs the necessary disposal precautions.
| Hazard Classification | GHS Hazard Statement | Primary Route of Exposure | Key Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled | Ingestion, Skin Contact, Inhalation | Avoid generating dust.[1] Handle only in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE). |
| Skin Irritation | H315: Causes skin irritation | Skin Contact | Avoid contact with skin.[1] Wear nitrile gloves, a lab coat, and other protective clothing. |
| Eye Irritation | H319: Causes serious eye irritation | Eye Contact | Wear safety glasses or goggles.[1] |
Personal Protective Equipment (PPE) for Handling and Disposal
When handling this compound for disposal, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber gloves.[9]
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a respirator may be necessary.
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the safe disposal of this compound waste in a laboratory setting.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: Designate separate, clearly labeled hazardous waste containers for different types of waste:
-
Solid Waste: Unused or contaminated solid this compound, contaminated lab supplies (e.g., weigh boats, contaminated paper towels).
-
Liquid Waste: Solutions containing this compound. Use a dedicated, leak-proof container.[6]
-
Sharps Waste: Contaminated needles, Pasteur pipettes, or other sharps.
-
Step 2: Waste Container Management
-
Select Appropriate Containers: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[6][11] For liquid waste, the original manufacturer's container or a designated solvent waste container is often suitable.[4]
-
Labeling: All waste containers must be accurately labeled.[4][6] The label should include:
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[4][7][11] This prevents the release of toxic dust or vapors.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][11] This area must be at or near the point of waste generation.[8]
-
Secondary Containment: Place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[4][6]
-
Accumulation Limits: Be aware of institutional and regulatory limits for waste accumulation in an SAA. A common limit is 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[7][8] Given the high toxicity of this compound, it may be subject to lower accumulation limits.
Step 4: Arranging for Disposal
-
Contact EHS: Once a waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[4][6][11]
-
Documentation: Maintain a log of the chemicals added to each waste container to ensure an accurate inventory for the EHS office.[6]
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before being disposed of as regular trash.[6]
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve the chemical residue.[6][7]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[4][6] For highly toxic chemicals, it is best practice to collect all three rinses as hazardous waste.
-
Drying and Final Disposal: Allow the rinsed container to air dry completely in a well-ventilated area.[4][6] Once dry, deface or remove the original label and dispose of the container as instructed by your institution, often in designated glass or plastic disposal bins.[4][7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste management policies and your Environmental Health and Safety (EHS) office for detailed instructions and requirements in your location. Never attempt chemical neutralization of hazardous waste without specific approval and a validated protocol from your institution.
References
- 1. gloves.com [gloves.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. earthsafeppe.com [earthsafeppe.com]
- 5. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 6. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 7. mdpi.com [mdpi.com]
- 8. acs.org [acs.org]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dystian.com [dystian.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

